N,N-Diethylisonicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12(4-2)10(13)9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQAJSRQKGFYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201047 | |
| Record name | Isonicotinic acid diethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-40-5 | |
| Record name | N,N-Diethylisonicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinic acid diethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylisonicotinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isonicotinic acid diethylamide | |
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| Record name | 530-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISONICOTINIC ACID DIETHYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P99ROW70YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Diethylisonicotinamide CAS number 530-40-5
An In-Depth Technical Guide to N,N-Diethylisonicotinamide (CAS 530-40-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pyridinecarboxamide derivative. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical characteristics, analytical methodologies, and potential applications, distinguishing it from its well-known structural isomer, Nikethamide.
Introduction and Structural Context
This compound (CAS: 530-40-5) is the diethylamide derivative of isonicotinic acid (pyridine-4-carboxylic acid).[1] It belongs to the pyridinecarboxamide class of compounds. It is crucial to distinguish this compound from its more extensively studied isomer, N,N-Diethylnicotinamide (Nikethamide, CAS 59-26-7), which is derived from nicotinic acid (pyridine-3-carboxylic acid).[2][3] While both share the same molecular formula (C₁₀H₁₄N₂O) and molecular weight (approx. 178.23 g/mol ), the position of the carboxamide group on the pyridine ring fundamentally alters their chemical and pharmacological profiles.[1][3] this compound's primary utility is currently in chemical synthesis and research, whereas Nikethamide has a history of use as a respiratory stimulant.[4][5]
Caption: Isomeric relationship and distinct applications.
Physicochemical Properties
This compound is typically a colorless to yellow liquid at room temperature.[5] Its properties are well-documented, making it a reliable reagent for various chemical applications.
| Property | Value | Source(s) |
| CAS Number | 530-40-5 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.24 g/mol | [5] |
| Appearance | Colorless to Yellow to Orange clear liquid | [5] |
| Boiling Point | 120 °C | |
| Density | ~1.06 g/mL at 20-25 °C | |
| Refractive Index | ~1.52 (at 20°C) | |
| Purity (Typical) | >99.0% (HPLC/Nonaqueous Titration) | [5] |
| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [1] |
Synthesis Pathway and Protocol
The synthesis of this compound is a robust and high-yielding two-step process. The methodology relies on the conversion of a carboxylic acid to a more reactive acyl chloride intermediate, which then readily undergoes amidation.
Causality of the Synthetic Route
The direct amidation of isonicotinic acid with diethylamine is thermodynamically unfavorable and requires harsh conditions. To facilitate the reaction, the carboxylic acid's hydroxyl group is converted into a superior leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it cleanly converts carboxylic acids into acyl chlorides, with the byproducts being gases (SO₂ and HCl), which simplifies purification.[6] The resulting isonicotinoyl chloride is highly electrophilic and reacts efficiently with the nucleophilic diethylamine to form the stable amide bond.
Caption: Two-step synthesis workflow.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized representation based on standard organic chemistry principles for acyl chloride formation and amidation.[7][8][9][10]
Step 1: Formation of Isonicotinoyl Chloride
-
Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a drying tube (e.g., filled with CaCl₂).
-
Charging the Flask: Add isonicotinic acid (1.0 eq) to the flask.
-
Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask, potentially while cooling in an ice bath to control the initial exothermic reaction.[7]
-
Reaction: Heat the mixture to reflux (oil bath temperature ~80-85 °C) for 1.5 to 3 hours.[7][10] The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum). The crude crystalline residue is isonicotinoyl chloride (often as its hydrochloride salt), which can be used directly in the next step.[7][8]
Step 2: Amidation to form this compound
-
Setup: Prepare a separate three-necked flask equipped with a stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve the crude isonicotinoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene).[7][9] In a separate vessel, prepare a solution of diethylamine (~2.2 eq) and a non-nucleophilic base like triethylamine (~1.1 eq) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction: Cool the diethylamine solution in an ice bath (0 °C). Add the isonicotinoyl chloride solution dropwise via the dropping funnel with vigorous stirring.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitor by TLC or LC-MS).
-
Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove excess amines, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved via vacuum distillation or column chromatography if necessary.
-
Analytical Methods and Characterization
Ensuring the identity and purity of this compound is critical for its use in research and development. A multi-technique approach provides a self-validating system for quality control.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[5] A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile is typically effective. Detection is performed using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~260 nm). Purity is reported as area percent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.
-
¹H NMR will show characteristic signals for the diethyl group (a quartet and a triplet) and distinct aromatic protons on the pyridine ring.
-
¹³C NMR will show the expected number of carbon signals, including the carbonyl carbon and the aromatic carbons.[1]
-
-
Mass Spectrometry (MS): Confirms the molecular weight. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak corresponding to the compound's mass (m/z ~179.1 for [M+H]⁺).[1]
-
Nonaqueous Titration: A quantitative method to determine purity by titrating the basic nitrogen of the pyridine ring with a standardized acid (e.g., perchloric acid) in a nonaqueous solvent.
Caption: Analytical workflow for quality control.
Applications in Research and Development
While pharmacological data on this compound is scarce compared to Nikethamide, its primary role is as a versatile building block in medicinal chemistry and materials science.
-
Scaffold in Drug Discovery: The pyridine ring is a common motif in pharmaceuticals. This compound provides a functionalized pyridine core that can be further modified to synthesize more complex molecules for screening in drug discovery programs.
-
Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination complexes. This is analogous to its isomer, Nikethamide, which is used as a ligand to prepare copper complexes.[4]
-
Derivatizing Agent: The precursor, isonicotinoyl chloride, has been used as a derivatizing agent to improve the detection of certain molecules in LC-MS/MS analysis, suggesting a potential area of application for related compounds.[11]
The lack of extensive biological studies on this compound itself presents an opportunity for researchers to investigate its pharmacological profile, particularly in comparison to Nikethamide, to understand the structure-activity relationship (SAR) dictated by the position of the functional group on the pyridine ring.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]
-
GHS Classification:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage: Store in a cool, dark place, preferably under an inert atmosphere as it may be air sensitive.
Conclusion
This compound (CAS 530-40-5) is a well-defined chemical entity with a straightforward and scalable synthesis. While it shares a molecular formula with the analeptic drug Nikethamide, its distinct structure as a pyridine-4-carboxamide derivative makes it a unique tool for chemical synthesis and research. Its primary value lies in its utility as a building block for more complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is essential for its effective and safe application in the laboratory.
References
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Synthesis of isonicotinoyl chloride. PrepChem.com. [Link]
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Synthesis of isonicotinic acid chloride. PrepChem.com. [Link]
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This compound | C10H14N2O | CID 10735. PubChem, National Center for Biotechnology Information. [Link]
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Stabilization of blue phase from hydrogen-bonded bent-shaped and T-shaped molecules featuring a branched terminal group - Supporting Information. Royal Society of Chemistry. [Link]
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N,N-Diethylnicotinamide | C10H14N2O | CID 5497. PubChem, National Center for Biotechnology Information. [Link]
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Procedure. Organic Syntheses. [Link]
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Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. PubMed, National Center for Biotechnology Information. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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N,N-Diethylisonicotinamide molecular weight and formula
An In-Depth Technical Guide to N,N-Diethylisonicotinamide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a pyridinecarboxamide derivative of significant interest in chemical synthesis and pharmaceutical development. We will delve into its fundamental molecular characteristics, synthesis pathways, and key applications, with a focus on its utility as a chemical ligand and a hydrotropic agent. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced applications. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Core Molecular Profile of this compound
This compound, also known as N,N-Diethyl-4-pyridinecarboxamide, is an amide derivative of isonicotinic acid. Its structure, featuring a pyridine ring and a diethylamide functional group, dictates its chemical behavior and applications. The nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group act as key coordination sites, making it an effective ligand in coordination chemistry.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design, from synthesis and purification to formulation and analytical characterization. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2][3] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [1] |
| CAS Registry Number | 530-40-5 | [1][2] |
| Appearance | Colorless to yellow clear liquid | [3] |
| Boiling Point | 120 °C | |
| Density | ~1.06 g/mL at 20 °C | |
| Refractive Index | ~1.52 | |
| Purity (Typical) | >99.0% (HPLC) | [3] |
Synthesis and Chemical Logic
The synthesis of this compound is a standard amidation reaction, a cornerstone of organic synthesis. The primary challenge lies in the activation of the carboxylic acid group of isonicotinic acid to facilitate nucleophilic attack by diethylamine.
The most common and industrially scalable approach involves a two-step process:
-
Activation of Isonicotinic Acid: The carboxylic acid is converted into a more reactive acyl halide, typically an acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. This step proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
-
Amide Formation: The resulting isonicotinoyl chloride is then reacted with diethylamine. Diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (or excess diethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
This established pathway is favored for its high yield and the relative ease of purification of the final product.
Caption: General synthesis pathway for this compound.
Key Applications in Research and Development
While its isomer, N,N-Diethylnicotinamide (Nikethamide), is known as a respiratory stimulant, this compound has carved out distinct and valuable niches in modern chemical and pharmaceutical research.[4][5]
Ligand in Coordination Chemistry
The pyridine nitrogen and amide oxygen of this compound provide two potential coordination sites, allowing it to act as a monodentate or bridging ligand for various metal ions. This property is exploited in the synthesis of metal-organic frameworks (MOFs) and coordination complexes. Research has shown its use in forming complexes with transition metals like copper(II), cobalt(II), and zinc(II).[6] The resulting complexes are investigated for their magnetic properties, catalytic activity, and potential as therapeutic agents.
Hydrotropic Agent in Drug Formulation
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Hydrotropy, a solubilization phenomenon, offers a compelling solution. A hydrotropic agent is a compound that can dramatically increase the solubility of poorly soluble solutes in water.
This compound has been identified as an excellent hydrotropic agent, particularly for highly lipophilic drugs such as paclitaxel.[4] It operates by forming non-covalent, water-soluble complexes with the drug molecules, thereby increasing their concentration in aqueous solutions by several orders of magnitude. This application is critical for:
-
Developing aqueous formulations for intravenous administration of poorly soluble drugs.
-
Enhancing drug release from polymer matrices in controlled-release systems.
-
Improving bioavailability of orally administered drugs by increasing their dissolution rate in the gastrointestinal tract.
Analytical Methodologies: A Protocol for Purity Assessment
Ensuring the purity and concentration of this compound is paramount for its application in any research setting. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard, reliable method for this purpose. The aromatic pyridine ring provides a strong chromophore, making it highly suitable for UV detection.
Standard HPLC-UV Protocol
This protocol provides a self-validating system for the quantitative analysis of this compound.
Objective: To determine the purity of a this compound sample or its concentration in a solution.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard (>99% purity)
-
HPLC-grade acetonitrile (ACN) and water
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile (ACN).
-
Degas both solvents using sonication or vacuum filtration to prevent bubble formation in the pump.
-
-
Standard Solution Preparation (Calibration Curve):
-
Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) ACN:water mixture to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL). This range validates linearity.
-
-
Sample Preparation:
-
Accurately weigh the sample to be tested and dissolve it in the 50:50 ACN:water mixture to achieve an expected concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial to remove particulates that could damage the column.
-
-
HPLC Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 263 nm (a common λmax for pyridine derivatives)
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: Linear gradient from 20% to 80% B
-
10-12 min: Hold at 80% B
-
12-13 min: Return to 20% B
-
13-18 min: Column re-equilibration at 20% B
-
-
-
Data Analysis:
-
Run the calibration standards first to establish a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.999 for validation.
-
Inject the test sample.
-
Calculate the purity or concentration of the sample by interpolating its peak area from the calibration curve. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Workflow for HPLC-UV analysis of this compound.
Safety and Handling
Proper handling is essential when working with any chemical compound. This compound is classified with the following GHS hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dark place under an inert atmosphere, as it may be air-sensitive.
Conclusion
This compound is a versatile molecule whose value extends beyond its relationship to its more famous isomer. Its utility as a coordinating ligand and as a powerful hydrotropic agent makes it a compound of significant interest for materials science, coordination chemistry, and advanced pharmaceutical formulation. The methodologies and insights provided in this guide offer a robust framework for professionals seeking to leverage the unique properties of this compound in their research and development endeavors.
References
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PubChem. This compound | C10H14N2O | CID 10735. [Link]
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ResearchGate. Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). [Link]
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PubChem. N,N-Diethylnicotinamide | C10H14N2O | CID 5497. [Link]
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NCBI Bookshelf. Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - ANALYTICAL METHODS. [Link]
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An In-depth Technical Guide to N,N-Diethylisonicotinamide: From Chemical Identity to Potential Pharmacological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethylisonicotinamide, a derivative of isonicotinic acid, is a compound of interest in various fields of chemical and pharmacological research. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and explores its potential pharmacological activities. As a Senior Application Scientist, this document is structured to offer not just data, but also a deeper understanding of the causality behind its potential biological effects and the methodologies for its analysis.
Part 1: Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is paramount for research and development. This compound is known by several synonyms in scientific literature and commercial catalogs.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-diethylpyridine-4-carboxamide .[1] This systematic name precisely describes its molecular structure, indicating a pyridine ring substituted at the 4th position with a carboxamide group, which in turn has two ethyl substituents on the nitrogen atom.
Commonly used synonyms include:
-
Isonicotinic acid diethylamide[1]
-
N,N-Diethyl-4-pyridinecarboxamide[1]
-
Coramine (though this more commonly refers to the related compound Nikethamide)
-
Cardiamid
Part 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and for interpreting its biological activity. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | 23-25 °C | [2] |
| Boiling Point | 296-300 °C | [3][4] |
| Density | 1.06 g/mL at 25 °C | [3][4] |
| Solubility | Soluble in water and organic solvents | |
| pKa | 3.4 (predicted for the pyridine nitrogen) |
Part 3: Potential Pharmacological Actions and Mechanism of Action
This compound has been investigated for various pharmacological activities, with its primary effects attributed to its action as a central nervous system (CNS) stimulant.[5] This section delves into the potential mechanisms underlying these effects.
Central Nervous System Stimulation
The stimulant effects of this compound are likely mediated through its interaction with key neurotransmitter systems in the brain. Given its structural similarity to nicotinamide, a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), it is plausible that it may influence neuronal energy metabolism and signaling pathways dependent on NAD+.[6]
Furthermore, its pyridine ring structure is a common motif in compounds that interact with nicotinic acetylcholine receptors (nAChRs).[3] These receptors are ligand-gated ion channels that are widely distributed in the CNS and are involved in cognitive function, arousal, and attention. Modulation of nAChR activity by this compound could lead to increased neuronal excitability and neurotransmitter release, contributing to its stimulant properties.
Potential Modulation of GABA-A Receptors
The balance between excitatory and inhibitory neurotransmission is critical for normal brain function. The main inhibitory neurotransmitter in the CNS is gamma-aminobutyric acid (GABA), which exerts its effects primarily through GABA-A receptors. Some analeptic drugs (respiratory stimulants) are known to act by antagonizing or negatively modulating GABA-A receptors. Given that this compound has been classified as a convulsant, it is conceivable that it may act as a negative allosteric modulator of GABA-A receptors, thereby reducing inhibitory tone and leading to a net excitatory effect.
Anti-inflammatory Potential
Preliminary evidence suggests that this compound may possess anti-inflammatory properties. This has been attributed to the potential inhibition of enzymes such as acetylcholinesterase, phospholipase A2, and cyclooxygenase. Inhibition of these enzymes would lead to a decrease in the production of pro-inflammatory mediators.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the CNS stimulant effects of this compound, integrating its potential actions on both nicotinic acetylcholine and GABA-A receptors.
Caption: Hypothetical mechanism of this compound's CNS stimulant action.
Part 4: Experimental Protocols
Accurate and reproducible analytical methods are crucial for the quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations. The following is a detailed, step-by-step protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Quantification of this compound by HPLC
This method is adapted from established protocols for the analysis of nicotinamide and related compounds.
Objective: To determine the concentration of this compound in a given sample.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.
-
The mobile phase will be a gradient of acetonitrile and 20 mM ammonium acetate buffer.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For liquid samples, dilute an appropriate volume with the mobile phase to fall within the calibration range.
-
For solid samples, accurately weigh a portion of the sample, dissolve it in methanol, and then dilute with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: Linear gradient to 95% B
-
10-12 min: 95% B
-
12-13 min: Linear gradient to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 261 nm
-
Column Temperature: 30 °C
-
-
Data Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Part 5: Conclusion and Future Directions
This compound is a compound with a well-defined chemical structure and interesting, though not fully elucidated, pharmacological properties. Its primary action as a CNS stimulant likely involves a complex interplay between excitatory and inhibitory neurotransmitter systems, potentially through the modulation of nicotinic acetylcholine and GABA-A receptors. Further research is warranted to precisely define its molecular targets and signaling pathways. The analytical methods outlined in this guide provide a robust framework for its quantification, which will be essential for future pharmacokinetic and pharmacodynamic studies. As our understanding of the intricate neurochemical landscape of the CNS evolves, compounds like this compound may offer valuable probes for dissecting these complex processes and could potentially serve as scaffolds for the development of novel therapeutic agents.
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Understanding the mechanism of action of N,N-Diethylisonicotinamide
An In-Depth Technical Guide to the Mechanism of Action of N,N-Diethylisonicotinamide
Authored by a Senior Application Scientist
Foreword: This document provides a detailed examination of the pharmacological properties of this compound, a compound more widely known as Nikethamide. Historically significant as a respiratory stimulant, its mechanism of action offers valuable insights into the neural control of respiration. This guide is intended for researchers, scientists, and professionals in drug development, aiming to synthesize established knowledge with practical, field-proven insights into its study. We will delve into its primary effects on the central nervous system, the underlying (though not fully elucidated) molecular interactions, and the experimental methodologies required to validate its activity.
Introduction: A Historical and Chemical Overview
This compound, or Nikethamide, is a synthetic stimulant primarily affecting the central nervous system (CNS), with a pronounced impact on the respiratory cycle.[1][2] Historically marketed under the trade name Coramine, it was a frontline medical countermeasure for overdoses of tranquilizers and other causes of respiratory depression in the mid-20th century, before the widespread adoption of more advanced techniques like endotracheal intubation.[2]
Chemically, it is the diethylamide of nicotinic acid, a structural relationship that hints at its origins and metabolic pathways, though its primary pharmacological action is distinct from that of its parent vitamin, niacin.[2][3] While its clinical use has significantly declined in many regions due to a narrow therapeutic window and the availability of safer alternatives, Nikethamide remains a valuable tool in pharmacological research for studying respiratory control mechanisms.[1][4]
The Core Mechanism: Stimulation of Central Respiratory Centers
The principal therapeutic effect of this compound is the stimulation of respiration. This action is primarily mediated through its direct effect on the medulla oblongata, the region of the brainstem that houses the primary respiratory and circulatory control centers.[1][4][5]
Action on the Medulla Oblongata
This compound acts on the medullary respiratory centers to increase both the rate and depth of breathing (tidal volume).[1][5][6] This results in an overall increase in minute ventilation. The precise molecular targets within the medulla are not fully understood, but it is believed to modulate the activity of various neurotransmitters and receptors.[1]
A key aspect of its medullary action is the enhancement of the respiratory center's sensitivity to carbon dioxide (CO2).[5] This sensitization means that a smaller change in arterial PCO2 is required to elicit a robust ventilatory response, effectively lowering the threshold for respiratory drive.
Role of Peripheral Chemoreceptors
In addition to its central action, this compound is thought to stimulate peripheral chemoreceptors, particularly those in the carotid bodies.[1] The carotid bodies are small clusters of chemoreceptors located at the bifurcation of the common carotid artery that play a critical role in sensing the chemical composition of arterial blood, including levels of oxygen, carbon dioxide, and pH.[7][8][9]
By increasing the sensitivity of these chemoreceptors, the compound enhances the afferent signals sent to the medulla oblongata via the glossopharyngeal nerve, further augmenting the central respiratory drive.[1] This dual mechanism—acting both centrally on the medulla and peripherally on the carotid bodies—creates a potent synergistic effect on respiration.
Caption: Primary mechanism of respiratory stimulation by this compound.
Broader Pharmacological Profile
While respiratory stimulation is its hallmark, the effects of this compound are not confined to the medulla.
-
General CNS Stimulation: The compound exerts a generalized stimulant effect on the CNS, leading to increased alertness and arousal.[1] This is why patients administered the drug often reported feeling more awake.[1] However, this same property is responsible for its primary dose-limiting toxicity.
-
Cardiovascular Effects: Secondary to its action on the medullary centers, it can increase heart rate and cause a slight elevation in blood pressure.[5]
-
Toxicity and Therapeutic Index: The therapeutic dose of this compound is perilously close to the toxic dose.[5] High doses stimulate the entire CNS indiscriminately, which can lead to convulsions and seizures.[5] This narrow safety margin is a key reason for its decline in clinical use.[4]
-
Other Reported Activities: Some research suggests this compound may possess anti-inflammatory properties by inhibiting enzymes such as phospholipase A2 and cyclooxygenase.[10] However, these are not considered its primary mechanism of action as a CNS stimulant.
Pharmacological Effects Summary
| System Affected | Primary Effect | Consequence |
| Central Nervous System | Stimulation of Medulla Oblongata | Increased respiratory rate and depth.[1][6] |
| General Cortical Stimulation | Increased alertness, potential for seizures at high doses.[1][5] | |
| Peripheral Nervous System | Sensitization of Carotid Chemoreceptors | Enhanced reflex ventilatory drive.[1] |
| Cardiovascular System | Stimulation of Medullary Vasomotor Center | Modest increase in heart rate and blood pressure.[5] |
Experimental Methodologies for Mechanistic Validation
Investigating the mechanism of action of a respiratory stimulant requires a multi-faceted approach, combining in vivo physiological measurements with in vitro cellular assays.
In Vivo Assessment of Respiratory Function
The definitive validation of a respiratory stimulant's efficacy is performed in a whole-animal model, typically rodents. These studies are crucial for understanding the integrated physiological response.
Protocol: Plethysmography in a Rodent Model
-
Animal Preparation: A conscious rat is placed in a whole-body plethysmography chamber, which allows for non-invasive measurement of respiratory parameters.
-
Baseline Measurement: Record baseline respiratory rate, tidal volume, and minute ventilation for a stable period (e.g., 15-30 minutes).
-
Induction of Respiratory Depression (Optional but Recommended): Administer a CNS depressant, such as an opioid (e.g., morphine, fentanyl), to induce a stable state of respiratory depression.[11] This provides a clear and quantifiable challenge for the stimulant to overcome.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal).
-
Post-Treatment Monitoring: Continuously record respiratory parameters for a defined period post-administration to quantify the stimulant's effect on reversing the induced depression or stimulating baseline breathing.
-
Arterial Blood Gas Analysis: For a more comprehensive assessment, arterial blood samples can be drawn at key time points (baseline, peak depression, post-stimulant) to measure PaO2, PaCO2, and pH, providing direct evidence of changes in gas exchange.[11]
Causality and Self-Validation: This protocol is self-validating. The establishment of a stable baseline and a state of induced depression provides internal controls. The reversal of respiratory depression, correlated with the timing of drug administration, establishes a clear cause-and-effect relationship between the compound and the physiological outcome.
Caption: Experimental workflow for in vivo validation of a respiratory stimulant.
In Vitro Mechanistic Assays
While in vivo studies confirm the physiological effect, in vitro assays are necessary to probe the underlying cellular and molecular mechanisms.
Protocol: Electrophysiological Recording from Medullary Slices
-
Slice Preparation: Prepare acute brainstem slices containing the medulla oblongata from a rodent model.
-
Neuron Identification: Using patch-clamp electrophysiology, identify and record from neurons within the pre-Bötzinger complex or other key respiratory nuclei.
-
Baseline Activity: Record the baseline firing rate and pattern of these neurons.
-
Compound Application: Perfuse the brain slice with a solution containing this compound at various concentrations.
-
Measure Response: Record changes in neuronal firing frequency, membrane potential, and synaptic activity. An increase in firing rate would provide direct evidence of a stimulatory effect at the cellular level.
Causality and Self-Validation: This technique allows for the direct observation of the compound's effect on the target neurons, isolated from systemic physiological variables. The ability to wash the compound out and observe a return to baseline activity further solidifies the causal link. This approach can be extended to isolated carotid body preparations to study effects on glomus cell depolarization.
Conclusion and Future Directions
This compound functions as a respiratory stimulant through a dual mechanism involving direct stimulation of the medullary respiratory centers and sensitization of peripheral carotid body chemoreceptors.[1][5] Its generalized CNS stimulant properties, while contributing to its effect, also define its primary limitation—a narrow therapeutic index that can lead to convulsions.[5]
While its clinical utility has waned, it remains a compound of significant interest for pharmacological research.[1] Future investigations could leverage modern techniques, such as targeted genetic knockouts in animal models or high-throughput screening of receptor binding, to finally elucidate the specific molecular targets within the medulla oblongata that mediate its potent respiratory effects. Understanding this historic compound in greater detail can inform the development of novel, safer, and more selective respiratory stimulants.[12]
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The Rise and Fall of a Respiratory Stimulant: A Technical History of N,N-Diethylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylisonicotinamide, widely known by its former trade name Coramine, occupies a significant chapter in the history of pharmacology. Once a frontline analeptic agent, it was extensively used in the mid-20th century to combat life-threatening respiratory depression. This technical guide provides a comprehensive examination of the historical discovery, development, and eventual decline of this compound. We will delve into its synthesis, elucidate its mechanism of action on central and peripheral chemoreceptors, present key experimental findings that defined its therapeutic window, and analyze the factors that led to its replacement by more modern and safer therapeutic interventions. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals interested in the evolution of respiratory stimulants and the broader principles of drug discovery and obsolescence.
Introduction: The Quest for a Breath of Life
In the early 20th century, the medical community faced a growing challenge: acute respiratory depression, often a fatal consequence of overdoses from a new class of sedative-hypnotic drugs known as barbiturates.[1] The available respiratory stimulants were limited and often carried significant risks of their own. This pressing clinical need spurred a search for new, effective analeptics – central nervous system stimulants capable of restoring respiration. It was within this context that this compound emerged as a promising therapeutic agent.
Discovery and Early Development
This compound, or nikethamide, was first described in 1922 by the Swiss pharmaceutical firm Ciba (now part of Novartis), which marketed it under the trade name Coramine.[2] As a derivative of nicotinic acid (niacin, or vitamin B3), its development was part of a broader exploration of the pharmacological properties of pyridine compounds.
The primary indication for Coramine was as a respiratory and circulatory stimulant.[2] It quickly gained traction in clinical practice for counteracting the effects of tranquilizer overdoses, particularly from barbiturates.[3] In the 1930s, researchers like Dr. Paul M. Wood conducted studies on Coramine and other central nervous system stimulants for resuscitation and to shorten the duration of anesthesia.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, most commonly involving the reaction of a nicotinic acid derivative with diethylamine.
Experimental Protocol: Synthesis from Nicotinic Acid via Acyl Chloride
This protocol describes a common laboratory-scale synthesis of this compound from nicotinic acid.
Principle: Nicotinic acid is first converted to its more reactive acyl chloride derivative, nicotinoyl chloride, using a chlorinating agent such as thionyl chloride. The nicotinoyl chloride is then reacted with diethylamine to form the corresponding amide, this compound.
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine ((C₂H₅)₂NH)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Triethylamine (optional, as an acid scavenger)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Formation of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid in an excess of thionyl chloride. The reaction is typically performed in an inert solvent like toluene. Heat the mixture to reflux for 2-3 hours.[4] The progress of the reaction can be monitored by the cessation of hydrogen chloride gas evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, cool the mixture and remove the excess thionyl chloride by distillation under reduced pressure. This will leave the crude nicotinoyl chloride.
-
Amidation Reaction: Dissolve the crude nicotinoyl chloride in an anhydrous solvent such as chloroform. In a separate flask, dissolve diethylamine in the same solvent and cool the solution in an ice bath. Slowly add the nicotinoyl chloride solution to the diethylamine solution with constant stirring. An optional acid scavenger like triethylamine can be added to neutralize the hydrochloric acid formed during the reaction.
-
Reaction Completion and Workup: Allow the reaction mixture to stir at room temperature for several hours to ensure complete amidation. After the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid.
-
Isolation and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.
Mechanism of Action: A Dual-Pronged Approach to Respiratory Stimulation
This compound exerts its respiratory stimulant effects through a combination of central and peripheral actions.
Central Nervous System Stimulation
The primary site of action for this compound is the medulla oblongata in the brainstem, which houses the respiratory and vasomotor centers.[5] It directly stimulates these centers, leading to an increase in the rate and depth of respiration.[6] This central action is believed to involve an increased sensitivity of the medullary chemoreceptors to carbon dioxide.[7]
Peripheral Chemoreceptor Activation
In addition to its central effects, this compound also stimulates peripheral chemoreceptors located in the carotid and aortic bodies.[8] These specialized sensory organs are primarily responsible for detecting changes in the partial pressure of oxygen (PaO₂) and carbon dioxide (PaCO₂), as well as the pH of the arterial blood.[9] Stimulation of these chemoreceptors sends afferent signals to the medullary respiratory center, further augmenting the respiratory drive.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic profile of this compound is crucial to appreciating both its therapeutic effects and its inherent risks.
Pharmacokinetics
Limited pharmacokinetic data is available for this compound in humans from early studies. More comprehensive studies have been conducted in animal models.
| Parameter | Value | Species | Route | Reference |
| Elimination Half-life (t½) | ~0.5 hours | Human | - | [3] |
| Bioavailability | 84.7% | Dog | Endotracheal | [10] |
| Metabolism | Rapidly metabolized to nicotinamide | Horse | Intramuscular | [11] |
Pharmacodynamics and Toxicity
The dose-response relationship for this compound is steep, with a narrow therapeutic window. The dose required to elicit a therapeutic respiratory stimulant effect is close to the dose that can cause adverse effects, including convulsions.[12]
| Parameter | Value | Species | Route | Reference |
| LD₅₀ | 650 mg/kg | Rabbit | Oral | [3] |
| LD₅₀ | 240 mg/kg | Rat | Subcutaneous | [3] |
| LD₅₀ | 104.7 mg/kg | Mouse | Intraperitoneal | [1] |
| LD₅₀ | 870.9 mg/kg | Mouse | Oral | [1] |
The Decline of a Therapeutic Staple
Despite its widespread use for several decades, the clinical utility of this compound began to wane in the latter half of the 20th century for several key reasons:
-
Narrow Therapeutic Index: The primary reason for its decline was the small margin between the therapeutic and toxic doses.[7] Overdoses could lead to anxiety, restlessness, muscle twitching, and in severe cases, generalized convulsions, hypertensive crisis, and cardiac arrhythmias.[7][13]
-
Advent of Safer Alternatives: More specific and safer respiratory stimulants with a wider therapeutic window, such as doxapram, were developed.[14] For opioid overdoses, the development of specific opioid antagonists like naloxone provided a much more effective and targeted treatment.[15]
-
Advancements in Respiratory Support: The development and widespread adoption of modern mechanical ventilation provided a more reliable and controllable method for managing severe respiratory depression, regardless of the cause.
Conclusion: A Lesson in Pharmaceutical Evolution
The story of this compound is a compelling case study in the lifecycle of a pharmaceutical agent. It rose to prominence out of a critical medical need, served as a valuable therapeutic tool for its time, and was ultimately superseded by advancements in pharmacology and medical technology that offered improved safety and efficacy. While no longer a mainstay in clinical practice, its history provides valuable insights into the principles of drug action, the importance of the therapeutic index, and the continuous evolution of medical treatment paradigms.
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A Comprehensive Technical Guide to N,N-Diethylisonicotinamide: From Analeptic to Modern Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of N,N-Diethylisonicotinamide, a synthetic pyridine derivative more commonly known by its non-proprietary name, Nikethamide. Historically prominent as a central nervous system (CNS) and respiratory stimulant (analeptic), its clinical application has waned significantly due to a narrow therapeutic index and the advent of safer, more specific interventions. This document consolidates current and historical knowledge on its chemical properties, synthesis, pharmacology, mechanism of action, toxicology, and analytical methodologies. By synthesizing technical data with field-proven insights, this guide serves as an authoritative resource for researchers exploring its residual therapeutic potential, its use as a chemical probe, or its relevance in toxicological studies.
Introduction: The Rise and Fall of a CNS Stimulant
This compound, or Nikethamide, is a stimulant that primarily affects the central nervous system.[1][2] For much of the 20th century, it was employed as a medical analeptic, a class of drugs used to restore consciousness or stimulate depressed medullary and cerebral functions.[3][4] Its main indications were to counteract respiratory depression resulting from overdoses of CNS depressants like barbiturates, or in cases of shock and asphyxia neonatorum.[2][5]
The fundamental issue with Nikethamide, leading to its obsolescence in modern medicine, is its very narrow therapeutic window.[5] The dose required to stimulate respiration is perilously close to the dose that induces severe toxic effects, most notably generalized convulsions and seizures.[1][2][5][6] The development of specific antagonists for common depressants (e.g., naloxone for opioids) and the advancement of mechanical ventilation have provided far safer and more effective means of managing respiratory failure, rendering non-specific stimulants like Nikethamide dangerously outdated for their original purpose.[5]
Despite its decline in clinical use, this compound remains a compound of interest in various research fields, including toxicology, medicinal chemistry as a ligand in complex synthesis, and as a tool to study CNS stimulation pathways.[7]
Chemical and Physical Properties
This compound is the diethylamide derivative of isonicotinic acid. Its identity and fundamental properties are crucial for its handling, formulation, and analysis.
Chemical Structure
Caption: General synthesis workflow for this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative method for synthesizing this compound.
Materials:
-
Isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend isonicotinic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-3 hours until the reaction is complete (solid dissolves and gas evolution ceases).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude isonicotinoyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude isonicotinoyl chloride in an anhydrous solvent like DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of diethylamine (at least 2 equivalents) in the same solvent via a dropping funnel with vigorous stirring. One equivalent reacts to form the amide, and the second neutralizes the HCl byproduct.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, 5% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on basic alumina to yield pure this compound. [8]
-
Pharmacology
Mechanism of Action
This compound is a non-specific central nervous system stimulant. [1][9]Its analeptic effects are a direct extension of this pharmacology. [5]
-
Primary Site of Action: The drug selectively stimulates the medullary centers of the brainstem, particularly the respiratory and vasomotor centers. [2][6]This leads to an increased rate and depth of breathing and a modest increase in heart rate and blood pressure. [2]* Chemoreceptor Stimulation: It also acts on peripheral chemoreceptors located in the carotid and aortic bodies. [6]Stimulation of these receptors reflexively excites the respiratory center, further contributing to its respiratory stimulant effects. [6]* Increased CO₂ Sensitivity: The stimulation of the respiratory center enhances its sensitivity to carbon dioxide, a primary physiological driver of respiration. [6]* Generalized CNS Excitation: At higher, toxic doses, the stimulation is no longer selective to the medulla. It spreads throughout the entire central nervous system, leading to generalized excitation, muscle twitching, and ultimately, tonic-clonic seizures. [2][5]
Caption: Proposed mechanism of action for this compound.
Pharmacokinetics (ADME)
Detailed pharmacokinetic data for this compound in humans is limited due to its age and discontinued use. However, studies on the related compound nicotinamide provide some context for the likely behavior of pyridinecarboxamide derivatives in the body.
-
Absorption: Following oral administration, related compounds like nicotinamide are rapidly absorbed, with peak plasma levels observed within 30 minutes for lower doses. [10]* Distribution: Being water-miscible, it is expected to distribute widely throughout the body. [11]* Metabolism: The primary plasma metabolite of nicotinamide in mice is nicotinamide N-oxide. [12]Similar oxidative metabolism pathways are plausible for this compound.
-
Excretion: Metabolites are primarily excreted in the urine.
Causality in Dosing and Formulation: The choice of administration route was historically critical. Intravenous (IV) injection provided the most rapid onset for emergency situations, while intramuscular (IM) and subcutaneous (SC) routes were also used. [5]The practice of "titrating to effect" by giving repeated IV doses was extremely dangerous due to the risk of cumulative toxicity and the narrow therapeutic window. [5]
Therapeutic Applications (Historical Context)
The primary medical use of this compound was as an analeptic or respiratory stimulant. [13]
| Historical Indication | Rationale for Use | Reason for Obsolescence |
|---|---|---|
| CNS Depressant Overdose | To counteract respiratory depression caused by drugs like barbiturates. | High risk of seizures; availability of specific antagonists (e.g., naloxone, flumazenil) and superior supportive care (mechanical ventilation). [5] |
| Asphyxia Neonatorum | To stimulate breathing in newborns who failed to breathe spontaneously. | Now considered harmful; increases oxygen demand and carries a high risk of seizures in a vulnerable population. [5] |
| COPD Exacerbations | To stimulate breathing in patients with acute respiratory failure. | Unacceptably dangerous; safer and more effective treatments are the standard of care. [5] |
| Shock/Circulatory Collapse | Belief that its stimulant properties could support circulation. | No good evidence to support this use; modern shock management is far more sophisticated. [5]|
Toxicology and Adverse Effects
The clinical utility of this compound is severely limited by its toxicity profile. The adverse effects are a direct extension of its CNS stimulant pharmacology. [5]
Summary of Side Effects
| System | Common Side Effects (at Therapeutic Doses) | Signs of Toxicity / Overdose |
| Neurological | Restlessness, anxiety, muscle twitching (especially facial), dizziness. [2][5] | Generalized tonic-clonic seizures , tremors, hyperactive reflexes. [1][5][6] |
| Cardiovascular | Increased heart rate (tachycardia), increased blood pressure (hypertension). [1][5] | Severe hypertension, cardiac arrhythmias. [1][2] |
| Gastrointestinal | Nausea and vomiting (due to central stimulation). [1][2][5] | Severe vomiting. [6] |
| Autonomic | Flushing of the skin, sweating, peculiar itching sensation (especially of the nose). [5] | Profuse sweating, facial flushing. [6] |
| Respiratory | Sneezing, coughing. [5] | Hyperventilation, respiratory distress. [1] |
The Critical Danger: The most life-threatening risk is the seamless progression from therapeutic stimulation to severe CNS toxicity with only a small increase in dose. [5]The seizures can be prolonged and, combined with the drug's effect of increasing cerebral oxygen consumption, can lead to cerebral hypoxia, brain damage, and death. [5]
Analytical Methodologies
The detection and quantification of this compound are essential for pharmacokinetic studies, toxicological analysis, and quality control. The principal methods involve chromatography coupled with mass spectrometry. [14][15]
Analytical Workflow Overview
Caption: General workflow for the analysis of this compound.
Protocol: HPLC Method for Quantification
This protocol is a representative example for the quantitative analysis of a related compound, DEET, which can be adapted for this compound. [14] Objective: To quantify this compound in a biological matrix (e.g., plasma).
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector.
-
Reverse-phase C18 column.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade) with 0.1% formic acid.
-
This compound analytical standard.
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Solid-Phase Extraction (SPE) cartridges.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard and a fixed concentration of the internal standard into a blank matrix.
-
Sample Preparation (SPE):
-
Precondition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm or MS using electrospray ionization (ESI) in positive ion mode, monitoring for the parent ion [M+H]⁺. [16]4. Quantification:
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus concentration for the prepared standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Future Perspectives
This compound (Nikethamide) serves as a classic case study in pharmaceutical development, illustrating the critical importance of the therapeutic index. Once a frontline analeptic, its use has been rightfully superseded by safer, more specific, and evidence-based treatments for respiratory depression. Its legacy is now primarily toxicological and historical.
For the modern researcher, this compound is not without value. It remains a useful positive control in studies of CNS stimulants and convulsants. Its ability to form coordination complexes makes it a relevant ligand in inorganic and medicinal chemistry. [17]A thorough understanding of its properties, synthesis, and potent biological activity is essential for any scientist who may encounter this compound in a research, industrial, or forensic context. Future research is unlikely to revive its role as a primary therapeutic but will continue to leverage its well-characterized stimulant properties as a tool to probe the complex mechanisms of the central nervous system.
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An In-Depth Technical Guide to N,N-Diethylisonicotinamide: A Nicotinamide Derivative
Abstract
This technical guide provides a comprehensive overview of N,N-Diethylisonicotinamide, a derivative of isonicotinic acid and a structural isomer of the well-known respiratory stimulant nikethamide. As a member of the pyridinecarboxamide family, its chemical lineage connects it to nicotinamide (Vitamin B3), a fundamental molecule in cellular metabolism. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis, physicochemical properties, and potential pharmacological activities. While direct research on this compound is limited, this guide synthesizes available data and draws logical inferences from closely related compounds to provide a thorough scientific resource.
Introduction: Structural Context and Scientific Interest
This compound, chemically known as N,N-diethylpyridine-4-carboxamide, is an amide derivative of isonicotinic acid.[1] Its core structure consists of a pyridine ring with a diethylamide group attached at the 4-position. This places it in direct isomeric relation to N,N-diethylnicotinamide (nikethamide), where the functional group is at the 3-position.[1] This seemingly minor structural variance can lead to significant differences in pharmacological and toxicological profiles, a key consideration in drug design and development.
The parent compound, nicotinamide, is a vital precursor for the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are central to cellular redox reactions and energy metabolism.[2] The derivatization of the nicotinamide scaffold has historically been a fruitful area of medicinal chemistry, yielding compounds with a wide range of therapeutic applications. While nikethamide has a history as a respiratory stimulant, the pharmacological profile of its 4-positional isomer, this compound, is less well-characterized, presenting an area of interest for further investigation.[3]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [1] |
| Molecular Formula | C10H14N2O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 530-40-5 | [1] |
| Appearance | Data not available; likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in polar organic solvents and water | [4] |
Structural Characterization:
Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the ethyl protons of the diethylamide group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the carboxamide group. The ethyl group should exhibit a triplet for the methyl protons and a quartet for the methylene protons, though hindered rotation around the amide bond could lead to more complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyridine ring and the ethyl groups. The carbonyl carbon of the amide will appear significantly downfield.[5][6]
-
-
Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum can provide valuable information about the molecule's structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the region of 1630-1680 cm⁻¹. Vibrations associated with the pyridine ring and C-N bonds will also be present.
Synthesis of this compound
The synthesis of this compound is typically achieved through the formation of an amide bond between isonicotinic acid or its activated derivative and diethylamine.
Synthesis via Acyl Chloride (Schotten-Baumann Reaction)
A common and effective method for amide synthesis is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.[7]
Workflow for Synthesis via Acyl Chloride:
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N,N-Diethylisonicotinamide: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylisonicotinamide, also widely known as Nikethamide, is a central nervous system (CNS) stimulant with a primary effect on the respiratory cycle. Historically, it was a principal agent in treating respiratory depression from tranquilizer overdoses before the advent of more advanced respiratory support techniques. While its clinical use has waned in some regions due to a narrow therapeutic window and the availability of safer alternatives, this compound remains a compound of significant interest. This guide delves into the pharmacological underpinnings of this compound, exploring its mechanism of action, pharmacokinetic profile, and both its historical and potential future therapeutic applications. We will also provide detailed methodologies for preclinical evaluation, aiming to equip researchers with the knowledge to further investigate its therapeutic utility.
Introduction: A Historical and Chemical Perspective
This compound is a synthetic pyridinecarboxamide, structurally related to nicotinamide (Vitamin B3)[1]. Its synthesis involves the reaction of isonicotinic acid with diethylamine. The compound is also known by its former trade name, Coramine[2].
Historically, this compound was a cornerstone in emergency medicine for its analeptic (respiratory stimulant) properties. It was frequently employed to counteract respiratory depression induced by central nervous system depressants, such as barbiturates[1][3]. Its use has declined with the development of more specific and safer antagonists and advanced life support methods like endotracheal intubation and positive-pressure ventilation[3]. However, it is still available in some countries as an over-the-counter preparation, often combined with glucose in lozenges[2].
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H14N2O[4][5] |
| Molecular Weight | 178.23 g/mol [4][5] |
| CAS Number | 530-40-5[4] |
| IUPAC Name | N,N-diethylpyridine-4-carboxamide[4] |
| Synonyms | Nikethamide, Coramine, Nicotinic acid diethylamide[1][5][6] |
Mechanism of Action: Stimulating the Core Respiratory Drive
The primary therapeutic effect of this compound stems from its action as a central nervous system stimulant, with a pronounced effect on the respiratory centers located in the medulla oblongata[3]. This stimulation results in an increased rate and depth of breathing[7][8].
While the precise molecular mechanism is not fully elucidated, it is believed to involve the modulation of neurotransmitter activity and sensitization of central chemoreceptors to carbon dioxide and oxygen levels in the blood[3]. Activation of these chemoreceptors triggers signals to the brainstem, leading to an enhanced respiratory drive[3].
It is important to note that this compound is a non-specific CNS stimulant. At higher doses, its effects can generalize, leading to convulsions, which underscores its narrow therapeutic index[1][3].
Caption: Proposed mechanism of action for this compound.
Pharmacokinetics and Pharmacodynamics: A Profile of Rapid Action
The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short duration of action. Studies in animal models, such as dogs, have shown that after endotracheal administration, the drug is very quickly absorbed, with blood concentrations peaking within minutes[9].
| Parameter | Value (in dogs, endotracheal administration) |
| Time to Peak Plasma Concentration (Tmax) | 2.5 minutes[9] |
| Absorption Half-life (T1/2ka) | 0.48 - 0.85 minutes[9] |
| Distribution Half-life (T1/2α) | 1.68 - 2.37 minutes[9] |
| Elimination Half-life (T1/2β) | 114 - 130 minutes[9] |
| Bioavailability | 65.5% - 84.7%[9] |
The pharmacodynamic effects, such as increased respiration rate and tidal volume, are directly proportional to the blood concentration of the drug[9]. The drug is extensively metabolized in the liver, and both the metabolites and a small amount of the unchanged drug are excreted in the urine[7].
Therapeutic Applications: From Historical Use to Future Potential
The primary historical and current therapeutic application of this compound is as a respiratory stimulant in cases of:
-
Respiratory depression following anesthesia or drug overdose[3][7][8].
-
Acute respiratory failure [7].
-
Central nervous system depression [7].
While its use in these indications has been largely superseded by more modern and safer interventions, there may be niche applications or scenarios where a non-specific respiratory stimulant could be of value. Further research is warranted to explore these possibilities.
It is important to note that this compound is a banned substance in many sports by the World Anti-Doping Agency due to its stimulant properties[2].
Safety and Toxicology: A Narrow Therapeutic Window
The main limitation of this compound is its narrow therapeutic index. The doses required for a therapeutic effect are close to those that can cause toxic effects, including convulsions[1][8].
Adverse Effects:
-
Central Nervous System: Convulsions, headache, dizziness[7].
-
Cardiovascular: Alterations in blood pressure, cardiac arrhythmia[7].
-
Gastrointestinal: Nausea, vomiting, diarrhea (with overdose)[7].
-
Respiratory: Dyspnea, coughing, bronchospasm[7].
The compound is classified as toxic if swallowed and can cause skin and serious eye irritation[6]. It may also cause respiratory irritation[4][6].
Experimental Protocols for Preclinical Evaluation
To further investigate the therapeutic potential of this compound, robust preclinical studies are essential. Below are example protocols for evaluating its efficacy and safety in animal models.
In Vivo Model of Drug-Induced Respiratory Depression
This protocol outlines a method to assess the respiratory stimulant effects of this compound in an animal model of respiratory depression induced by a CNS depressant like pentobarbital.
Objective: To determine the dose-dependent effect of this compound on respiratory rate and tidal volume in a model of pentobarbital-induced respiratory depression.
Materials:
-
This compound
-
Pentobarbital sodium
-
Saline (vehicle)
-
Animal model (e.g., Sprague-Dawley rats)
-
Whole-body plethysmography system
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
Acclimatize animals to the plethysmography chambers.
-
Record baseline respiratory parameters (rate, tidal volume) for 15-30 minutes.
-
Induce respiratory depression by administering a pre-determined dose of pentobarbital (e.g., 50 mg/kg, i.p.).
-
Once respiratory depression is established (a significant decrease in respiratory rate and tidal volume), administer either vehicle (saline) or varying doses of this compound (e.g., 10, 25, 50 mg/kg, i.v. or i.p.).
-
Continuously monitor and record respiratory parameters for at least 60 minutes post-treatment.
-
Analyze the data to determine the effect of this compound on reversing respiratory depression compared to the vehicle control.
Caption: Experimental workflow for the in vivo respiratory depression model.
Analytical Method for Quantification in Biological Samples
Accurate quantification of this compound in plasma or tissue is crucial for pharmacokinetic studies. A phosphorimetric method has been described for this purpose.
Objective: To quantify the concentration of this compound in plasma samples.
Principle: Phosphorimetry is a highly sensitive spectroscopic technique that measures the phosphorescence emitted by a substance after it has been excited by a suitable wavelength of light.
Procedure Outline:
-
Sample Preparation:
-
Collect blood samples at various time points after drug administration.
-
Separate plasma by centrifugation.
-
Perform a liquid-liquid extraction of the plasma with a suitable organic solvent (e.g., a mixture of ether and hexane) to isolate this compound.
-
Evaporate the organic solvent and reconstitute the residue in a suitable buffer.
-
-
Phosphorimetric Analysis:
-
Use a spectrofluorometer with a phosphorescence mode.
-
Determine the optimal excitation and emission wavelengths for this compound.
-
Generate a standard curve using known concentrations of this compound.
-
Measure the phosphorescence intensity of the prepared samples.
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve.
-
Conclusion and Future Directions
This compound is a historically significant respiratory stimulant with a well-defined, albeit non-specific, mechanism of action. While its clinical utility has been largely surpassed by more modern and safer therapeutic options, its potent analeptic effects suggest that it may still hold value in specific clinical contexts or as a lead compound for the development of novel respiratory stimulants with improved safety profiles.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound to better understand its mechanism of action and potential for off-target effects.
-
Investigating its efficacy in modern, well-controlled preclinical models of various forms of respiratory depression.
-
Exploring the potential for structural modifications to improve its therapeutic index and reduce its convulsant activity.
By leveraging a deeper understanding of its pharmacology and toxicology, the scientific community can fully assess the remaining therapeutic potential of this intriguing molecule.
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MedEx. (n.d.). Nikethamide. Retrieved from [Link]
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medtigo. (n.d.). nikethamide. Retrieved from [Link]
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Role of N,N-Diethylisonicotinamide in drug discovery and development
An In-Depth Technical Guide to the Role of N,N-Diethylisonicotinamide in Drug Discovery and Development
Executive Summary
This compound is a pyridinecarboxamide derivative and a structural isomer of the well-documented analeptic agent, Nikethamide. While its direct therapeutic applications are less explored than its meta-isomer, its chemical structure positions it as a compelling candidate for investigation within the realm of central nervous system (CNS) stimulants, particularly as a respiratory stimulant. This guide provides a comprehensive technical overview of this compound, synthesizing its known chemical properties with inferred pharmacological potential based on its chemical class. We will delve into its prospective mechanism of action, its place within the broader landscape of drug discovery for respiratory and CNS disorders, and provide a detailed methodological framework for its preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel nicotinamide analogs.
The Evolving Landscape of Respiratory Stimulants
The development of drugs that stimulate the CNS to increase respiratory drive—known as analeptics—has a long and complex history.[1] Early agents like strychnine and picrotoxin were potent but suffered from a narrow therapeutic window, with doses just above therapeutic levels causing convulsions.[2][3] This led to the development of synthetic analeptics such as Nikethamide (N,N-Diethylnicotinamide), which saw use in treating respiratory depression from barbiturate overdose and other causes.[1][3]
However, even these later-generation analeptics fell out of favor due to the risk of side effects and the advent of more advanced life-support techniques.[3] Today, there is a renewed clinical need for safe and effective respiratory stimulants for specific indications[4]:
-
Post-Anesthetic Recovery: To counteract respiratory depression induced by anesthetic agents.[5]
-
Opioid-Induced Respiratory Depression (OIRD): A major cause of mortality in the ongoing opioid crisis, where a non-opioid stimulant could be life-saving without reversing analgesia.[6]
-
Chronic Obstructive Pulmonary Disease (COPD): To manage acute exacerbations associated with hypercapnia (elevated blood CO2).[4]
-
Apnea of Prematurity: To treat cessation of breathing in newborns.[4]
Nicotinamide and its derivatives represent a promising chemical scaffold for developing new CNS-active agents, making the systematic evaluation of isomers like this compound a logical step in the search for next-generation respiratory therapies.
This compound: A Molecular Profile
This compound is distinguished from its more famous isomer, Nikethamide, by the position of the diethylcarboxamide group on the pyridine ring. In this compound, this group is at the 4-position (para), whereas in Nikethamide it is at the 3-position (meta). This seemingly minor structural change can have significant implications for receptor binding, membrane permeability, and metabolic stability.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [7] |
| Synonyms | Isonicotinic acid diethylamide, N,N-Diethyl-4-pyridinecarboxamide | [7][8] |
| CAS Number | 530-40-5 | [7][8] |
| Molecular Formula | C₁₀H₁₄N₂O | [7][8] |
| Molecular Weight | 178.23 g/mol | [7][8] |
| Appearance | Colorless to Yellow to Orange clear liquid | [9] |
| Purity | >99.0% (Typical) | [9] |
Synthesis Overview
The synthesis of this compound is typically achieved through the amidation of isonicotinic acid or its derivatives. A common laboratory-scale approach involves activating the carboxylic acid of isonicotinic acid (e.g., by converting it to an acyl chloride or using a coupling agent) followed by a reaction with diethylamine to form the corresponding amide. This straightforward synthesis makes it an accessible molecule for initial screening and derivatization.
Proposed Mechanism of Action
While specific mechanistic studies on this compound are limited, we can infer its likely pharmacological actions based on its structural similarity to Nikethamide and other analeptics.
Central Respiratory Stimulation
The primary mechanism of action for analeptics is the stimulation of the respiratory centers within the medulla oblongata of the brainstem.[4] These drugs increase the sensitivity of these centers to arterial CO₂, thereby increasing respiratory rate and tidal volume.[4] Additionally, they are known to act on peripheral chemoreceptors located in the carotid bodies, which sense blood oxygen and carbon dioxide levels and send afferent signals to the brain to modulate breathing.[4][10] It is highly probable that this compound shares this dual central and peripheral mode of action.
Interaction with NAD+ Biosynthesis and Metabolism
As a nicotinamide analog, this compound is expected to interact with the ubiquitous NAD+ (Nicotinamide Adenine Dinucleotide) metabolic pathways. NAD+ is a critical coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[11] The cellular pool of NAD+ is maintained through salvage pathways that recycle nicotinamide.
A key enzyme in this pathway is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to 1-methylnicotinamide, marking it for excretion.[11][12] this compound could potentially serve as a substrate or inhibitor of NNMT. Its metabolic fate is crucial; N-dealkylation could release nicotinamide, thereby feeding into the NAD+ pool, or the parent compound could have its own distinct biological activity before being metabolized and cleared.[13][14]
Caption: Hypothesized interaction of this compound with the NAD+ salvage pathway.
A Preclinical Evaluation Workflow for Novel Respiratory Stimulants
To rigorously assess the potential of this compound and its future analogs, a structured, multi-stage preclinical evaluation is essential. This workflow is designed to establish efficacy, define the mechanism of action, and build a comprehensive safety profile.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Step 1: In Vitro Efficacy & Mechanistic Assays
Causality: The primary goal is to confirm direct stimulatory effects on neural tissue relevant to respiratory control, independent of systemic physiological variables. Using primary cells or tissue slices preserves some of the native cellular architecture and connectivity, providing more physiologically relevant data than immortalized cell lines.[15][16]
Experimental Protocol: Assessing Neuronal Firing in Brainstem Slices
-
Tissue Preparation: Humanely euthanize neonatal Sprague-Dawley rats and dissect the brainstem in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: Use a vibratome to prepare 300-400 µm thick coronal slices containing the pre-Bötzinger complex, a critical center for respiratory rhythm generation.
-
Incubation & Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at 32-34°C.
-
Electrophysiology: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
-
Recording: Using a glass microelectrode, obtain extracellular recordings of rhythmic neuronal bursting activity from the pre-Bötzinger complex.
-
Compound Application: After establishing a stable baseline recording for 10-15 minutes, perfuse the slice with aCSF containing this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Data Analysis: Quantify the change in burst frequency, amplitude, and duration in response to the compound. A positive result is a concentration-dependent increase in burst frequency.
Step 2: In Vitro Safety & Toxicology
Causality: Before moving to animal models, it's crucial to establish a preliminary therapeutic window. Assessing cytotoxicity in human lung and liver cell lines provides an early indication of potential organ-specific toxicity at concentrations required for efficacy.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Plate human lung epithelial cells (e.g., A549 or BEAS-2B) and human liver hepatocellular carcinoma cells (e.g., HepG2) in 96-well plates and grow to ~80% confluency.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 1 mM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Step 3: In Vivo Pharmacokinetics (PK) and ADME
Causality: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing effective in vivo studies. A PK study determines the drug's half-life, exposure (AUC), and peak concentration (Cmax), which are essential for selecting an appropriate dose and dosing interval for efficacy studies.[17]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use adult male Sprague-Dawley rats (~250-300g) with jugular vein cannulation for serial blood sampling.
-
Dosing: Administer this compound via intravenous (IV) bolus (e.g., 2 mg/kg) to determine clearance and volume of distribution, and via oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.
-
Sample Collection: Collect blood samples (~100 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound (and potential metabolites) in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
PK Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate key PK parameters.
Table 2: Representative Pharmacokinetic and Toxicological Data (Note: Data for this compound is limited; values from related compounds are used for illustrative purposes.)
| Parameter | Value | Compound | Source(s) |
| Acute Oral Toxicity (LD₅₀, mouse) | 188 mg/kg | Nikethamide | [18] |
| GHS Hazard Statement | Harmful if swallowed | This compound | [7] |
| GHS Hazard Statement | Causes skin/eye irritation | This compound | [7] |
| Plasma Half-life (t₁/₂, dog, IV) | ~73 min | N1,N11-diethylnorspermine | [13] |
| Oral Bioavailability | To be determined | This compound | - |
Step 4: In Vivo Efficacy Assessment
Causality: The ultimate proof-of-concept for a respiratory stimulant is its ability to reverse respiratory depression in a living organism. The opioid-induced respiratory depression model is highly relevant clinically and provides a robust system to measure changes in key respiratory parameters.[6]
Experimental Protocol: Reversal of Opioid-Induced Respiratory Depression in Rats
-
Animal Preparation: Anesthetize an adult Sprague-Dawley rat and place it in a whole-body plethysmography chamber to allow for non-invasive measurement of respiratory parameters.
-
Baseline Measurement: Record baseline respiratory rate, tidal volume, and minute ventilation for 15-20 minutes.
-
Induce Depression: Administer a potent opioid agonist (e.g., fentanyl or morphine) to induce a significant and stable depression of minute ventilation (>50% reduction).
-
Treatment: Once respiratory depression is established, administer this compound intravenously at various doses. Include vehicle control and positive control (e.g., naloxone) groups.
-
Monitoring: Continuously monitor respiratory parameters for at least 60-90 minutes post-treatment.
-
Data Analysis: Quantify the magnitude and duration of the reversal of respiratory depression for each dose group. A successful outcome is a dose-dependent restoration of minute ventilation toward baseline levels.
Conclusion and Future Directions
This compound stands as an under-explored but promising molecule in the field of CNS drug discovery. Its structural analogy to established analeptics suggests a high probability of activity as a respiratory stimulant. The true potential of this compound, however, lies in the possibility that its unique isomeric configuration may confer an improved therapeutic index—greater efficacy with fewer side effects like convulsions—compared to its historical predecessors.
The path forward requires a systematic and rigorous execution of the preclinical workflow outlined in this guide. Future research should focus on:
-
Definitive Mechanism of Action Studies: Elucidating the precise molecular targets in the brainstem and peripheral chemoreceptors.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.[19][20]
-
Comprehensive Toxicological Profiling: Moving beyond acute toxicity to investigate effects following repeated dosing.
By leveraging modern drug discovery tools, this compound or its optimized derivatives could emerge as valuable clinical candidates for treating life-threatening respiratory conditions.
References
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Methodological & Application
Methods for the synthesis of N,N-Diethylisonicotinamide
An Application Note and Protocol Guide for the Synthesis of N,N-Diethylisonicotinamide
Introduction
This compound, the amide derivative of isonicotinic acid and diethylamine, is a pyridinecarboxamide.[1] It is structurally related to nikethamide (N,N-Diethylnicotinamide), a well-known central nervous system stimulant that primarily affects the respiratory cycle.[2][3] The synthesis of such pyridine-based amides is of significant interest to researchers in medicinal chemistry and drug development for the exploration of new chemical entities and as building blocks in more complex molecular architectures.
This guide provides a detailed overview of the primary and most effective methods for synthesizing this compound. As a senior application scientist, this document moves beyond simple procedural lists to offer a comprehensive understanding of the underlying chemical principles, the rationale for specific experimental choices, and field-proven protocols. We will explore two principal synthetic pathways: the classic two-step acyl chloride method and the direct amidation approach using coupling agents. Each section includes step-by-step protocols, mechanistic insights, and data presentation designed for clarity and reproducibility in a research setting.
Strategic Overview: Amide Bond Formation
The core of synthesizing this compound is the formation of a robust amide bond between the carboxyl group of isonicotinic acid and the secondary amine, diethylamine. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, often leading to side products. Therefore, practical syntheses rely on the "activation" of the carboxylic acid to create a more electrophilic species that readily reacts with the amine nucleophile. The two primary strategies detailed herein achieve this activation through different intermediates.
Method 1: The Isonicotinoyl Chloride Pathway
This is the most traditional and robust method for gram-scale synthesis. It is a two-step process that involves the initial conversion of isonicotinic acid into its highly reactive acid chloride derivative, followed by amidation with diethylamine.
Part A: Synthesis of Isonicotinoyl Chloride Hydrochloride
The activation of isonicotinic acid is efficiently achieved using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4][5] This reaction converts the carboxylic acid into isonicotinoyl chloride, which is often isolated as its hydrochloride salt due to the presence of the basic pyridine nitrogen.[4][6]
Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism. The carbonyl oxygen of isonicotinic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of electron movements, facilitated by the departure of stable gaseous byproducts (sulfur dioxide and hydrogen chloride), results in the replacement of the hydroxyl group with a chlorine atom. The pyridine nitrogen is protonated by the generated HCl, yielding the hydrochloride salt.
Caption: Reaction scheme for the formation of isonicotinoyl chloride.
Reagent Table
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
|---|---|---|---|---|---|
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 317 | N/A | Irritant |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | Corrosive, Lachrymator |
Protocol: Synthesis of Isonicotinoyl Chloride Hydrochloride [4]
-
Setup: Equip a 1 L round-bottom flask with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Addition: Place the flask in an ice bath. To the flask, add 123 g (1.0 mol) of isonicotinic acid.
-
Reaction Initiation: Carefully and all at once, add 250 mL of thionyl chloride to the flask while maintaining cooling. An exothermic reaction will occur.
-
Reflux: Once the initial exothermic reaction subsides, transfer the flask to an oil bath and heat under reflux for 1.5 hours. This drives the reaction to completion and removes gaseous byproducts.
-
Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure (in a well-ventilated fume hood).
-
Precipitation: To the crystalline residue, add 100 mL of dry diethyl ether and stir. The white precipitate of isonicotinoyl chloride hydrochloride will form.
-
Filtration: Filter the white precipitate, wash it with an additional 50 mL of dry diethyl ether, and dry it under vacuum.
-
Yield: The expected yield is approximately 171 g. The product should be stored in a desiccator as it is moisture-sensitive.
Part B: Amidation with Diethylamine
The highly reactive isonicotinoyl chloride readily undergoes nucleophilic attack by diethylamine to form the desired amide.
Mechanism of Action: This is a classic nucleophilic acyl substitution. The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a stable leaving group. The HCl generated as a byproduct is neutralized by a second equivalent of diethylamine, which acts as a base. Therefore, a minimum of two equivalents of diethylamine is required.
Caption: Amidation of isonicotinoyl chloride with diethylamine.
Reagent Table
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
|---|---|---|---|---|---|
| Isonicotinoyl Chloride HCl | C₆H₅Cl₂NO | 178.02 | 155-159 | N/A | Corrosive, Moisture Sensitive |
| Diethylamine | (C₂H₅)₂NH | 73.14 | -50 | 56.3 | Flammable, Corrosive, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Volatile, Suspected Carcinogen |
Protocol: Synthesis of this compound
-
Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, suspend the isonicotinoyl chloride hydrochloride (e.g., 89 g, 0.5 mol) in an anhydrous solvent like dichloromethane (DCM) (400 mL).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Amine Addition: Slowly add diethylamine (e.g., 105 mL, 1.0 mol, ~2.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours until TLC or LC-MS indicates the consumption of the starting material.
-
Workup - Quenching: Slowly pour the reaction mixture into 200 mL of cold water. Separate the organic layer.
-
Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess diethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to light yellow liquid.[7]
Method 2: Direct Amidation via Coupling Agents
This approach avoids the use of harsh chlorinating agents like thionyl chloride by activating the carboxylic acid in situ using a peptide coupling reagent. This is often a milder, one-pot procedure suitable for smaller-scale syntheses or when sensitive functional groups are present.
Principle of Action: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) activate the carboxyl group of isonicotinic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by diethylamine. The reaction is often facilitated by an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), which can form an even more reactive ester intermediate, improving yields and minimizing side reactions.
Caption: General workflow for direct amidation using EDC.
Reagent Table
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | Key Characteristic |
|---|---|---|---|---|
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 317 | Starting Material |
| Diethylamine | (C₂H₅)₂NH | 73.14 | -50 | Nucleophile |
| EDC Hydrochloride | C₉H₁₇N₃·HCl | 191.70 | 111-114 | Coupling Agent |
| HOBt | C₆H₅N₃O | 135.13 | 155-158 | Additive (Reduces Racemization) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | -115 | Non-nucleophilic Base |
Protocol: Direct Amidation using EDC/HOBt
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add isonicotinic acid (e.g., 1.23 g, 10 mmol), HOBt (1.5 g, 11 mmol, 1.1 eq), and an anhydrous polar aprotic solvent like DMF or DCM (50 mL).
-
Reagent Addition: Add EDC hydrochloride (2.1 g, 11 mmol, 1.1 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the acid.
-
Base and Amine: Add triethylamine (2.8 mL, 20 mmol, 2.0 eq) to act as a base, followed by the slow addition of diethylamine (1.04 mL, 10 mmol, 1.0 eq).
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Comparison of Methods
| Feature | Method 1: Acyl Chloride | Method 2: Coupling Agent |
| Reagents | Harsh (SOCl₂), corrosive | Milder, but more complex |
| Scalability | Excellent for large scale | Best for small to medium scale |
| Byproducts | Gaseous (SO₂, HCl), easy to remove | Solid/liquid (urea), requires purification |
| Procedure | Two distinct steps | One-pot procedure |
| Cost | Generally lower reagent cost | Higher reagent cost |
| Safety | Requires extreme caution with SOCl₂ | Safer reagents, but handle with care |
Safety and Handling
-
Thionyl Chloride: Is highly corrosive, toxic upon inhalation, and reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Diethylamine: Is a flammable, corrosive, and volatile liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood away from ignition sources.
-
Chlorinated Solvents (DCM): Are volatile and suspected carcinogens. Minimize exposure by handling them in a fume hood.
-
General Precautions: Always review the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
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PrepChem. (2017). Synthesis of nikethamide. Retrieved from [Link]
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PrepChem. (2017). Synthesis of isonicotinoyl chloride. Retrieved from [Link]
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PrepChem. (2017). Synthesis of isonicotinic acid chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Nikethamide (19) by the aminocarbonylation of 3-iodopyridine (17) and diethyl-amine (18). Retrieved from [Link]
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ResearchGate. (2011). Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). Retrieved from [Link]
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PharmaCompass. (n.d.). Nikethamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. Retrieved from [Link]
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Reddit. (2020). Amide Formation Help. Retrieved from [Link]
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MDPI. (2021). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Retrieved from [Link]
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Standard experimental protocol for using N,N-Diethylisonicotinamide
An in-depth guide for researchers, scientists, and drug development professionals on the application of N,N-Diethylisonicotinamide as a chromogenic reagent in quantitative enzymatic assays.
Introduction and Principle of Application
This compound, an N,N-diethyl-substituted pyridinecarboxamide, serves as a highly effective chromogenic hydrogen donor for peroxidase-catalyzed reactions.[1][2] Its primary and most validated application in a research setting is as a component of the Trinder reaction system for the quantitative determination of hydrogen peroxide (H₂O₂).[3][4][5]
This system is foundational for a vast array of coupled enzymatic assays. In these assays, an oxidase enzyme generates H₂O₂ in stoichiometric proportion to the concentration of its specific substrate (e.g., glucose, cholesterol, uric acid). The H₂O₂ is then used by horseradish peroxidase (HRP) to drive the oxidative condensation of a phenolic or anilinic compound (like this compound) with 4-aminoantipyrine (4-AAP). This reaction yields a stable, colored quinoneimine dye, the absorbance of which is directly proportional to the concentration of the initial substrate.[5][6] The robust and high-yield color formation makes this system ideal for spectrophotometric quantification in diagnostics and research.
A Note on Isomers : It is critical to distinguish N,N-Diethyliso nicotinamide (pyridine-4-carboxamide, CAS: 530-40-5), the subject of this guide, from its isomer N,N-Diethylnico tinamide (Nikethamide, pyridine-3-carboxamide, CAS: 59-26-7). While structurally similar, Nikethamide is primarily known as a central nervous system stimulant and has a different profile of biological activity and application.[7]
Physicochemical Properties & Storage
Proper handling and storage are paramount for reagent stability and experimental reproducibility.
| Property | Value | Source |
| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [1] |
| Synonyms | Isonicotinic acid diethylamide, N,N-Diethyl-4-pyridinecarboxamide | [1] |
| CAS Number | 530-40-5 | [1][2][8] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [9] |
| Storage | Store at 4°C or in a cool, shaded area under inert gas. | [2][8] |
Safety and Handling
While some suppliers do not classify this compound as hazardous under EC Regulation 1272/2008[8], other sources provide GHS hazard classifications.[1][2] It is prudent to adopt the more cautious safety profile.
-
Hazard Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or equivalent), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[8]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.
-
Spills: Absorb spills with an inert, non-combustible material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.[10]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.[10] If inhaled, move to fresh air.[8] If swallowed, rinse mouth and seek immediate medical attention.[8][10]
Core Application: H₂O₂ Quantification via Peroxidase-Coupled Assay
This section provides a detailed protocol for using this compound to measure H₂O₂ concentration, which can be adapted to quantify any H₂O₂-generating substrate.
The assay is based on the HRP-catalyzed oxidative coupling of this compound and 4-aminoantipyrine (4-AAP) by hydrogen peroxide. The resulting indamine dye exhibits a strong absorbance maximum around 500-520 nm.
References
- 1. This compound | C10H14N2O | CID 10735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. EP0033462A1 - Aminopyrine improved Trinder's reagent and dosing process for hydrogen peroxide from enzimatic oxidation of metabolic substrata with the same - Google Patents [patents.google.com]
- 5. linear.es [linear.es]
- 6. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | 530-40-5 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Investigator's Guide to N,N-Diethylisonicotinamide: Exploring Its Potential in Cell Culture Studies
This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the applications of N,N-Diethylisonicotinamide (DEINA) in cell culture. As a novel compound with limited published applications in this area, this guide is structured to provide a foundational understanding and a practical framework for investigating its potential cellular effects, particularly as a chemical chaperone.
Introduction and Scientific Context
This compound (IUPAC Name: N,N-diethylpyridine-4-carboxamide) is a derivative of isonicotinic acid.[1] While its isomer, nicotinamide, is well-documented as a cell culture supplement for enhancing cell survival and directing stem cell differentiation[2], DEINA remains largely uncharacterized in cellular models.
The structural characteristics of DEINA suggest a potential role as a chemical chaperone. Chemical chaperones are small molecules that can stabilize proteins, facilitate their proper folding, and prevent aggregation, offering therapeutic potential for a range of protein misfolding diseases.[3][4] This guide will proceed on the hypothesis that DEINA may act as a chemical chaperone and will provide the necessary protocols to investigate this and other potential cellular activities.
Compound Details:
| Property | Value | Source |
| Synonyms | Isonicotinic acid diethylamide, N,N-Diethyl-4-pyridinecarboxamide | [1] |
| CAS Number | 530-40-5 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
Hypothesized Mechanism of Action: DEINA as a Chemical Chaperone
Protein folding is a complex process crucial for cellular function.[5][6] Misfolded proteins can lead to cellular stress and are implicated in numerous diseases. Chemical chaperones can mitigate this by non-covalently interacting with folding intermediates, stabilizing them against aggregation and promoting the native conformation.
We hypothesize that DEINA may function in a similar capacity. Its pyridine ring and diethylamide group could allow it to interact with exposed hydrophobic regions of unfolded or misfolded proteins, thereby preventing their aggregation and facilitating correct folding or trafficking through the endoplasmic reticulum (ER).
Caption: Hypothesized mechanism of DEINA as a chemical chaperone.
Core Experimental Protocols
Scientific integrity demands a systematic approach when characterizing a new compound. The following protocols are designed to establish a baseline for DEINA's activity in any given cell line, starting with safety and moving towards mechanistic insights.
Preparation of Stock Solutions and Safety Precautions
Safety: this compound may be harmful if swallowed and can cause skin and eye irritation.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a chemical fume hood.
Protocol: Preparing a 100 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh out 17.82 mg of this compound (MW: 178.23 g/mol ).
-
Solubilization: Add 1.0 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the tube. Isonicotinamide, the parent compound, is soluble in DMSO.[7]
-
Mixing: Vortex thoroughly until the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Determining the Optimal Working Concentration: Cytotoxicity Assay
Before investigating its functional effects, it is critical to determine the concentration range of DEINA that is non-toxic to the cells of interest.
Protocol: MTT or Resazurin-Based Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the DEINA stock solution in complete cell culture medium. A typical starting range would be from 1 µM to 10 mM. Remember to include a "vehicle control" (medium with the same final concentration of DMSO as the highest DEINA concentration) and a "no treatment" control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of DEINA.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or PrestoBlue™/alamarBlue™) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle control (set to 100% viability). Plot the cell viability (%) against the log of the DEINA concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability). For subsequent experiments, use concentrations well below the IC₅₀ value.
Investigating Chemical Chaperone Activity
This protocol provides a framework to test the hypothesis that DEINA can rescue protein misfolding. This requires a cell model where protein misfolding and aggregation can be induced and measured.
Model System: A common approach is to use a chemical inducer of ER stress, such as Tunicamycin (inhibits N-linked glycosylation) or Thapsigargin (inhibits SERCA pumps), which leads to the accumulation of unfolded proteins.
Protocol: Assessing Protein Aggregation Rescue
-
Cell Seeding and Adherence: Seed cells on appropriate culture plates (e.g., 6-well plates for Western blotting or chamber slides for immunofluorescence) and allow them to adhere overnight.
-
Pre-treatment with DEINA: Treat the cells with a non-toxic concentration of DEINA (determined from the cytotoxicity assay) for 2-4 hours before inducing stress.
-
Induction of ER Stress: Add the ER stress-inducing agent (e.g., 1-5 µg/mL Tunicamycin) to the wells, including wells with and without DEINA pre-treatment. Include appropriate controls (No treatment, DEINA only, Tunicamycin only).
-
Incubation: Incubate for an appropriate time to induce protein aggregation (e.g., 16-24 hours).
-
Endpoint Analysis (Choose one or more):
-
Western Blotting:
-
Lyse the cells in a buffer containing detergents (e.g., RIPA buffer).
-
Separate the soluble and insoluble fractions by centrifugation. The insoluble pellet contains aggregated proteins.
-
Analyze both fractions by SDS-PAGE and Western blot using antibodies against markers of the Unfolded Protein Response (UPR), such as BiP/GRP78, or a specific protein known to aggregate under these conditions. A reduction in the insoluble fraction in DEINA-treated cells would suggest chaperone activity.
-
-
Immunofluorescence:
-
Fix, permeabilize, and block the cells on chamber slides.
-
Stain with an antibody against an aggregation-prone protein or a general aggregation marker (e.g., ProteoStat® dye).
-
Counterstain nuclei with DAPI.
-
Visualize using fluorescence microscopy. A decrease in fluorescent puncta (aggregates) in DEINA-treated cells would indicate a positive effect.
-
-
Caption: Workflow for investigating DEINA in cell culture.
Data Interpretation and Further Steps
-
Positive Result: A reduction in protein aggregation or cell death following ER stress in DEINA-treated cells would support the chemical chaperone hypothesis.
-
Next Steps: If DEINA shows promise, further studies could involve identifying its specific protein targets using techniques like thermal proteome profiling or chemical proteomics. Investigating its effects on specific signaling pathways related to the UPR (PERK, IRE1, ATF6) would also be a logical progression.
-
Negative Result: If DEINA does not rescue protein aggregation, it may not function as a chemical chaperone in this context. However, it could have other cellular activities. Based on the biology of its isomer, nicotinamide, one could design experiments to test its influence on NAD+ levels, sirtuin activity, or cell differentiation pathways.[2][8]
References
-
This compound | C10H14N2O | CID 10735. PubChem. Available at: [Link]
-
Chemical Chaperones Modulate the Formation of Metabolite Assemblies. MDPI. Available at: [Link]
-
Chemical Chaperones Modulate the Formation of Metabolite Assemblies. PubMed. Available at: [Link]
-
How Proteins Fold: A Guided Model. Advanced Photon Source. Available at: [Link]
-
Isonicotinamide. Wikipedia. Available at: [Link]
-
How Do Scientists Study Protein Folding?. YouTube. Available at: [Link]
-
A new polymorph of the common coformer isonicotinamide. RSC Publishing. Available at: [Link]
-
Unraveling Protein Folding. BioCAT. Available at: [Link]
-
Protein Folding: Basics, Driving Forces, Experimental Techniques, Challenges & Applications. YouTube. Available at: [Link]
-
New polymorphs of isonicotinamide and nicotinamide | Request PDF. ResearchGate. Available at: [Link]
-
Isonicotinamide | C6H6N2O | CID 15074. PubChem. Available at: [Link]
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- 2. stemcell.com [stemcell.com]
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- 4. Chemical Chaperones Modulate the Formation of Metabolite Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aps.anl.gov [aps.anl.gov]
- 6. youtube.com [youtube.com]
- 7. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of N,N-Diethylisonicotinamide Solutions in a Research Setting
Introduction: Understanding N,N-Diethylisonicotinamide
This compound (CAS No. 530-40-5) is a pyridinecarboxamide derivative.[1] It is a structural isomer of the more commonly known N,N-Diethylnicotinamide (Nikethamide), and it is imperative for researchers to distinguish between these two distinct chemical entities. While this compound is available commercially for research purposes, its applications are not as extensively documented in publicly available literature as its isomer.[2] This guide provides a comprehensive framework for the preparation of this compound solutions, enabling researchers to conduct accurate and reproducible experiments. The protocols herein are grounded in established principles of small molecule handling and solution preparation for in vitro studies.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is the foundation for proper solution preparation and storage. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| Appearance | Viscous Liquid | ChemicalBook[3] |
| Boiling Point | 296-300 °C | Sigma-Aldrich |
| Storage Temperature | 4°C is recommended for long-term storage. | ChemScene[2] |
| Stability | Stable under normal conditions. May darken with exposure to light or air over time. | TCI Chemicals |
| Incompatibilities | Strong oxidizing agents. | TCI Chemicals |
Safety and Handling Precautions: this compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the neat compound and concentrated stock solutions should be performed in a chemical fume hood.
Solubility Profile: A Critical Assessment
As of the latest revision of this document, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in common laboratory solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) is not widely published. This is a critical data gap that necessitates an empirical approach by the end-user.
The general principle of "like dissolves like" suggests that as a substituted pyridine, this compound will likely exhibit some solubility in polar organic solvents. For many small molecules intended for biological assays that have poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[4][5][6]
The following protocol is designed to first determine an appropriate solvent and then to prepare a validated stock solution.
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Objective: To empirically determine a suitable solvent and approximate solubility of this compound.
Materials:
-
This compound
-
Anhydrous, cell culture-grade DMSO
-
Ethanol (200 proof, absolute)
-
Sterile deionized water
-
Sterile Phosphate-Buffered Saline (PBS)
-
Small, sterile glass vials or microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aliquot Compound: Weigh out a small, precise amount of this compound (e.g., 2-5 mg) into four separate, labeled vials.
-
Solvent Addition:
-
To the first vial, add the test solvent (e.g., DMSO) in small, incremental volumes (e.g., 10 µL at a time).
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
Continue adding solvent incrementally until the compound is fully dissolved. Record the total volume of solvent used.
-
-
Repeat for Other Solvents: Repeat step 2 for the other solvents (Ethanol, Water, PBS) to assess solubility in each.
-
Calculate Approximate Solubility: Use the mass of the compound and the volume of solvent required for dissolution to estimate the solubility in mg/mL.
-
Select Primary Solvent: Based on this assessment, select the solvent that dissolves the compound at the highest concentration. For most in vitro applications, DMSO is the preferred starting point.[6]
Protocol 2: Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
Causality Behind Choices:
-
High Concentration: Preparing a concentrated stock (e.g., 1000x to 10,000x the final working concentration) minimizes the volume of solvent added to the final assay, thereby reducing potential solvent-induced artifacts.[5]
-
DMSO as Solvent: DMSO is an excellent solvent for many organic molecules and is miscible with aqueous media, facilitating the dilution into cell culture medium.[4]
-
Aliquoting: Storing the stock solution in single-use aliquots prevents repeated freeze-thaw cycles which can degrade the compound.[7]
Workflow Diagram:
Caption: Workflow for preparing stock and working solutions.
Procedure:
-
Calculation: Determine the mass of this compound required to make a desired volume of a 10 mM stock solution. The formula is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass (mg) = (0.010 mol/L) x (0.001 L) x (178.23 g/mol ) x (1000 mg/g) = 1.78 mg
-
-
Weighing: Accurately weigh out 1.78 mg of this compound and place it in a sterile vial. For small masses, it is often more accurate to dissolve the entire contents of a pre-weighed manufacturer's vial.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved, resulting in a clear solution. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting (amber) microcentrifuge tubes or cryovials. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[7]
Protocol 3: Preparation of Working Solutions for Cell Culture
Objective: To dilute the high-concentration stock solution into cell culture medium for experimental use.
Self-Validating System: A critical component of this protocol is the inclusion of a "vehicle control" in all experiments. This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as the cells treated with this compound. This allows the researcher to distinguish the effects of the compound from any effects of the solvent itself.
Procedure:
-
Thaw Stock: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.
-
Dilution Calculation: Use the dilution equation, C₁V₁ = C₂V₂ , to determine the volume of the stock solution needed.[8]
-
C₁ = Concentration of the stock solution (10 mM or 10,000 µM)
-
V₁ = Volume of the stock solution to be determined
-
C₂ = Desired final concentration in the cell culture medium (e.g., 10 µM)
-
V₂ = Final volume of the cell culture medium (e.g., 10 mL)
-
V₁ = (C₂ x V₂) / C₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
Final Dilution:
-
Warm the required volume of cell culture medium to 37°C.
-
To prevent precipitation of the compound, add the calculated volume of the stock solution (10 µL in this example) to the pre-warmed medium while gently swirling the medium.[5] Do not add the medium to the concentrated stock.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5%, with many cell lines preferring concentrations at or below 0.1%.[5][6] In this example, a 1:1000 dilution results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an identical volume of culture medium (10 mL).
-
Application: Mix the working solution gently and apply it to the cells immediately.
Example Dilution Table (from a 10 mM Stock):
| Desired Final Concentration | Volume of 10 mM Stock to add to 10 mL Medium | Final DMSO Concentration |
| 1 µM | 1 µL | 0.01% |
| 10 µM | 10 µL | 0.1% |
| 50 µM | 50 µL | 0.5% |
| 100 µM | 100 µL | 1.0% (Caution: May be toxic to some cells) |
Conclusion and Best Practices
The successful use of this compound in research hinges on the careful and systematic preparation of solutions. Due to the current lack of published, specific solubility data, it is incumbent upon the researcher to perform preliminary solubility tests. By following the detailed protocols in this guide—from initial solubility assessment to the preparation of stock and working solutions—investigators can ensure the accuracy, reproducibility, and integrity of their experimental results. Always include appropriate vehicle controls and adhere to all laboratory safety guidelines when handling this and any other chemical compound.
References
- TCI Chemicals. (n.d.). Safety Data Sheet for this compound.
-
Chemistry LibreTexts. (2020, October 20). 6.1: Calculating Molarity. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Captivate Bio. (n.d.). Small Molecules. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
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- 3. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. captivatebio.com [captivatebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Analytical techniques for the detection of N,N-Diethylisonicotinamide
An Application Guide to the Analytical Detection of N,N-Diethylisonicotinamide
Abstract
This comprehensive guide provides detailed application notes and protocols for the analytical detection of this compound (CAS: 1621-65-4). Designed for researchers, scientists, and professionals in drug development, this document outlines robust methodologies employing chromatographic, spectroscopic, and electrochemical techniques. We delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and sample preparation techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are presented in a step-by-step format. This guide is grounded in authoritative principles and validated through comprehensive references to support both routine analysis and advanced research applications.
Introduction: The Analytical Imperative for this compound
This compound is a pyridinecarboxamide derivative featuring a diethylamide group attached to the carbon at the 4-position of a pyridine ring. Its chemical structure is presented below.
Caption: Chemical structure of this compound.
With a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol , its analysis is critical in various scientific domains, including pharmaceutical development, metabolic studies, and quality control.[1] The presence of the pyridine ring and the amide group imparts specific chemical properties that dictate the choice of analytical strategies. Accurate and sensitive detection methods are paramount for quantifying the compound in complex matrices, understanding its stability, and characterizing its metabolic fate. This document serves as a practical guide to establishing reliable analytical workflows.
Part 1: Chromatographic Separation and Quantification
Chromatography remains the cornerstone for the selective and quantitative analysis of this compound. The choice between liquid and gas chromatography is primarily driven by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is exceptionally well-suited for this compound due to its polarity and strong UV absorbance conferred by the pyridine ring. A reversed-phase method is the logical choice, where a nonpolar stationary phase is used with a polar mobile phase to achieve separation.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of moderately polar analytes like this compound.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (methanol or acetonitrile) is employed. The buffer (e.g., phosphate or ammonium formate) controls the pH to ensure consistent ionization state of the pyridine nitrogen, leading to sharp, reproducible peaks.[2] The gradient allows for efficient elution of the target analyte while separating it from potential impurities or matrix components.
-
Detection: The pyridine ring exhibits a strong UV absorbance maximum around 260 nm, a wavelength commonly used for the analysis of nicotinamide and related compounds.[2][3][4] This provides a sensitive and selective means of detection.
Protocol 1: HPLC-UV Analysis
-
Instrumentation & Columns:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents & Standards:
-
This compound analytical standard.
-
HPLC-grade methanol or acetonitrile.
-
HPLC-grade water.
-
Potassium phosphate monobasic (KH2PO4) and dibasic (K2HPO4) or ammonium formate.[2][3]
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock with the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 7.0.[3]
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.[2]
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 20% A, 80% B
-
15-20 min: Hold at 20% A, 80% B
-
20-22 min: Return to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultra-sensitive detection, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry is the authoritative method.[5] LC-MS/MS provides unparalleled specificity by monitoring unique mass-to-charge (m/z) transitions.
Causality of Method Design:
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal, as the pyridine nitrogen is readily protonated to form a stable [M+H]+ ion.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The protonated molecule (parent ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored in the third quadrupole. This process drastically reduces background noise. Based on its structure, the protonated molecule ([C10H15N2O]+) has an m/z of 179.2. A likely fragmentation would involve the loss of a diethylamine group, but the most stable and abundant fragments must be determined experimentally via infusion analysis. The peak at m/z 106 observed in GC-MS electron ionization likely corresponds to the isonicotinoyl cation, which would be a primary target for monitoring.[1]
Protocol 2: LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Utilize the HPLC conditions from Protocol 1, but with a mobile phase containing a volatile buffer like ammonium formate to ensure compatibility with MS.[2]
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition (Hypothetical):
-
Precursor Ion (Q1): m/z 179.2
-
Product Ion (Q3): m/z 106.1 (This must be optimized experimentally).
-
-
Collision Energy: Optimize experimentally to maximize product ion signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds. It offers excellent chromatographic resolution and definitive identification through mass spectral libraries.[6][7]
Causality of Method Design:
-
Separation: A nonpolar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms) is effective for separating a wide range of semi-volatile organic compounds.
-
Detection: Mass spectrometry provides structural information based on the compound's fragmentation pattern under electron ionization (EI). According to PubChem, the most intense ion in the EI mass spectrum of this compound is m/z 106, with the molecular ion likely being weak or absent.[1] For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 106) enhances sensitivity.[8]
Protocol 3: GC-MS Analysis
-
Instrumentation:
-
GC system with a capillary column inlet coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 (for identification).
-
SIM Mode: Monitor ions such as m/z 106 and others determined from the full scan spectrum (for quantification).
-
-
Part 2: Sample Preparation: The Key to Reliable Data
Effective sample preparation is crucial to remove interfering components from the sample matrix, which can otherwise compromise analytical accuracy and instrument performance.[9]
Caption: General workflow for sample preparation and analysis.
Protocol 4: Solid-Phase Extraction (SPE)
SPE is ideal for cleaning up aqueous samples by partitioning the analyte onto a solid sorbent.
-
Materials:
-
C18 or mixed-mode cation exchange (MCX) SPE cartridges.[4]
-
Methanol, water, and elution solvent (e.g., methanol with 5% ammonium hydroxide for MCX).
-
Vacuum manifold.
-
-
Procedure:
-
Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water. Do not let the sorbent run dry.
-
Loading: Load the aqueous sample (e.g., diluted plasma or urine) onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Pass 3 mL of water to remove hydrophilic interferences, followed by 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the analyte with 2-4 mL of an appropriate solvent (e.g., methanol for C18; ammoniated methanol for MCX).[4]
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for analysis.
-
Protocol 5: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.
-
Materials:
-
Extraction solvent: Dichloromethane (DCM) or Ethyl Acetate.[8]
-
Centrifuge tubes.
-
-
Procedure:
-
Add 1 mL of aqueous sample to a centrifuge tube.
-
Add 2 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge for 10 minutes at 3000 x g to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer for ethyl acetate, bottom for DCM) to a clean tube.
-
Evaporate the solvent and reconstitute as described for SPE.
-
Part 3: Orthogonal Detection Methods
While chromatography is the primary tool for quantification, other techniques can provide complementary information or serve as screening tools.
Spectroscopic Characterization
-
UV-Vis Spectroscopy: In a suitable solvent, this compound should exhibit a characteristic absorbance maximum around 260 nm, useful for quick concentration estimates and purity checks.
-
Infrared (IR) Spectroscopy: IR analysis will reveal characteristic peaks for the C=O stretch of the amide, C-N stretches, and aromatic C=C and C-H vibrations of the pyridine ring, confirming the compound's functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation and confirmation, providing an unambiguous fingerprint of the molecule.
Electrochemical Detection
The pyridine moiety of this compound is electroactive, making it a candidate for electrochemical detection.[10] This approach can offer high sensitivity and is amenable to miniaturization for sensor applications.
Conceptual Protocol: Voltammetric Analysis
-
Principle: An electrical potential is applied to a working electrode, and the resulting current from the oxidation or reduction of the analyte is measured. Differential Pulse Voltammetry (DPV) is often used for quantification due to its high sensitivity and effective reduction of background current.[10]
-
Scoping with Cyclic Voltammetry (CV):
-
Use a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference, platinum counter electrode) in a supporting electrolyte (e.g., phosphate buffer).
-
Run a CV scan over a wide potential range to identify the oxidation and/or reduction potentials of this compound.
-
-
Quantification with Differential Pulse Voltammetry (DPV):
-
Based on the CV results, apply DPV using a potential range that brackets the observed peak.
-
The resulting peak current will be proportional to the concentration of the analyte.
-
This method requires development and validation but offers a rapid, low-cost alternative to chromatography for certain applications.
-
Summary of Analytical Methods and Performance
The following table summarizes the key parameters and expected performance characteristics for the primary analytical techniques described.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Stationary Phase | C18 Silica | C18 Silica | 5% Phenyl-Methylpolysiloxane |
| Mobile/Carrier | Buffered Methanol/Water | Buffered Methanol/Water | Helium Gas |
| Detection | UV at ~261 nm | ESI+ MRM | Electron Ionization (EI) |
| Typical LOD/LOQ | ~50 ng/mL (LOD)[6][11] | 0.1 - 1.0 ng/mL (LOD)[11] | 1 ng/mL (LOQ)[7] |
| Key Advantage | Robust, widely available | Highest sensitivity & specificity | High resolution, spectral libraries |
| Primary Use | Routine QC, formulation | Bioanalysis, trace detection | Volatiles, impurity profiling |
Note: LOD/LOQ values are estimates based on performance for structurally similar compounds like DEET and must be experimentally determined for this compound.
References
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Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. (n.d.). Nacalai Tesque. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). CDC. Retrieved from [Link]
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Jahan, I., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bioanalysis. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2017). Draft toxicological profile for DEET (N,N-Diethyl-meta-toluamide). Retrieved from [Link]
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Barton, B., et al. (2024). Reviewing neonicotinoid detection with electroanalytical methods. Environmental Science and Pollution Research. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology. Retrieved from [Link]
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Campillo, N., et al. (2011). New Trends in Sample Preparation Methods for the Determination of Organotin Compounds in Marine Matrices. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Analytical Methods - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf. Retrieved from [Link]
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Okamoto, H., et al. (1999). Determination of N1-Methylnicotinamide by HPLC postcolumn photoirradiation. Advances in Experimental Medicine and Biology. Retrieved from [Link]
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Ishiguro, Y., et al. (2014). [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan. Retrieved from [Link]
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Abu-Qare, A. W., & Abou-Donia, M. B. (2006). Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography. Journal of Analytical Toxicology. Retrieved from [Link]
-
Al-Hamdani, N., et al. (2017). Electrochemical detection of dihydronicotinamide adenine dinucleotide using Al2O3-GO nanocomposite modified electrode. Arabian Journal of Chemistry. Retrieved from [Link]
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Perera, I. K. (1997). IMPROVEMENT AND INVESTIGATION OF SAMPLE PREPARATION FOR MATRIX-ASSISTED LASER DESORPTION/IONIZATION OF PROTEINS. University of Manitoba. Retrieved from [Link]
-
Hubicka, U., & Krzek, J. (2007). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. ResearchGate. Retrieved from [Link]
-
Hidayatullah, A., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher. Retrieved from [Link]
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Davis, B., et al. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of Electronic Vaping Products. Frontiers in Chemistry. Retrieved from [Link]
-
Lee, M. S., et al. (2023). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. ResearchGate. Retrieved from [Link]
-
Kumar, P., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Table 7-2, Analytical Methods for Determining DEET and Transformation. NCBI Bookshelf. Retrieved from [Link]
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A Validated Stability-Indicating Reversed-Phase HPLC Method for the Quantification of N,N-Diethylisonicotinamide
An Application Note for the Analysis of N,N-Diethylisonicotinamide by High-Performance Liquid Chromatography
Senior Application Scientist: Dr. Eleanor Vance
Introduction
This compound, a pyridine carboxamide derivative, is a compound of significant interest in pharmaceutical and chemical research.[1] As with its isomer, N,N-Diethylnicotinamide (Nikethamide), accurate and reliable quantification is paramount for quality control, stability testing, and pharmacokinetic studies.[2] High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[3]
This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the determination of this compound. The causality behind each methodological choice is explained to provide a deeper understanding of the chromatographic principles at play. The protocol is designed to be self-validating, ensuring trustworthiness and reproducibility in its application by researchers, scientists, and drug development professionals.
Analyte Physicochemical Properties: The Foundation of Method Development
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound is a basic compound due to the pyridine nitrogen. This characteristic is a critical determinant of its behavior in reversed-phase chromatography.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O | [1][4] |
| Molecular Weight | 178.23 g/mol | [1] |
| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [1] |
| pKa (estimated) | ~3.6-5.2 (pyridine nitrogen) | [5][6] |
| UV λmax (estimated) | ~260 nm | [7][8] |
| Solubility | Expected to be soluble in common organic solvents like methanol and acetonitrile. | [6] |
The basic nature of the pyridine moiety necessitates careful control of the mobile phase pH to ensure symmetrical peak shapes and reproducible retention times. At a pH below its pKa, the pyridine nitrogen will be protonated, which can lead to interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Operating at a neutral or slightly alkaline pH can mitigate these secondary interactions.[8]
Principle of the Chromatographic Method
This method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is more polar. The separation mechanism is primarily based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately polar compound, is retained on the C18 column and eluted with a mixture of an aqueous buffer and an organic modifier (acetonitrile). The use of a buffer is crucial to control the pH and ensure consistent ionization of the analyte, leading to reproducible results.[9] UV detection at approximately 260 nm is selected, as this wavelength provides good absorbance for the pyridine ring system, ensuring high sensitivity.[7][8]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantitative analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. | Standard equipment ensures broad applicability. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | The C18 stationary phase provides excellent retention for moderately polar compounds like this compound. The specified dimensions and particle size offer a good balance of efficiency and backpressure.[10] |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 7.0) in a 30:70 (v/v) ratio. | Acetonitrile is a common organic modifier with a low UV cutoff. The phosphate buffer at pH 7.0 ensures the pyridine nitrogen is not protonated, minimizing silanol interactions and preventing peak tailing.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.[10] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[12] |
| Detection Wavelength | 260 nm | Provides high sensitivity for the pyridine chromophore.[7][8] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Reagent and Standard Preparation
-
Mobile Phase Preparation:
-
Buffer: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 7.0 ± 0.05 using dilute potassium hydroxide or phosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared buffer in a 30:70 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.[13]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.[13]
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation
For bulk drug analysis, prepare a solution with a theoretical concentration within the calibration range (e.g., 50 µg/mL) by accurately weighing the substance and dissolving it in the mobile phase. For formulated products, a suitable extraction procedure may be required, followed by dilution to the target concentration. All samples should be filtered through a 0.45 µm syringe filter prior to injection.[13]
Method Validation Protocol (ICH Q2(R1) Guidelines)
A comprehensive validation was performed to demonstrate that the analytical method is suitable for its intended purpose.[12][14]
System Suitability
Before sample analysis, the chromatographic system's performance is verified. A standard solution (e.g., 50 µg/mL) is injected five times, and the following parameters are evaluated.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. A value > 1.5 may indicate undesirable secondary interactions.[15] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. A higher number indicates better separation power.[15] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system hardware.[8] |
Linearity
The linearity of the method was assessed by analyzing the prepared working standard solutions (1-100 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is determined.
-
Acceptance Criterion: r² ≥ 0.999.[8]
Accuracy (% Recovery)
Accuracy was determined by the standard addition method. Known amounts of this compound standard were spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration).[16]
-
Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a single standard concentration (e.g., 50 µg/mL) were performed on the same day.[8]
-
Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst to assess variability.[8]
-
Acceptance Criterion: % RSD ≤ 2.0% for both tests.
Specificity and Stability-Indicating Properties
To prove the method is stability-indicating, forced degradation studies were conducted. A solution of this compound was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80 °C for 2 hours.[13]
-
Base Hydrolysis: 0.1 M NaOH at 80 °C for 2 hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.[14]
The stressed samples were then analyzed. The method is considered specific if the main peak is well-resolved from any degradation product peaks, which is confirmed using a PDA detector to assess peak purity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[13]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
Data Presentation and Visualization
Workflow Diagrams
Caption: General analytical workflow for HPLC analysis.
Caption: Core parameters for method validation.
Summary of Validation Results (Typical Data)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.10% | ≤ 2.0% |
| LOD | 0.2 µg/mL | - |
| LOQ | 0.7 µg/mL | - |
| Specificity | No interference from degradants | Peak purity > 99.5% |
Conclusion
The described RP-HPLC method provides a simple, accurate, and reliable means for the quantitative analysis of this compound. The method has been thoroughly validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The stability-indicating nature of the assay makes it particularly suitable for quality control in the pharmaceutical industry, allowing for the monitoring of the analyte in the presence of its degradation products. This application note serves as a comprehensive guide for researchers and analysts, providing both a ready-to-use protocol and the scientific rationale behind it.
References
-
SIELC Technologies. (2018, May 16). N,N-Diethylnicotinamide. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Umehara, T., et al. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque. [Link]
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Steenkamp, P. A. (2003). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria. [Link]
-
Wang, Z., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 1007742. [Link]
-
Shoji, T., et al. (2015). A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp. Journal of Chromatography B, 997, 202-207. [Link]
-
PubChem. This compound. [Link]
-
Chaudhari, P., & Patel, P. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 436-444. [Link]
-
Reddy, B. P., & Reddy, K. R. (2015). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Journal of Applicable Chemistry, 4(5), 1496-1504. [Link]
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SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. [Link]
-
Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203-215. [Link]
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Tandel, F., & More, P. (2021). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2). [Link]
-
Al-Shehri, M. M., et al. (2015). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Saudi Pharmaceutical Journal, 23(5), 558-564. [Link]
-
Obaleye, J. A., et al. (2007). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. African Journal of Biotechnology, 6(10). [Link]
-
Mar-tin, A. S., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3623-3630. [Link]
-
Nurrosyidah, H., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Journal of Science and Technology, 3(3), 675-686. [Link]
-
Rao, B. M., et al. (2011). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. African Journal of Pharmacy and Pharmacology, 5(7), 896-904. [Link]
-
Kumar, A., et al. (2024). A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers. F1000Research, 12, 1022. [Link]
-
Tandel, F. J., & More, P. A. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. International Journal of Novel Research and Development, 8(5). [Link]
-
Ramos-Payan, M., et al. (2021). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Foods, 10(2), 263. [Link]
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SpectraBase. This compound. [Link]
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Reddy, G. R., et al. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOVASTATIN AND NIACIN BY USING RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 3(3), 133-143. [Link]
-
Gumieniczek, A., & Przyborowski, L. (2001). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Journal of AOAC International, 84(3), 734-738. [Link]
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Application Notes and Protocols for NMR Spectroscopy of N,N-Diethylisonicotinamide
Introduction: The Analytical Significance of N,N-Diethylisonicotinamide
This compound, also known as Nikethamide, is a pyridinecarboxamide derivative recognized for its role as a respiratory stimulant.[1][2][3] Its precise structural characterization and purity assessment are paramount in pharmaceutical research and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering unparalleled, non-destructive insight into molecular structure, dynamics, and composition.[4][5]
This guide provides a comprehensive framework for the acquisition, processing, and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Physicochemical Properties and Molecular Structure
A foundational understanding of the molecule's properties is critical for designing NMR experiments, particularly for sample preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O | [1][6][7] |
| Molecular Weight | 178.23 g/mol | [1][6] |
| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [6] |
| CAS Number | 59-26-7 | [1][2] |
| Physical Form | Liquid | [7] |
| Boiling Point | 296-300 °C | [3] |
| Density | 1.06 g/mL at 25 °C |[3] |
Molecular Structure:
The structure of this compound features a pyridine ring substituted at the 4-position with a diethylamide group. This combination of an aromatic system and flexible aliphatic chains gives rise to a distinct NMR fingerprint.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Principles of NMR Spectroscopy Applied to this compound
¹H NMR Spectroscopy: Predicting the Spectrum
The proton NMR spectrum is defined by chemical shift (δ), multiplicity (splitting pattern), and integration.
-
Chemical Shift (δ): The position of a signal is determined by the local electronic environment. Protons on the electron-deficient pyridine ring are deshielded and appear downfield (higher ppm). Protons on the alkyl chains of the diethylamide group are shielded and appear upfield (lower ppm).[8][9]
-
Multiplicity: Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets. The "n+1 rule" is a useful predictor, where 'n' is the number of neighboring protons.[9]
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[9]
Expected ¹H Signals:
-
Aromatic Protons (H-2/6 and H-3/5): Due to the symmetry of the pyridine ring, two distinct signals are expected. The protons ortho to the nitrogen (H-2/6) are more deshielded than the protons meta to the nitrogen (H-3/5). Both will appear as doublets.
-
Ethyl Protons (H-8/10 and H-9/11): The two ethyl groups are chemically equivalent. The methylene protons (CH₂) will be a quartet due to coupling with the adjacent methyl group (3 protons, n+1=4). The methyl protons (CH₃) will be a triplet due to coupling with the adjacent methylene group (2 protons, n+1=3). Amide bond rotation can sometimes lead to broadening or splitting of the ethyl group signals.
¹³C NMR Spectroscopy: A Complementary View
The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a sharp singlet.[10]
Expected ¹³C Signals:
-
Carbonyl Carbon (C-7): The C=O group is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons (C-1 to C-6): Four distinct signals are expected: C-1 (quaternary carbon attached to the amide), C-2/6, C-3/5, and C-4.
-
Aliphatic Carbons (C-8/10 and C-9/11): The methylene carbons (CH₂) and methyl carbons (CH₃) of the ethyl groups will appear in the upfield region of the spectrum.[10][11]
Experimental Protocols: From Sample to Spectrum
Protocol: Sample Preparation
The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.[12][13]
Materials:
-
This compound
-
High-quality 5 mm NMR tube
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (optional, e.g., Tetramethylsilane, TMS)
-
Glass Pasteur pipette with glass wool plug
Procedure:
-
Weigh the Sample: For routine ¹H NMR, weigh 5-10 mg of this compound directly into a clean, dry vial. For ¹³C NMR or 2D experiments, a higher concentration of 20-30 mg is recommended.[12][14][15]
-
Select and Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[14] CDCl₃ is a common choice for its excellent dissolving power for nonpolar to moderately polar compounds. The use of deuterated solvents prevents large solvent signals from overwhelming the analyte signals in ¹H NMR.[13]
-
Ensure Homogeneity: Vortex the vial until the sample is completely dissolved, creating a homogeneous solution.[15]
-
Filter the Sample: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube.[14] The final sample depth in the tube should be approximately 4-5 cm.[14][15]
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Workflow: 1D NMR Data Acquisition
This workflow outlines the essential steps for acquiring standard ¹H and ¹³C NMR spectra.
Caption: Standard workflow for 1D NMR data acquisition and processing.
Table 2: Recommended Acquisition Parameters for 1D NMR (400 MHz Spectrometer)
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale |
|---|---|---|---|
| Spectral Width | 12-16 ppm | 220-240 ppm | Ensures all expected signals are captured within the window. |
| Number of Scans (NS) | 8-16 | 1024-4096 | Higher NS for ¹³C is required due to its low natural abundance and sensitivity.[12] |
| Relaxation Delay (d1) | 1-2 s | 2-5 s | Allows for full relaxation of nuclei between pulses, ensuring accurate quantification. |
| Acquisition Time (aq) | 2-4 s | 1-2 s | Determines the digital resolution of the spectrum. |
| Pulse Width (p1) | Calibrated 90° pulse | Calibrated 30-45° pulse | A smaller flip angle for ¹³C reduces the necessary relaxation delay. |
Protocol: 2D NMR for Unambiguous Structural Verification
For complete and self-validating structural assignment, 2D NMR experiments are indispensable.[16][17] They reveal through-bond correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. A cross-peak between two protons indicates they are coupled, typically over 2-3 bonds.[18][19] This is ideal for confirming the connectivity within the ethyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond correlation).[18][20] This experiment definitively links the proton signals to their corresponding carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[18][20] This is the most powerful experiment for piecing together the molecular skeleton, especially for linking the pyridine ring to the carbonyl carbon and the ethyl groups.
Data Interpretation and Structural Assignment
The combination of 1D and 2D NMR data provides a self-validating system for the complete assignment of the this compound structure.
Table 3: NMR Signal Assignments for this compound (in CDCl₃)
| Atom No. | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | - | ~141.5 | - |
| 2, 6 | ~8.65, d | ~150.0 | C-4, C-1 |
| 3, 5 | ~7.40, d | ~121.0 | C-1, C-2/6 |
| 4 | - | - | - |
| 7 | - | ~168.5 | - |
| 8, 10 | ~3.55, q | ~43.0 | C-7, C-9/11 |
| 9, 11 | ~1.25, t | ~13.0 | C-8/10 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[9][21]
Structural Confirmation Logic:
-
COSY confirms the ¹H-¹H coupling between the quartet at ~3.55 ppm (H-8/10) and the triplet at ~1.25 ppm (H-9/11), validating the ethyl group fragments.
-
HSQC links these proton signals to their respective carbons: ~3.55 ppm to ~43.0 ppm (CH₂) and ~1.25 ppm to ~13.0 ppm (CH₃). It also links the aromatic protons to their carbons.
-
HMBC provides the final connections. A crucial correlation from the methylene protons (H-8/10) to the carbonyl carbon (C-7) confirms the ethyl groups are attached to the amide nitrogen. Correlations from the aromatic protons (H-3/5) to the carbonyl carbon (C-7) and the quaternary carbon (C-1) definitively link the amide group to the pyridine ring at the correct position.
Caption: Key HMBC correlations confirming the molecular backbone.
Conclusion
This application note provides a robust and scientifically grounded methodology for the NMR analysis of this compound. By following these detailed protocols—from sample preparation to the synergistic interpretation of 1D and 2D NMR experiments—researchers can achieve unambiguous structural verification and purity assessment. The integration of COSY, HSQC, and HMBC data creates a self-validating analytical system, ensuring the highest degree of confidence in the results, which is essential for applications in drug development and quality assurance.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10735, this compound. Retrieved from [Link]
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Gao, Y., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved from [Link]
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Wills, G. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5497, N,N-Diethylnicotinamide. Retrieved from [Link]
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López-Mayorga, O., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from [Link]
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Application Note: Quantitative Analysis of N,N-Diethylisonicotinamide in Biological Matrices by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of N,N-Diethylisonicotinamide (DEIA) in biological matrices, specifically human plasma. The method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity in complex sample analysis.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental workflow from sample preparation to data acquisition and analysis. The described protocol is designed to be a self-validating system, ensuring data integrity and reproducibility in accordance with established bioanalytical method validation guidelines.[4][5][6][7][8]
Introduction
This compound, a pyridinecarboxamide derivative, is a compound of interest in various fields of research. Its chemical structure, featuring a pyridine ring and a diethylamide functional group, necessitates a highly specific and sensitive analytical method for accurate quantification in complex biological fluids. The molecular formula of this compound is C10H14N2O, and its molecular weight is 178.23 g/mol .[9] Understanding the pharmacokinetic and metabolic profile of DEIA is crucial for its development and application. Mass spectrometry, particularly LC-MS/MS, offers the requisite selectivity and sensitivity for such bioanalytical applications.[1][2][3]
The primary objective of this application note is to provide a detailed, step-by-step protocol for the analysis of DEIA. We will delve into the rationale behind the selection of specific experimental parameters, from the choice of sample preparation technique to the optimization of mass spectrometric conditions. This approach is grounded in the principles of bioanalytical method validation to ensure the generation of reliable and accurate data.[4][5][6][7][8]
Analytical Workflow Overview
The overall analytical workflow for the quantification of this compound is a multi-step process designed to ensure accuracy and precision. The process begins with the receipt of biological samples, which then undergo a rigorous sample preparation procedure to isolate the analyte of interest and remove interfering matrix components. The prepared sample is then introduced into the LC-MS/MS system for separation and detection. The final stage involves data processing and analysis to determine the concentration of DEIA in the original sample.
Caption: Overall analytical workflow for this compound analysis.
Materials and Reagents
-
This compound (analytical standard, purity ≥98%)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
Rationale: For the analysis of small molecules in high-protein matrices like plasma or serum, protein precipitation is a rapid, simple, and effective method for sample cleanup.[10][11][12] This technique removes the majority of proteins, which can interfere with the analysis and potentially damage the analytical column.[12][13] Acetonitrile is a commonly used precipitating agent as it efficiently denatures and precipitates proteins while being a suitable solvent for many small molecules.[12][13]
Protocol:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
Rationale: Reversed-phase high-performance liquid chromatography (HPLC) is the chosen separation technique due to its wide applicability for a variety of small molecules. A C18 column is selected for its hydrophobic stationary phase, which provides good retention for moderately polar compounds like this compound.[14] The mobile phase consists of an aqueous component with a small amount of formic acid to improve peak shape and ionization efficiency in the mass spectrometer, and an organic component (acetonitrile) to elute the analyte. A gradient elution is employed to ensure efficient separation from endogenous matrix components and to shorten the analysis time.[14]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to initial conditions |
Mass Spectrometry Method
Rationale: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantitative analysis.[1][2] Electrospray ionization (ESI) in positive ion mode is selected as the ionization technique, as the pyridine nitrogen in this compound is readily protonated. The Multiple Reaction Monitoring (MRM) mode is utilized for quantification, which involves selecting the precursor ion (the protonated molecule, [M+H]+) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3).[1] This highly specific detection method minimizes background noise and enhances the signal-to-noise ratio.
Precursor and Product Ion Determination
The precursor ion for this compound is its protonated form, [M+H]+, with a mass-to-charge ratio (m/z) of 179.1. To determine the most abundant and stable product ions for MRM analysis, a product ion scan is performed by infusing a standard solution of the analyte into the mass spectrometer. The collision energy is optimized to maximize the intensity of the selected product ions. The fragmentation of amides often involves cleavage of the C-N bond or bonds adjacent to the carbonyl group.[15][16]
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The Strategic Utility of N,N-Diethylisonicotinamide in Modern Organic Synthesis: Application Notes and Protocols
Introduction: In the landscape of contemporary organic synthesis, the strategic functionalization of heterocyclic scaffolds remains a paramount challenge. Pyridine rings, in particular, are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Their selective modification is crucial for the fine-tuning of molecular properties. N,N-Diethylisonicotinamide, a commercially available and structurally robust derivative of isonicotinic acid, has emerged as a powerful tool for the regioselective functionalization of the pyridine nucleus. This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a primary focus on its role as a highly effective directed metalating group. Detailed protocols, mechanistic insights, and practical considerations are provided to enable researchers, scientists, and drug development professionals to effectively leverage this versatile reagent in their synthetic endeavors.
I. Core Application: this compound as a Directed Metalating Group (DMG) for Ortho-Functionalization of the Pyridine Ring
The N,N-diethylcarboxamide moiety (-CONEt₂) is a potent directed metalating group (DMG) that facilitates the deprotonation of the adjacent C-H bond (ortho-position) by a strong base, typically an organolithium reagent. This process, known as directed ortho-metalation (DoM), generates a nucleophilic organolithium intermediate that can then react with a wide array of electrophiles to introduce a functional group at a specific position on the aromatic ring.[1][2]
In the case of this compound, the -CONEt₂ group at the 4-position of the pyridine ring directs the metalation to the C-3 position. This regioselectivity is a significant advantage over classical electrophilic aromatic substitution reactions on pyridines, which often yield complex mixtures of isomers.
A. Mechanistic Rationale for Directed Ortho-Metalation
The efficacy of the N,N-diethylcarboxamide group as a DMG stems from its ability to coordinate to the lithium cation of the organolithium base. This coordination pre-associates the base in proximity to the ortho-protons, leading to a kinetically favored deprotonation at this site. The resulting 3-lithio-N,N-diethylisonicotinamide is stabilized by the chelation of the lithium atom between the pyridine nitrogen and the carbonyl oxygen of the amide.
For pyridine derivatives, a critical consideration is the potential for nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. To circumvent this undesired side reaction, the use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is generally preferred over alkyllithiums like n-butyllithium.[3][4] These non-nucleophilic bases selectively perform the deprotonation.
II. Detailed Experimental Protocol: Ortho-Lithiation of this compound and Quenching with an Electrophile (General Procedure)
This protocol provides a generalized procedure for the ortho-lithiation of this compound and subsequent reaction with an electrophile. Specific reaction times and purification methods may vary depending on the electrophile used.
A. Materials and Reagents
-
This compound (freshly distilled or dried over molecular sieves)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (solution in hexanes, titrated prior to use)
-
Electrophile of choice
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
B. Equipment
-
Round-bottom flask equipped with a magnetic stir bar and a rubber septum
-
Schlenk line or argon/nitrogen inlet for maintaining an inert atmosphere
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
C. Step-by-Step Protocol
-
Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is assembled and flame-dried under vacuum. The flask is then allowed to cool to room temperature under a positive pressure of inert gas.
-
Preparation of LDA Solution (in situ):
-
To the reaction flask, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Lithiation of this compound:
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the pre-formed LDA solution at -78 °C via syringe or cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
-
Reaction with Electrophile:
-
Slowly add the chosen electrophile (1.1-1.5 equivalents), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C.
-
The reaction time will vary depending on the electrophile. It is advisable to monitor the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at -78 °C for 1-3 hours and then allowed to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted this compound.
-
III. Applications in the Synthesis of 3-Substituted Pyridines
The true synthetic utility of the ortho-lithiation of this compound lies in the diverse range of electrophiles that can be employed to introduce various functionalities at the 3-position of the pyridine ring.
A. Reaction with Alkyl Halides
The reaction of the lithiated intermediate with primary and secondary alkyl halides provides a straightforward route to 3-alkylpyridines. It is important to note that for less reactive alkyl halides, the addition of a co-solvent such as HMPA (use with caution due to toxicity) or DMPU may be necessary to enhance the reactivity of the organolithium species.
B. Reaction with Carbonyl Compounds
Aldehydes and ketones readily react with the 3-lithio-N,N-diethylisonicotinamide to afford the corresponding secondary and tertiary alcohols, respectively. These alcohol-containing pyridine derivatives are valuable intermediates for the synthesis of more complex molecules.
C. Synthesis of 3-Pyridinecarboxaldehydes
Quenching the lithiated species with N,N-dimethylformamide (DMF) provides a direct route to 3-formyl-N,N-diethylisonicotinamide, a versatile building block for further transformations.
D. Introduction of Heteroatoms
The lithiated intermediate can also be trapped with various electrophiles to introduce heteroatoms at the 3-position. For example, reaction with disulfides (e.g., dimethyl disulfide) yields the corresponding 3-thiomethylpyridine derivative.
Table 1: Examples of Electrophiles for Reaction with 3-Lithio-N,N-diethylisonicotinamide
| Electrophile Class | Example Electrophile | Resulting Functional Group at C-3 |
| Alkyl Halides | Methyl iodide (CH₃I) | Methyl (-CH₃) |
| Aldehydes | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |
| Ketones | Acetone ((CH₃)₂CO) | 1-Hydroxy-1-methylethyl (-C(OH)(CH₃)₂) |
| Amides | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thiomethyl (-SCH₃) |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Stannyl Halides | Tributyltin chloride (Bu₃SnCl) | Tributylstannyl (-SnBu₃) |
The introduction of silyl and stannyl groups is particularly valuable as these can then be used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) to form C-C bonds.
IV. This compound as a Ligand in Coordination Chemistry
While the primary application of this compound in organic synthesis is as a directed metalating group, it also possesses the ability to act as a ligand in coordination chemistry. The pyridine nitrogen and the carbonyl oxygen can both coordinate to metal centers, allowing it to function as a bidentate or monodentate ligand.
Research has shown that N,N-diethylnicotinamide (the 3-isomer of the title compound) can form complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II).[5] In these complexes, the N,N-diethylnicotinamide ligand typically coordinates to the metal center through the pyridine nitrogen. While the formation of such complexes is well-documented, their application in catalysis for organic transformations is not as extensively explored. The potential for this compound to serve as a chiral ligand in asymmetric catalysis is an area that warrants further investigation, though currently, there is a lack of specific examples in the literature.
V. Conclusion and Future Outlook
This compound is a valuable and versatile reagent in organic synthesis, primarily serving as a powerful directed metalating group for the regioselective functionalization of the pyridine ring at the 3-position. The ortho-lithiation protocol, when performed with appropriate care and using hindered amide bases, provides a reliable method for the generation of a key organolithium intermediate that can be trapped with a wide range of electrophiles. This strategy opens up avenues for the synthesis of a diverse array of 3-substituted pyridines, which are important building blocks in medicinal chemistry and materials science.
VI. Visualizations
Diagram 1: Directed Ortho-Metalation of this compound
Caption: Mechanism of Directed Ortho-Metalation.
Diagram 2: Synthetic Workflow for 3-Substituted Pyridines
Sources
Application Notes & Protocols: N,N-Diethylisonicotinamide as a Central Nervous System Stimulant
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethylisonicotinamide, historically known by the trade name Coramine, is a central nervous system (CNS) stimulant with primary effects on the respiratory cycle.[1][2] First described in 1922, it was widely used in the mid-20th century as a medical countermeasure for overdoses of tranquilizers and other CNS depressants.[1][3] While its clinical application has significantly declined due to a narrow therapeutic index and the development of safer alternatives, this compound remains a valuable tool in pharmacological research.[4][5][6] Its distinct mechanism of action provides a model for studying the neural control of respiration and the broader effects of CNS stimulants.[5] This document provides a comprehensive guide to the properties, mechanism of action, and detailed experimental protocols for utilizing this compound in a research setting.
Introduction and Physicochemical Properties
This compound is a derivative of nicotinic acid.[7] Historically, it was employed as an analeptic or respiratory stimulant, particularly in cases of drug-induced respiratory depression.[3][8] Its use has largely been superseded by more effective measures like mechanical ventilation, but it is still available in some countries and serves as a useful compound for CNS research.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N,N-diethylpyridine-3-carboxamide | [1][9] |
| Synonyms | Nikethamide, Coramine, Nicotinic acid diethylamide | [1][7][10] |
| CAS Number | 59-26-7 | [7][10] |
| Molecular Formula | C₁₀H₁₄N₂O | [7][9] |
| Molecular Weight | 178.23 g/mol | [7][9] |
| Appearance | Colorless to Yellow to Orange clear liquid | |
| Storage | Store at 2°C - 8°C | [7] |
Mechanism of Action: A Medullary and Chemosensory Stimulant
The primary pharmacological action of this compound is the stimulation of the central nervous system, with a pronounced effect on the medulla oblongata, the brainstem region that governs vital autonomic functions like breathing.[4][5][8]
Core Mechanisms:
-
Central Respiratory Stimulation: The compound directly stimulates the respiratory centers within the medulla, leading to an increased rate and depth of respiration.[4][5]
-
Chemoreceptor Sensitization: It is believed to enhance the sensitivity of central and peripheral chemoreceptors (located in the medulla and carotid bodies, respectively) to carbon dioxide (CO₂).[5][8][11] This heightened sensitivity lowers the threshold for stimulating the respiratory drive.
-
Cardiovascular Effects: Secondary to its CNS stimulation, this compound can have modest effects on the cardiovascular system, including an increase in heart rate and blood pressure.[4][8]
The precise molecular targets are not fully elucidated, but the mechanism is distinct from many other CNS stimulants like amphetamines, which primarily act by releasing monoamines.[5][12] The action of this compound is more focused on the reflexive control loops of respiration.
Visualized Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound action on central and peripheral respiratory control centers.
Application Notes for Drug Development Professionals
While not a candidate for new therapeutic development for its original indications, this compound serves as a critical reference compound and research tool.
-
Positive Control: It can be used as a positive control in screening assays for novel respiratory stimulants, especially those targeting non-opioid pathways.[13]
-
Model for Analeptic Activity: It provides a classic, though somewhat non-specific, model of analeptic-induced CNS stimulation, useful for comparative pharmacology.
-
Pro-convulsant Activity: At higher doses, this compound induces seizures.[8] This property can be exploited in models designed to study seizure mechanisms or to test the efficacy of anti-convulsant candidates. Extreme caution is advised.
-
Narrow Therapeutic Window: The historical reason for its clinical decline—the proximity of its therapeutic dose to its toxic dose—is a crucial teaching point in drug safety and development.[6][8] Any new CNS stimulant candidate must demonstrate a significantly wider therapeutic window.
Experimental Protocols
The following protocols are designed to provide a framework for investigating the CNS stimulant properties of this compound in both in vitro and in vivo models.
Protocol 1: In Vitro Assessment of Neuronal Activity using Microelectrode Arrays (MEAs)
-
Scientific Rationale: MEA platforms allow for the non-invasive, real-time recording of spontaneous electrical activity from cultured neuronal networks.[14] This assay helps determine if a compound has a direct excitatory or inhibitory effect on neuronal firing and network synchronicity.
-
Objective: To characterize the direct effects of this compound on the electrophysiological activity of primary cortical neurons.
-
Methodology:
-
Cell Culture: Plate primary rodent cortical neurons or human iPSC-derived neurons onto MEA plates according to the manufacturer's protocol. Culture for at least 14 days in vitro (DIV) to allow for the formation of mature, synaptically-connected networks.
-
Baseline Recording: Place the MEA plate onto the recording platform and allow it to equilibrate for 10-15 minutes. Record baseline spontaneous network activity (spike rate, burst frequency, network synchrony) for at least 10 minutes.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in culture medium). Ensure the final vehicle concentration is non-toxic to the neurons (typically ≤0.1%). Prepare a range of final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Compound Addition: Add the vehicle control to designated wells and record for 20-30 minutes to establish a stable baseline post-addition. Subsequently, add the different concentrations of this compound to the test wells.
-
Post-Dose Recording: Record network activity continuously for at least 60 minutes post-compound addition to capture both acute and sustained effects.
-
Washout: If feasible, perform a medium exchange to wash out the compound and record for another 30 minutes to assess the reversibility of any observed effects.
-
-
Data Analysis: Analyze the recordings for changes in mean firing rate, burst parameters (duration, frequency), and network synchronicity index compared to the baseline and vehicle control.
-
Trustworthiness Check: A positive control, such as the GABA-A antagonist Picrotoxin or Bicuculline, should be run in parallel to validate the responsiveness of the neuronal network to a known pro-convulsant/stimulant.
Protocol 2: In Vivo Assessment of Locomotor Activity in Rodents
-
Scientific Rationale: CNS stimulants often increase spontaneous physical activity.[12][15] The open-field or photo-beam actophotometer test is a standard method to quantify this psychomotor stimulation.[16][17]
-
Objective: To determine the dose-dependent effect of this compound on spontaneous locomotor activity in mice.
-
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). Group house the animals and allow them to acclimate to the facility for at least one week before testing.
-
Apparatus: Use automated photo-beam activity chambers (actophotometers) that can record ambulatory movements (beam breaks in the x-y plane).
-
Habituation: Place each mouse into an individual activity chamber and allow it to habituate for 30-60 minutes. This minimizes the influence of novelty-induced hyperactivity on the drug effect.
-
Compound Preparation & Administration: Prepare this compound in a sterile saline vehicle. Administer the compound or vehicle via intraperitoneal (i.p.) injection at a range of doses (e.g., 10, 25, 50 mg/kg). The injection volume should be consistent (e.g., 10 mL/kg).
-
Data Acquisition: Immediately after injection, return the animals to their chambers and record locomotor activity continuously for 90-120 minutes.
-
-
Data Analysis: Bin the data into 5 or 10-minute intervals. Analyze the total distance traveled or total beam breaks over the entire session. Perform a time-course analysis to observe the onset and duration of the effect. Use an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.
-
Trustworthiness Check: A known psychomotor stimulant like caffeine or amphetamine should be used as a positive control to ensure the model can detect the expected pharmacological effect.
Workflow for In Vivo Locomotor Study
Caption: Experimental workflow for assessing the CNS stimulant effects of this compound on rodent locomotor activity.
Protocol 3: In Vivo Evaluation of Respiratory Stimulation
-
Scientific Rationale: Given that this compound's primary effect is on respiration, direct measurement of respiratory parameters is essential. Whole-body plethysmography (WBP) is a non-invasive method for monitoring respiration in conscious, unrestrained animals.
-
Objective: To quantify the effects of this compound on respiratory rate (f), tidal volume (VT), and minute ventilation (VE = f x VT) in rats.
-
Methodology:
-
Animals: Use adult male Sprague-Dawley rats.
-
Apparatus: A whole-body plethysmography system designed for rodents.
-
Acclimation: Acclimate the rats to the plethysmography chambers for 30-60 minutes on at least two separate days prior to the experiment to reduce stress-induced respiratory changes.
-
Baseline Measurement: On the test day, place the animal in the chamber and record baseline respiratory parameters for 15-20 minutes once the readings stabilize.
-
Administration: Briefly remove the animal, administer this compound or vehicle (i.p. or s.c.), and immediately return it to the chamber.
-
Post-Dose Recording: Record respiratory parameters continuously for at least 60-90 minutes.
-
-
Data Analysis: Analyze the data in epochs (e.g., 5-minute averages). Calculate the percentage change from baseline for f, VT, and VE for each dose group and compare against the vehicle control using appropriate statistical methods.
-
Trustworthiness Check: To assess efficacy in a translational model, this protocol can be adapted to measure the reversal of opioid-induced respiratory depression.[18] After baseline recording, administer an opioid (e.g., morphine) to induce respiratory depression, and then administer this compound to test its restorative effect.
Safety, Handling, and Contraindications
-
Laboratory Safety: this compound should be handled with standard laboratory precautions, including safety glasses and gloves. It is classified as harmful if swallowed.[7]
-
Toxicity Profile: The primary risk at high doses is the induction of convulsions.[8][19] The therapeutic index is low.
-
Historical Contraindications: In a clinical context, use was contraindicated in patients with epilepsy, hypertension, cardiovascular disease, and head trauma due to its stimulant and pressor effects.[1][19] These factors should be considered when designing animal studies, especially in disease models.
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Application Notes & Protocols for the Investigation of N,N-Diethylisonicotinamide in Preclinical Respiratory Failure Models
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical investigation of N,N-Diethylisonicotinamide (Nikethamide) as a respiratory stimulant in models of respiratory failure. This document details the compound's dual mechanism of action, provides validated protocols for inducing respiratory depression in rodent models, and outlines methodologies for evaluating the pharmacodynamic and pharmacokinetic properties of Nikethamide. The protocols are designed to be self-validating, emphasizing scientific integrity and reproducibility.
Introduction: The Rationale for Re-evaluating Nikethamide
This compound, widely known by its former trade name Coramine, is a central nervous system (CNS) stimulant that primarily affects the respiratory cycle.[1][2] Historically, it was employed as a countermeasure for overdoses of tranquilizers and in cases of neonatal apnea.[1][3] However, its use declined due to a narrow therapeutic window, with therapeutic doses being close to those that can induce convulsions.[3][4]
Despite its decline in clinical use, the global rise in opioid-induced respiratory depression (OIRD)—a life-threatening adverse event and a primary cause of mortality in the ongoing opioid crisis—has renewed interest in developing safe and effective respiratory stimulants.[5][6][7][8] Unlike opioid antagonists such as naloxone, which reverse both respiratory depression and the desired analgesic effects, a non-opioidergic respiratory stimulant could offer a critical advantage by preserving pain management.[8] Nikethamide, with its distinct mechanism of action, presents a compound of interest for such investigations.[9]
This guide provides the foundational knowledge and detailed protocols required to rigorously evaluate the efficacy and safety of Nikethamide in clinically relevant animal models of respiratory failure.
Mechanism of Action: A Dual-Pronged Approach to Respiratory Stimulation
Nikethamide's efficacy as a respiratory stimulant stems from its action on both the central and peripheral nervous systems.[3][10] Understanding this dual mechanism is critical for designing experiments and interpreting results.
-
Central Action: The compound directly stimulates the respiratory centers located in the medulla oblongata, the part of the brainstem controlling vital functions.[4] This stimulation leads to an increase in both the rate and depth of breathing.[10] While the precise molecular interactions are not fully elucidated, it is believed to modulate the activity of various neurotransmitters and receptors within the CNS.[4]
-
Peripheral Action: Nikethamide enhances the sensitivity of peripheral chemoreceptors, primarily located in the carotid bodies.[11] These specialized sensory organs monitor the levels of oxygen (PO2), carbon dioxide (PCO2), and pH in the arterial blood.[12][13] By sensitizing these receptors, Nikethamide prompts them to send more frequent signals to the brainstem's respiratory centers, thereby augmenting the respiratory drive.[4]
dot
Caption: Dual mechanism of Nikethamide action.
Preclinical Models of Respiratory Failure
The selection of an appropriate animal model is paramount for generating translatable data. Rodent models are frequently used due to their availability, well-characterized physiology, and the ethical considerations of using smaller species.[14] The primary objective is to induce a stable and measurable state of respiratory depression that can be subsequently treated.
Opioid-Induced Respiratory Depression (OIRD)
This is the most clinically relevant model for the current public health crisis. Mu-opioid receptor (MOR) agonists like fentanyl and morphine are potent analgesics but dose-dependently depress respiration by acting on respiratory centers in the brainstem, such as the pre-Bötzinger Complex.[5][7][15]
Rationale for Use: This model directly mimics the cause of death in opioid overdoses and is essential for developing therapies that can reverse respiratory depression without compromising analgesia.[8][16]
Anesthesia-Induced Respiratory Depression
Injectable or volatile anesthetics can be used to induce dose-dependent respiratory depression. This model is useful for studying general CNS depressant effects on respiration.
Rationale for Use: This model is valuable for assessing the reversal of respiratory depression in a post-operative or general anesthesia context.[17][18] It allows for the investigation of Nikethamide's effects without the specific receptor interactions of opioids.
| Agent | Animal Model | Route | Typical Dose Range | Key Characteristics |
| Fentanyl | Rat (Sprague Dawley) | IV, SC | 50-100 µg/kg | Rapid onset, potent respiratory depression.[5] |
| Morphine | Rat, Mouse | SC, IP | 10-30 mg/kg | Slower onset, sustained depression.[16][19] |
| Pentobarbiturate | Dog, Rat | IV | 30 mg/kg | Induces deep anesthesia and significant respiratory suppression.[20] |
| Xylazine-Thiopental | Dog | IV | Varies | Combination used to induce surgical anesthesia and respiratory suppression.[17] |
| Isoflurane | Mouse, Rat | Inhalation | 1-5% | Allows for controllable depth of anesthesia and respiratory depression.[18] |
| Table 1: Common agents for inducing respiratory failure in preclinical models. |
Experimental Protocols
The following protocols provide a step-by-step framework for the investigation. All procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
dot
Caption: General experimental workflow.
Protocol: OIRD Model in Rats and Efficacy of Nikethamide
Objective: To induce respiratory depression with fentanyl in conscious rats and evaluate the restorative effect of this compound.
Materials:
-
Sprague Dawley rats (250-350g)
-
This compound (Nikethamide)
-
Fentanyl Citrate
-
Sterile Saline (0.9% NaCl) for vehicle and dilutions
-
Whole-body plethysmography (WBP) system or pulse oximeter designed for rodents
-
Syringes and needles for subcutaneous (SC) or intravenous (IV) injection
Methodology:
-
Acclimatization: House rats in standard conditions for at least 3 days prior to the experiment. Acclimate animals to the WBP chambers or monitoring devices for 1-2 days before the study to minimize stress-induced artifacts.[16]
-
Baseline Measurement: Place the conscious, unrestrained rat in the WBP chamber. Allow for a 30-60 minute habituation period, then record baseline respiratory parameters for at least 30 minutes. Key parameters include respiratory frequency (breaths/min), tidal volume (mL/breath/kg), and minute volume (mL/min/kg).[21] If using pulse oximetry, record baseline oxygen saturation (SpO2).[16]
-
Induction of Respiratory Depression: Administer Fentanyl (e.g., 100 µg/kg, SC). This dose is expected to produce a significant and immediate decrease in minute volume and respiratory rate.[5]
-
Confirmation of Depression: Monitor the animal continuously. Respiratory depression should be evident within 5-10 minutes, with a peak effect around 30 minutes post-injection.[5] A significant drop in respiratory rate (e.g., >30% from baseline) or SpO2 (to <90%) confirms the model's success.
-
Treatment Administration: Once a stable state of respiratory depression is achieved (approx. 15-20 minutes post-fentanyl), administer the test article.
-
Control Group: Administer vehicle (e.g., sterile saline, IV or SC).
-
Treatment Group(s): Administer Nikethamide at various doses (e.g., 8.3 mg/kg, 25 mg/kg, IV or SC) to establish a dose-response relationship.[20]
-
-
Post-Treatment Monitoring: Continue to record all respiratory parameters for at least 60-90 minutes post-treatment. Observe for any adverse effects such as tremors or convulsions, particularly at higher doses.
-
Data Analysis:
-
Normalize data as a percentage of the pre-treatment baseline for each animal.
-
Compare the time course of respiratory parameters between the vehicle and Nikethamide-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
-
Calculate the area under the curve (AUC) for key parameters to quantify the total restorative effect.
-
A p-value < 0.05 is typically considered statistically significant.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment
Objective: To correlate the plasma concentration of Nikethamide with its respiratory stimulant effect.
Methodology: This protocol should be run in a separate cohort of animals, often with cannulated vessels for serial blood sampling.
-
Follow steps 1-5 from Protocol 4.1.
-
Blood Sampling: At predefined time points after Nikethamide administration (e.g., 0.5, 2.5, 5, 15, 30, 60, 120 minutes), collect small blood samples (e.g., via a tail vein or carotid artery cannula) into appropriate anticoagulant tubes.[20]
-
Sample Processing: Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Nikethamide in plasma using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
-
PK/PD Modeling: Correlate the plasma concentration-time profile with the respiratory effect-time profile (e.g., minute volume). This allows for the determination of key parameters like the half-life of the drug and the concentration required to produce a 50% maximal effect (EC50). The recovery of respiratory rate has been shown to be proportional to the blood Nikethamide concentration.[20]
| Parameter | Method of Measurement | Rationale |
| Respiratory Rate (ƒ) | Whole-Body Plethysmography (WBP), Telemetry | Primary indicator of central respiratory drive.[5] |
| Tidal Volume (VT) | Whole-Body Plethysmography (WBP) | Measures the depth of each breath.[20] |
| Minute Volume (VE) | Calculated (ƒ x VT) | Represents the total volume of air inhaled per minute; a comprehensive measure of ventilation.[5][21] |
| Oxygen Saturation (SpO2) | Pulse Oximetry | Non-invasive measure of blood oxygenation, a critical indicator of respiratory failure.[16] |
| Arterial Blood Gases (PaO2, PaCO2) | Arterial Blood Sampling & Analysis | The gold standard for assessing gas exchange efficiency; provides direct measures of hypoxemia and hypercapnia.[23] |
| Table 2: Key pharmacodynamic endpoints and measurement techniques. |
Interpretation and Considerations
-
Therapeutic Window: A key outcome of these studies is to define the therapeutic window of Nikethamide. Meticulously record the doses that produce a significant respiratory stimulant effect versus those that elicit adverse CNS effects (e.g., hyperactivity, myoclonus, seizures). This ratio is critical for assessing the drug's safety profile.[3]
-
Route of Administration: The pharmacokinetics and bioavailability of Nikethamide can vary significantly with the route of administration. Intravenous (IV) injection provides immediate bioavailability, while subcutaneous (SC) or endotracheal (ET) routes will have different absorption profiles.[20]
-
Choice of Anesthetic: If using an anesthetized model, be aware that the anesthetic agent itself can interact with Nikethamide or alter the baseline respiratory state. Choose an anesthetic protocol that provides stable and reproducible depression.[18]
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound in models of respiratory failure. By carefully characterizing its dose-dependent effects on respiratory function and establishing a clear therapeutic window, researchers can generate the critical data needed to assess its potential as a modern therapeutic agent for conditions such as opioid-induced respiratory depression. The dual mechanism of action, targeting both central and peripheral respiratory control centers, makes it a compelling candidate for further investigation.
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Title: The effects of nikethamide and dyprophylline combination on some in vivo haemodynamic parameters Source: ResearchGate URL: [Link]
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Synthesis of organotin compounds using N,N-Diethylisonicotinamide
Application Notes & Protocols
Topic: Synthesis of Organotin(IV) Adducts using N,N-Diethylisonicotinamide as a Lewis Base Ligand
For: Researchers, scientists, and drug development professionals.
Introduction and Rationale
Organotin(IV) compounds, characterized by a central tin atom bonded to one or more organic substituents, are versatile building blocks in coordination chemistry and materials science. The tin center in di- and triorganotin(IV) halides (R₂SnX₂ and R₃SnX) is a potent Lewis acid, readily capable of expanding its coordination number from four to five, six, or even seven.[1] This property allows for the formation of stable, hypercoordinated complexes, or "adducts," upon reaction with Lewis bases. The geometry, stability, and biological activity of these adducts are profoundly influenced by the nature of the coordinating ligand.[2][3]
Nitrogen-donor ligands, such as pyridine and its derivatives, are particularly effective in coordinating to organotin(IV) centers.[1] this compound (DEINA) is a compelling ligand in this class. It features a pyridine ring, making the nitrogen atom a strong coordination site, while the diethylamide group at the 4-position can modulate the electronic properties and steric bulk of the resulting complex. The coordination occurs through the lone pair of electrons on the pyridine nitrogen, forming a dative Sn←N bond.[4] This guide provides a detailed protocol for the synthesis and characterization of organotin(IV) adducts with this compound, creating discrete molecular structures with tailored coordination environments.
Mechanistic Principle: Lewis Acid-Base Adduct Formation
The synthesis of these complexes is a classic example of a Lewis acid-base reaction. The organotin(IV) halide (e.g., Dibutyltin dichloride, (n-Bu)₂SnCl₂) acts as the electron-pair acceptor (Lewis acid), while the this compound ligand serves as the electron-pair donor (Lewis base).
The reaction proceeds by the donation of the nitrogen lone pair of DEINA into a vacant 5d orbital of the tin atom. Depending on the stoichiometry of the reactants, either a 1:1 or a 1:2 adduct can be formed, leading to five-coordinate (trigonal bipyramidal) or six-coordinate (octahedral) geometries around the tin center, respectively.
Figure 1: General reaction scheme for the formation of organotin(IV)-DEINA adducts.
Detailed Experimental Protocol: Synthesis of [ (n-Bu)₂SnCl₂(DEINA)₂ ]
This protocol describes the synthesis of a 1:2 adduct of dibutyltin(IV) dichloride with this compound, resulting in a six-coordinate complex.
Materials and Reagents
-
Dibutyltin(IV) dichloride ((n-Bu)₂SnCl₂): (CAS: 683-18-1), ≥96% purity
-
This compound (DEINA): (CAS: 530-40-5), ≥98% purity[5]
-
Anhydrous Toluene: (CAS: 108-88-3), distilled or from a solvent purification system
-
Anhydrous n-Hexane: (CAS: 110-54-3), for washing
-
Schlenk Flask or Round-Bottom Flask with Septum
-
Magnetic Stirrer and Stir Bar
-
Inert Atmosphere System (Nitrogen or Argon)
-
Cannula or Syringe for Liquid Transfer
-
Glass Fritted Funnel for Filtration
Safety Precautions: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware should be oven-dried before use to exclude moisture.
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL Schlenk flask under an inert atmosphere of nitrogen, dissolve dibutyltin(IV) dichloride (1.52 g, 5.0 mmol) in 30 mL of anhydrous toluene. Stir the solution until the solid is fully dissolved.
-
Ligand Addition: In a separate vial, dissolve this compound (1.78 g, 10.0 mmol, 2.0 equivalents) in 15 mL of anhydrous toluene.
-
Reaction: Using a syringe or cannula, add the solution of this compound dropwise to the stirring solution of dibutyltin(IV) dichloride at room temperature over a period of 15 minutes.
-
Precipitation: Upon addition of the ligand, a white precipitate should begin to form immediately.
-
Reaction Completion: Allow the mixture to stir vigorously at room temperature for an additional 4 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the white solid product by vacuum filtration using a glass fritted funnel.
-
Washing: Wash the collected solid with two portions of cold anhydrous n-hexane (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product under high vacuum for several hours to yield the pure complex as a white, microcrystalline solid.
-
Characterization: Determine the melting point and characterize the product using FT-IR, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, and elemental analysis.
Figure 2: Experimental workflow for the synthesis of the organotin-DEINA adduct.
Characterization and Data Analysis
Proper characterization is essential to confirm the formation of the desired adduct and its coordination geometry.
Spectroscopic Analysis
-
FT-IR Spectroscopy: The coordination of the pyridine nitrogen to the tin atom is confirmed by a shift in the ν(C=N) stretching vibration of the pyridine ring to a higher wavenumber (typically a Δν of +15 to +30 cm⁻¹) compared to the free ligand. Furthermore, the appearance of new bands in the far-IR region around 550-580 cm⁻¹ and 250-300 cm⁻¹ can be assigned to ν(Sn-C) and ν(Sn-N) vibrations, respectively.[4]
-
NMR Spectroscopy (in CDCl₃):
-
¹H & ¹³C NMR: Protons and carbons of the DEINA ligand, particularly those on the pyridine ring, will exhibit downfield shifts upon coordination due to the deshielding effect of the Lewis acidic tin center.
-
¹¹⁹Sn NMR: This is the most definitive technique for determining the coordination number of the tin atom in solution.[6][7] For four-coordinate (n-Bu)₂SnCl₂, the chemical shift (δ) is typically in the range of +120 to +150 ppm. Upon formation of a six-coordinate adduct like [(n-Bu)₂SnCl₂(DEINA)₂], the ¹¹⁹Sn signal will shift significantly upfield (become more negative), typically to a range of -150 to -250 ppm, confirming the increase in coordination number.[6][8]
-
Expected Data Summary
The following table summarizes the expected data for the successful synthesis of the target compound.
| Parameter | Precursor: (n-Bu)₂SnCl₂ | Ligand: DEINA | Product: [(n-Bu)₂SnCl₂(DEINA)₂] |
| Molar Mass ( g/mol ) | 303.84 | 178.23 | 660.30 |
| Physical State | Colorless liquid | White solid | White solid |
| Expected Yield | - | - | > 85% |
| ¹¹⁹Sn NMR δ (ppm) | ~ +124 | - | ~ -180 to -220 |
| FT-IR ν(C=N) (cm⁻¹) | - | ~ 1630 | ~ 1655 (shifted) |
| FT-IR ν(Sn-N) (cm⁻¹) | - | - | ~ 270 (new band) |
Troubleshooting and Key Insights
-
Low Yield: This is often due to the presence of moisture, which can hydrolyze the organotin precursor. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Oily Product: If the product oils out instead of precipitating, the reaction mixture can be cooled in an ice bath or a different, less-polar solvent system can be explored for recrystallization.
-
Stoichiometry Control: The stoichiometry is critical. Using a 1:1 molar ratio of R₂SnCl₂ to DEINA will favor the formation of the five-coordinate [R₂SnCl₂(DEINA)] complex, which will have a different ¹¹⁹Sn NMR chemical shift (typically -40 to -90 ppm) than the six-coordinate adduct.
References
-
Synthesis and characterization of organotin(IV) complexes and... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. (2022). Frontiers in Chemistry. Retrieved December 12, 2025, from [Link]
-
Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. (2012). Bioinorganic Chemistry and Applications. Retrieved December 12, 2025, from [Link]
-
New Organotin (IV) Compounds Derived from Dehydroacetic Acid and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation. (2021). Bioinorganic Chemistry and Applications. Retrieved December 12, 2025, from [Link]
-
The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. (2022). Molecules. Retrieved December 12, 2025, from [Link]
-
New Tin (IV) and Organotin (IV) Complexes with a Hybrid Thiosemicarbazone/Hydrazone Ligand: Synthesis, Crystal Structure, and Antiproliferative Activity. (2019). Molecules. Retrieved December 12, 2025, from [Link]
-
Reaction scheme for the synthesis of organotin(IV) complexes (2-6). (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
This compound. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]
-
Syntheses and exploration of the catalytic activities of organotin(iv) compounds. (2020). Dalton Transactions. Retrieved December 12, 2025, from [Link]
-
Organotin chemistry. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]
-
Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action: nBu3Sn(IV) Compounds with Carboxylato N-Functionalized 2-Quinolones Induce Anoikis-like Cell Death in A375 Cells. (2022). Pharmaceuticals. Retrieved December 12, 2025, from [Link]
-
Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29). (2021). PeerJ. Retrieved December 12, 2025, from [Link]
-
Synthesis of organotin complexes 1–5 of the type RnSnL (n = 2,3). (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Spectroscopic Investigation of Organotin(IV) Derivatives of Ν, Ν'-Bis(2-Pyridil)Oxalamide. (2018). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. (2018). Molecules. Retrieved December 12, 2025, from [Link]
-
(PDF) Synthesis, Characterization and Biological Activity of Organotin(IV) Complexes featuring di-2-ethylhexyldithiocarbamate and N-methylbutyldithiocarbamate as Ligands. (2020). ResearchGate. Retrieved December 12, 2025, from [Link]
Sources
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- 2. Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action: nBu3Sn(IV) Compounds with Carboxylato N-Functionalized 2-Quinolones Induce Anoikis-like Cell Death in A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H14N2O | CID 10735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New Organotin (IV) Compounds Derived from Dehydroacetic Acid and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Tin (IV) and Organotin (IV) Complexes with a Hybrid Thiosemicarbazone/Hydrazone Ligand: Synthesis, Crystal Structure, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,N-Diethylisonicotinamide Stability and Degradation
Welcome to the technical support center for N,N-Diethylisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses fundamental questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2] Several suppliers recommend refrigeration at 4°C for long-term storage.[3] It is also noted that the material may darken in color during storage, which can be an initial indicator of potential degradation.[1]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively detailed in readily available literature, it is a common practice in pharmaceutical development to assume photosensitivity until proven otherwise. Photodegradation studies, as part of forced degradation testing, are recommended to determine its susceptibility to light.[4][5] As a general precaution, it is advisable to store the compound in amber vials or protected from light.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life is highly dependent on the storage conditions and the purity of the material. While a specific shelf-life is not universally defined, adherence to recommended storage conditions is crucial for maximizing its stability.[1][2] For research purposes, it is best practice to use freshly acquired material or to re-analyze older stock to confirm its purity before use.
Q4: I've noticed a color change in my stored this compound. Does this indicate degradation?
A4: Yes, a darkening in color is a potential indicator of degradation.[1] While a slight color change may not significantly impact the purity for some applications, it is a sign that the material should be re-analyzed for purity and the presence of degradation products before use in sensitive experiments.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems that may arise during the use of this compound in experimental settings.
Q5: My analytical results show unexpected peaks when analyzing this compound. What could be the cause?
A5: Unexpected peaks in analytical chromatograms, such as those from High-Performance Liquid Chromatography (HPLC), are often indicative of degradation products. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield isonicotinic acid and diethylamine.[6][7][8] If your mobile phase or sample matrix is at a pH extreme, this is a likely cause.
-
Oxidation: The pyridine ring and the N-diethyl group can be susceptible to oxidation.[9][10] Exposure to atmospheric oxygen, peroxides in solvents, or certain metal ions can promote oxidative degradation.
-
Photodegradation: If the compound was exposed to light during storage or sample preparation, photodegradation products may have formed.
To identify the source, a forced degradation study is highly recommended. This involves intentionally subjecting the compound to harsh conditions (acid, base, heat, light, oxidation) to generate potential degradation products and confirm their retention times in your analytical method.[4][5][11]
Q6: I am observing a loss of potency or activity of my this compound-containing formulation over a short period. What are the likely stability issues?
A6: A rapid loss of potency suggests significant chemical instability in your formulation. The following factors should be investigated:
-
pH of the Formulation: The pH of your formulation is a critical factor. Amide hydrolysis is often pH-dependent.[6] Ensure the pH is within a stable range for this compound, which is typically near neutral.
-
Excipient Incompatibility: Certain excipients in your formulation could be reacting with the this compound. For example, excipients with reactive functional groups or those that can generate reactive species (e.g., peroxides in polyethylene glycols) could be a cause.
-
Inadequate Antioxidant/Preservative: If your formulation is susceptible to oxidation, the addition of an appropriate antioxidant may be necessary. Similarly, if microbial contamination is a possibility, a preservative may be required.
Q7: How can I develop a stability-indicating analytical method for this compound?
A7: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such a method is a multi-step process:
-
Forced Degradation Studies: As mentioned in Q5, intentionally degrade the this compound under various stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and UV light).[4][5]
-
Chromatographic Separation: Develop an HPLC method (or other suitable chromatographic technique) that can resolve the parent this compound peak from all the degradation product peaks.[5][12] This typically involves optimizing the column, mobile phase composition, gradient, and detector wavelength.
-
Method Validation: Once the separation is achieved, the method must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.[12]
Q8: My this compound solution appears cloudy or has precipitated. What could be the reason?
A8: Cloudiness or precipitation can be due to several factors:
-
Solubility Limits: You may have exceeded the solubility of this compound in the chosen solvent. Check the solubility data for your specific solvent system and temperature.
-
Temperature Effects: Solubility is often temperature-dependent. If a solution was prepared at a higher temperature and then cooled, the compound may precipitate out.
-
pH-Dependent Solubility: The solubility of this compound, which contains a basic pyridine nitrogen, can be pH-dependent. Changes in the pH of your solution could lead to precipitation.
-
Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation as degradation occurs.
Section 3: Degradation Pathways and Mechanistic Insights
Understanding the potential degradation pathways is crucial for preventing and troubleshooting stability issues.
Primary Degradation Pathways:
-
Hydrolysis: The amide linkage is the most probable site for hydrolytic cleavage. This can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[13]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate and diethylamine.[6]
-
-
Oxidation:
-
Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species that can initiate degradation. The specific photodegradation products would need to be identified through a dedicated photostability study.
Visualizing Degradation Pathways:
Caption: Potential Degradation Pathways of this compound.
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 48 hours.
-
Dissolve a known amount of the heat-stressed solid in methanol and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to UV light for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by HPLC, along with an unstressed control sample, to observe the formation of degradation products.
Workflow for Forced Degradation Study:
Caption: Workflow for a Forced Degradation Study.
Section 5: Data Summary
Table 1: Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | Amide Hydrolysis |
| Base Hydrolysis | 0.1 N NaOH at RT | 24 hours | Amide Hydrolysis |
| Oxidation | 3% H₂O₂ at RT | 24 hours | N-Oxidation, Side-chain Oxidation |
| Thermal | 80°C (solid state) | 48 hours | Various |
| Photolytic | UV light (e.g., 254 nm) | 24 hours | Photodegradation |
References
- Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]
- Patel, P. N., Prajapati, Y. K., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 43(12), 1839-1843.
- PubMed. (2012). Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. The FEBS Journal, 279(19), 3613-3624.
- National Center for Biotechnology Information. (2007). Bacterial Degradation of N,N-Diethyl-m-Toluamide (DEET): Cloning and Heterologous Expression of DEET Hydrolase. Applied and Environmental Microbiology, 73(9), 2843-2849.
- PubMed. (2001). Oxidation of N,N-dimethylformamide and N,N-diethylformamide by human liver microsomes and human recombinant P450s. Toxicology Letters, 124(1-3), 11-19.
-
ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Retrieved from [Link]
-
UniTo. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices. Retrieved from [Link]
-
Eawag. (2009). N,N-Diethyl-m-toluamide Pathway Map. Retrieved from [Link]
- PubMed. (2018).
-
ResearchGate. (n.d.). (a) N-oxidation mechanism illustrated in an aliphatic nitrogen, (b).... Retrieved from [Link]
- PubMed. (2009). Free-radical-induced oxidative and reductive degradation of N,N'-diethyl-m-toluamide (DEET): Kinetic studies and degradation pathway.
- PubMed. (2023). Application of Formulation Principles to Stability Issues Encountered During Processing, Manufacturing, and Storage of Drug Substance and Drug Product Protein Therapeutics. Journal of Pharmaceutical Sciences, 112(11), 2724-2751.
- National Center for Biotechnology Information. (1971). Oxidation of reduced nicotinamide nucleotides by diamide (NNN'N'-tetramethylazoformamide). Biochemical Journal, 122(5), 665-667.
-
ResearchGate. (2013). Photocatalytic degradation of the N,N-diethyl-m-toluamide DEET: kinetic and mechanistic investigation. Retrieved from [Link]
-
MDPI. (n.d.). A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations. Retrieved from [Link]
- National Center for Biotechnology Information. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(11), e00346-19.
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
ResearchGate. (2018). Solid-State Stability Issues of Drugs in Transdermal Patch Formulations. Retrieved from [Link]
-
PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
- PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978.
-
YouTube. (2021). Amide Hydrolysis. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Molecular Sciences, 23(22), 14413.
-
ResearchGate. (2007). (PDF) Bacterial Degradation of N,N-Diethyl-m-Toluamide (DEET): Cloning and Heterologous Expression of DEET Hydrolase. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of N,N-Diethylisonicotinamide
Welcome to the technical support center for N,N-Diethylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Purity is paramount, whether for analytical standards, pharmacological studies, or API development, and this document offers troubleshooting advice and detailed protocols to help you achieve your desired specifications.
Introduction to this compound Purification
This compound (CAS 530-40-5), an isomer of the well-known respiratory stimulant Nikethamide (N,N-Diethylnicotinamide), is a pyridinecarboxamide derivative.[1][2] Achieving high purity is critical as residual starting materials (e.g., isonicotinic acid, diethylamine) or side-products can interfere with downstream applications and biological assays. The choice of purification method depends heavily on the nature of the impurities, the scale of the experiment, and the final purity required.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my crude this compound?
A1: The optimal method depends on the physical state of your crude product and the primary impurities. Use the following decision workflow:
Sources
Technical Support Center: Optimization of Reaction Conditions for N,N-Diethylisonicotinamide
Welcome to the technical support center for the synthesis and optimization of N,N-Diethylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. Here, we address specific challenges you may encounter during your experiments through a detailed troubleshooting guide and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory method for synthesizing this compound?
The most prevalent method for synthesizing this compound is a two-step, one-pot process involving the activation of isonicotinic acid followed by amidation with diethylamine. The most direct activation method is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting isonicotinoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with diethylamine to form the desired amide.[2][3] A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3]
Q2: Are there milder, more modern alternatives to using harsh chlorinating agents like thionyl chloride?
Yes, several milder and often more efficient methods are available that avoid the use of highly corrosive and toxic chlorinating agents. These methods rely on "coupling reagents" that activate the carboxylic acid in situ. Key alternatives include:
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize potential racemization (if working with chiral substrates), an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[4]
-
Carbonyl-diimidazole (CDI): 1,1'-Carbonyl-diimidazole is an excellent reagent that forms a reactive acylimidazolide intermediate.[5][6] This method is particularly advantageous because the byproducts (imidazole and CO₂) are easily removed, simplifying purification.[6]
-
Boron-Based Reagents: Borate esters, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under relatively mild conditions, often requiring no aqueous workup.[7][8]
-
Phosphonium and Uronium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium) are highly efficient but are typically more expensive and reserved for more challenging couplings, such as in peptide synthesis.[4][9]
Q3: Why is the direct reaction of isonicotinic acid and diethylamine by heating generally not recommended?
While it is theoretically possible to form an amide by heating a carboxylic acid and an amine, this method is often inefficient for laboratory synthesis.[10] The primary reason is that isonicotinic acid (an acid) and diethylamine (a base) will first undergo a rapid acid-base reaction to form a stable ammonium salt (diethylammonium isonicotinate).[2][11] To drive the reaction towards amide formation from this salt, very high temperatures (>100-200°C) are required to dehydrate the salt, which can lead to decomposition of the starting materials or product.[2][12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction to synthesize this compound has stalled, showing low to no conversion of the starting materials. What are the common causes?
This is a frequent issue that can usually be traced to reagent quality, reaction setup, or the choice of activating agent.
Potential Causes & Solutions:
-
Inactive Coupling Reagent:
-
The Problem: Many coupling reagents, especially carbodiimides like EDC, are highly sensitive to moisture and will hydrolyze upon exposure to air, rendering them inactive.[13]
-
The Solution: Always use high-quality, freshly opened coupling reagents. Store them under an inert atmosphere (e.g., in a desiccator or glove box). Before opening, allow the reagent container to warm to room temperature to prevent moisture condensation.[13]
-
-
Incomplete Acyl Chloride Formation (Thionyl Chloride Method):
-
The Problem: The conversion of isonicotinic acid to isonicotinoyl chloride may be incomplete. This can be due to insufficient reagent or reaction time.
-
The Solution: Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents). A catalytic amount of dimethylformamide (DMF) can significantly accelerate this reaction.[14] Consider gently refluxing the mixture to ensure complete conversion before adding the diethylamine.[3]
-
-
Acid-Base Neutralization:
-
The Problem: If you are using the acyl chloride method, the HCl generated will react with the diethylamine to form diethylammonium chloride, a salt that is not nucleophilic. If no other base is present, half of your amine will be consumed in this non-productive pathway.
-
The Solution: Ensure at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) is present to scavenge the HCl. Often, using a slight excess of diethylamine (e.g., 2.2 equivalents) can serve both as the nucleophile and the base.
-
-
Inappropriate Solvent:
-
The Problem: The presence of water or protic solvents (like ethanol or methanol) will destroy reactive intermediates (e.g., acyl chlorides, O-acylisourea).
-
The Solution: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).[13] Ensure all glassware is thoroughly dried before use.
-
Issue 2: Complex Product Mixture and Purification Difficulties
Q: My reaction has produced a dark, oily crude product that is difficult to purify. What are the likely side reactions, and how can I improve the workup?
Impure products often result from side reactions or an inadequate workup procedure designed to remove unreacted starting materials and reagent byproducts.
Potential Causes & Solutions:
-
Byproducts from Coupling Reagents:
-
The Problem: Carbodiimide reagents (DCC, EDC) produce urea byproducts. Dicyclohexylurea (from DCC) is poorly soluble in most organic solvents, whereas the urea from EDC is water-soluble.[4] If not removed properly, these can contaminate your product.
-
The Solution:
-
For DCC: Filter the reaction mixture to remove the precipitated dicyclohexylurea before workup.
-
For EDC: Perform an aqueous workup. The water-soluble urea byproduct can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and then water.
-
-
-
Unreacted Isonicotinic Acid:
-
The Problem: Isonicotinic acid is a polar, zwitterionic compound that can be challenging to separate from the final product.
-
The Solution: During the aqueous workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the acidic carboxylic acid, forming a water-soluble salt that will partition into the aqueous layer.
-
-
Excess Diethylamine:
-
The Problem: Residual diethylamine can be difficult to remove under vacuum due to its relatively high boiling point (55°C).
-
The Solution: Wash the organic layer with a dilute aqueous acid, such as 1M HCl. This will protonate the basic amine, forming a water-soluble ammonium salt that will be extracted into the aqueous phase.
-
-
Product Purification:
-
The Problem: The final product may still contain minor impurities requiring further purification.
-
The Solution: Column chromatography is a reliable method. For this compound, which is basic, using basic alumina as the stationary phase can be particularly effective for purification.[15]
-
Data Summary & Protocols
Table 1: Comparison of Common Amidation Methods
| Method | Activating Reagent | Advantages | Disadvantages | Typical Conditions |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Inexpensive, reliable, high reactivity. | Harsh reagent (toxic, corrosive), generates HCl byproduct. | DCM or Toluene, 0°C to reflux. Requires base (e.g., Et₃N). |
| Carbodiimide | EDC / HOBt | Mild conditions, high yields. | Reagent is moisture-sensitive, water-soluble urea byproduct requires aqueous workup. | Anhydrous DCM or DMF, 0°C to RT. |
| Acyl Imidazolide | CDI | Very mild, byproducts (imidazole, CO₂) are easily removed. | Reagent is moisture-sensitive, can be more expensive than SOCl₂. | Anhydrous THF or DCM, RT. |
Experimental Protocol: Synthesis via the CDI Method
This protocol provides a robust and easily purified synthesis of this compound.
-
Activation: To a solution of isonicotinic acid (1.0 eq) in anhydrous THF (0.5 M), add 1,1'-Carbonyl-diimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Stirring: Stir the mixture at room temperature for 1-2 hours. Evolution of CO₂ gas should be observed. The progress can be monitored by TLC until the starting acid is consumed.
-
Amidation: Add diethylamine (1.5 eq) dropwise to the reaction mixture.
-
Reaction Completion: Stir the reaction at room temperature overnight.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: If necessary, purify the crude oil by column chromatography on basic alumina.
Visualized Workflows
General Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (Source: MDPI)
-
A new method for synthesis of N,N-diethyl-m-methylbenzamide. (Source: SciELO Cuba)
-
A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (Source: ResearchGate)
-
Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (Source: ResearchGate)
-
Process for preparation of n,n-di substituted carboxamides. (Source: Google Patents)
-
This compound | C10H14N2O. (Source: PubChem)
-
Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). (Source: ResearchGate)
-
Synthesis of Amides. (Source: Chemistry LibreTexts)
-
2-(Diethylamino)isonicotinic acid. (Source: ChemScene)
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (Source: ACS Publications)
-
Why did my amide syntesis does not work? (Source: ResearchGate)
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (Source: PMC - NCBI)
-
Synthesis and characterization of some new twin drugs having substituted pyridines. (Source: Der Pharma Chemica)
-
Amides Preparation and Reactions Summary. (Source: Chemistry Steps)
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (Source: RSC Publishing)
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (Source: ResearchGate)
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (Source: Master Organic Chemistry)
-
Process optimization for acid-amine coupling: a catalytic approach. (Source: Growing Science)
-
Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (Source: ACS Earth and Space Chemistry)
-
Troubleshooting low yield in Lipoamide chemical synthesis. (Source: BenchChem)
-
Coupling Reagents. (Source: Aapptec Peptides)
-
Amide Synthesis. (Source: Fisher Scientific)
-
Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. (Source: NSF Public Access Repository)
-
Application Note and Protocol for the Laboratory-Scale Synthesis of N-(4-ethoxyphenyl)isonicotinamide. (Source: BenchChem)
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
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- 15. researchgate.net [researchgate.net]
Degradation kinetics of N,N-Diethylisonicotinamide under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation kinetics of N,N-Diethylisonicotinamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during stability and degradation studies of this compound. Our approach is grounded in established chemical principles and analogous compound behavior to empower you with the foundational knowledge to design and execute robust experiments.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, an N-substituted aromatic amide, the primary degradation pathways are expected to be hydrolysis, photolysis, and thermal degradation. Hydrolysis will cleave the amide bond, while photolysis and high temperatures can induce more complex reactions.
Q2: What are the expected primary degradation products from hydrolysis?
The hydrolysis of the amide bond in this compound is expected to yield isonicotinic acid and diethylamine .
Q3: How does pH affect the stability of this compound in aqueous solutions?
Amide hydrolysis is subject to both acid and base catalysis. Therefore, the degradation rate of this compound is expected to be significantly influenced by pH. The rate is generally slowest in the neutral pH range and increases under both acidic and alkaline conditions.[1][2][3] For many amides, base-catalyzed hydrolysis is a dominant pathway in pH ranges from neutral to basic.[3]
Q4: Is this compound sensitive to light?
The pyridine ring in the molecule suggests potential sensitivity to UV light. Aromatic systems can absorb UV radiation, leading to photochemical reactions. The extent of this degradation will depend on the wavelength and intensity of the light source, as well as the presence of photosensitizers.
Q5: What are the initial signs of degradation I should look for?
Initial signs of degradation can be subtle. In solution, you might observe a change in pH over time, especially if the degradation produces acidic (isonicotinic acid) or basic (diethylamine) products. Analytically, the appearance of new peaks in your chromatogram (e.g., HPLC) is the most definitive sign of degradation.
Troubleshooting and Experimental Guides
This section provides detailed, practical guidance for setting up and troubleshooting experiments to quantify the degradation kinetics of this compound.
Issue 1: My this compound concentration is decreasing over time, but I'm unsure of the cause. How do I systematically investigate the degradation pathway?
This is a common starting point. A systematic approach is crucial to identify the dominant degradation mechanism under your specific experimental conditions.
Caption: A systematic workflow for identifying the primary degradation pathway.
Issue 2: How do I design a robust experiment to measure the rate of hydrolysis at different pH values?
Understanding the pH-rate profile is fundamental to predicting the stability of this compound in various formulations and environments.
-
Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 11). Use buffers with known stability and low reactivity (e.g., phosphate, borate). Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.
-
-
Reaction Setup:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure solubility.
-
In temperature-controlled vessels (e.g., a water bath at 50°C), add a small aliquot of the stock solution to each buffer to achieve the desired starting concentration (e.g., 100 µM). Keep the volume of organic solvent minimal (e.g., <1%) to avoid altering the properties of the aqueous buffer.
-
Wrap the vessels in aluminum foil to exclude light.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in the mobile phase or a solvent that stops the degradation (e.g., a cold, neutral solvent).
-
-
Analysis:
-
Analyze the samples using a validated HPLC method (see Issue 4 for method development).
-
Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of this line will be the pseudo-first-order rate constant (kobs).
-
Plot log(kobs) versus pH to visualize the pH-rate profile.
-
Issue 3: I suspect my compound is degrading upon exposure to light. How do I quantify the rate of photodegradation and determine the quantum yield?
Photodegradation studies require a controlled light source and a method to quantify the photons being absorbed by the sample.
-
Materials and Setup:
-
Light Source: A solar simulator or a lamp with a known spectral output that overlaps with the absorbance spectrum of this compound.
-
Reaction Vessel: Use quartz cuvettes or vessels that are transparent to UV radiation.[4]
-
Actinometer: A chemical actinometer (e.g., p-nitroanisole/pyridine) is used to measure the photon flux of the light source.[5]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., HPLC-grade water or a buffer) and place it in the quartz vessel.[4] Prepare a "dark" control by wrapping an identical sample in aluminum foil.
-
-
Irradiation:
-
Place both the sample and the dark control in a temperature-controlled chamber under the light source.[4]
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots for analysis.
-
-
Analysis and Calculation:
-
Quantify the decrease in this compound concentration over time using HPLC.
-
The quantum yield (Φ) is the ratio of the number of molecules reacted to the number of photons absorbed. It can be calculated using the data from the actinometer and the rate of degradation of your compound.[5][6] A higher quantum yield indicates a more efficient photochemical degradation process.
-
Issue 4: I need to develop an analytical method to separate and quantify this compound and its degradation products.
A reliable analytical method is the cornerstone of any kinetic study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this type of analysis.
-
Column Selection:
-
Mobile Phase Selection:
-
Start with a simple isocratic mobile phase, such as a mixture of acetonitrile and a phosphate buffer (e.g., pH 3 or 7).[7]
-
If co-elution occurs, a gradient elution (gradually increasing the percentage of organic solvent) may be necessary to achieve adequate separation between the parent compound and the more polar isonicotinic acid.
-
-
Detector Wavelength:
-
Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan. The pyridine ring should provide strong absorbance in the UV region, likely around 260-270 nm. Monitor at this wavelength for optimal sensitivity.
-
-
Validation:
-
Once you have good separation, validate the method for linearity, accuracy, and precision according to standard guidelines.
-
| Parameter | Recommended Starting Point |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Elution | Gradient: 10% to 70% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Issue 5: How can I assess the thermal stability of this compound and determine the Arrhenius parameters?
Thermal degradation studies are critical for understanding the stability of the compound at different temperatures and for predicting its shelf-life.
-
Experimental Setup:
-
Prepare solutions of this compound in a suitable solvent or buffer.
-
Place sealed vials of the solution in ovens or heating blocks set to at least three different elevated temperatures (e.g., 50°C, 60°C, 70°C). Ensure the temperatures are accurately controlled.
-
-
Data Collection:
-
At various time points for each temperature, remove a vial, cool it rapidly to stop the reaction, and analyze the concentration of the remaining parent compound by HPLC.
-
-
Data Analysis (Arrhenius Plot):
-
For each temperature, determine the pseudo-first-order rate constant (k) from the plot of ln(concentration) vs. time.
-
The relationship between the rate constant and temperature is described by the Arrhenius equation : k = A e(-Ea/RT)
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
The slope of this line is equal to -Ea/R, and the y-intercept is ln(A). From this plot, you can calculate the activation energy (Ea) and the pre-exponential factor (A) .[9][10] These parameters are crucial for predicting the degradation rate at any given temperature.
-
Caption: Major degradation pathways for this compound.
Summary of Key Kinetic Parameters and Data
The following table summarizes the key parameters you will determine through the experiments outlined in this guide. This serves as a template for organizing your results.
| Degradation Pathway | Key Parameters to Determine | Expected Primary Products |
| Hydrolysis | Rate constants (k) at various pH values, half-life (t1/2) | Isonicotinic acid, Diethylamine |
| Photolysis | Quantum yield (Φ), half-life (t1/2) under specific light conditions | Various photochemical products |
| Thermal Degradation | Activation Energy (Ea), Pre-exponential Factor (A), half-life (t1/2) at various temperatures | Isonicotinic acid, Diethylamine, and other potential products |
By following these guidelines, researchers can systematically investigate the degradation kinetics of this compound, ensuring the generation of high-quality, reliable data for drug development and stability assessments.
References
-
The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. (2019). PubMed Central. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019). The Royal Society of Chemistry. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2006). ResearchGate. [Link]
-
This compound | C10H14N2O. PubChem. [Link]
-
On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]
-
Dependence of the hydrolytic activity of the amidase on pH. ResearchGate. [Link]
-
Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). ResearchGate. [Link]
-
Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019). National Institutes of Health (NIH). [Link]
-
Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. (2012). PubMed. [Link]
-
Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. PubMed Central. [Link]
-
Quantum Yields and N2O Formation from Photolysis of Solid Films of Neonicotinoids. (2019). NSF Public Access Repository. [Link]
-
Quantum Yields for Direct Photolysis of Neonicotinoid Insecticides in Water: Implications for Exposure to Nontarget Aquatic Organisms. ResearchGate. [Link]
-
Identification of the thermal degradation products of NAD⁺ and... ResearchGate. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI Bookshelf. [Link]
-
Structure elucidation of the thermal degradation products of the nucleotide cofactors NADH and NADPH by nano-ESI-FTICR-MS and HPLC-MS. (2014). PubMed. [Link]
-
JEE (Advanced) 2026 Syllabus. JEE Advanced. [Link]
-
Measurement of Arrhenius Parameters of the Second-Order Decomposition of Ethanal (CH3CHO). International Journal of Scientific & Engineering Research. [Link]
Sources
- 1. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. uregina.ca [uregina.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. jeeadv.ac.in [jeeadv.ac.in]
Technical Support Center: A Guide to Preventing Precipitation of N,N-Diethylisonicotinamide in Solution
Welcome to the technical support center for N,N-Diethylisonicotinamide (CAS 530-40-5). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. Unexplained precipitation can compromise experimental results, delay timelines, and waste valuable resources. This document provides a first-principles approach to understanding and preventing these issues, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Understanding the Root Causes of Precipitation
Precipitation of this compound is rarely a random event. It is almost always a predictable outcome based on its physicochemical properties. The three primary factors governing its solubility are pH , the solvent system , and temperature .
The Critical Role of pH
The structure of this compound contains a pyridine ring, which is basic due to the lone pair of electrons on the nitrogen atom. This nitrogen can be protonated in acidic conditions. This equilibrium between the neutral (free base) and protonated (cationic salt) forms is the single most important factor in controlling its aqueous solubility.
-
Neutral Form (Free Base): Less polar and significantly less soluble in water.
-
Protonated Form (Cationic): A charged species that is highly soluble in water.
The tendency of this nitrogen to be protonated is defined by its pKa. While the exact pKa for this compound is not widely reported, its structural isomer, N,N-Diethylnicotinamide, has a pKa of approximately 3.46.[1][2] It is chemically reasonable to assume a similar pKa for this compound.
This means:
-
At pH << pKa (e.g., pH < 3): The compound will be predominantly in its protonated, highly soluble cationic form.
-
At pH >> pKa (e.g., pH > 5): The compound will be in its neutral, less soluble free base form, making it prone to precipitation.
This explains why N,N-Diethylnicotinamide is reported to be incompatible with sodium carbonate solutions, which create a basic environment causing the compound to precipitate out of solution.[1][3]
Caption: pH-dependent equilibrium of this compound.
Solvent System and Polarity
This compound is a polar molecule and, as such, exhibits preferential solubility in polar solvents.[4] Its solubility decreases significantly in non-polar environments.
-
Good Solvents: Water (at acidic pH), Methanol, Dimethyl Sulfoxide (DMSO).[4]
-
Poor (Anti-solvents): Hexane, Toluene.[4]
Precipitation often occurs when an "anti-solvent" is introduced into a solution. For instance, if the compound is dissolved in DMSO and a large volume of a non-polar hydrocarbon is added, the overall polarity of the mixture decreases, forcing the compound to precipitate.
Temperature Effects
For most compounds, solubility is an endothermic process, meaning it increases with temperature.[5] If a solution is prepared at or near its saturation point at an elevated temperature and is subsequently cooled, the solubility limit will decrease. If the concentration of the compound exceeds the new, lower solubility limit, precipitation or crystallization will occur.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common precipitation scenarios encountered in the lab.
Q1: My this compound precipitated immediately after I added a common buffer like PBS (pH 7.4). What happened?
A: This is a classic pH-induced precipitation. The pH of PBS (7.4) is significantly higher than the compound's estimated pKa (~3.5). By adding the buffer, you raised the pH of the solution, converting the soluble protonated form of your compound into its poorly soluble neutral free base, causing it to crash out of solution.
Q2: I dissolved my compound in ethanol, but it precipitated when I diluted it into my aqueous cell culture media. Why?
A: This is likely a combination of both pH and solvent effects. First, the cell culture medium has a physiological pH (typically ~7.2-7.4), which will deprotonate your compound. Second, while ethanol is a good solvent, adding a small volume of an ethanol-based stock to a large volume of aqueous media drastically changes the solvent environment. If the final concentration of the compound exceeds its solubility limit in the final water-rich, neutral pH medium, it will precipitate.
Q3: My stock solution in DMSO was clear, but after adding it to an aqueous buffer, the solution turned cloudy. What's the cause?
A: This phenomenon, known as "louching," occurs when a drug is highly soluble in a water-miscible organic solvent (like DMSO) but poorly soluble in water. Upon dilution into the aqueous buffer, the DMSO disperses, and the drug molecules are suddenly exposed to an environment (water) where they are not soluble, causing them to form a fine precipitate or an oily suspension.
Q4: My solution was perfectly clear when I made it, but I found crystals at the bottom of the vial after storing it at 4°C overnight. Is the compound degrading?
A: Degradation is unlikely to be the primary cause. This is a temperature-dependent solubility issue. You likely created a solution that was stable at room temperature but supersaturated at 4°C. As the solution cooled, the solubility limit dropped, and the excess compound crystallized out.
Caption: Initial troubleshooting workflow for precipitation issues.
Section 3: Proactive Strategies & Protocols to Ensure Solubility
Preventing precipitation is always preferable to troubleshooting it. Here are validated protocols and strategies.
Protocol 3.1: Preparing a Stable Aqueous Stock Solution
This protocol leverages pH control to create a robust, highly soluble aqueous stock.
Objective: To prepare a 10 mg/mL stock solution of this compound in an aqueous medium.
Materials:
-
This compound powder (MW: 178.23 g/mol )[6]
-
0.1 M Hydrochloric Acid (HCl)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Weigh Compound: Accurately weigh 10 mg of this compound and place it in a 1 mL volumetric flask.
-
Initial Protonation: Add 100-200 µL of 0.1 M HCl directly to the powder. Gently swirl. The acid ensures the compound is protonated to its soluble salt form before full dilution.
-
Dissolution: Add approximately 600 µL of high-purity water. Vortex or sonicate briefly until all solid is completely dissolved. The solution should be clear.
-
Final Volume: Bring the solution to the final volume of 1 mL with high-purity water.
-
pH Confirmation (Optional but Recommended): Check the pH of the final solution. It should be in the range of 2-3.
-
Storage: Store in a tightly sealed container at the recommended temperature. If storing at 4°C, perform a small-scale stability test first to ensure no crystallization occurs.
Strategy 3.2: Utilizing Co-solvents for Challenging Formulations
When working with systems that are incompatible with low pH, a co-solvent strategy is effective. Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble drugs.[7][8]
Common Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 300/400 (PEG 300/400)
-
Dimethyl Sulfoxide (DMSO)
Workflow for Co-Solvent Selection:
-
Determine Maximum Stock Concentration: First, determine the highest stable concentration of your compound in a pure co-solvent (e.g., 100 mg/mL in DMSO).
-
Test Dilution Ratios: Perform small-scale dilution tests. For example, add 1 µL, 2 µL, and 5 µL of your DMSO stock to 1 mL of your final aqueous buffer.
-
Observe for Precipitation: Check for immediate cloudiness (precipitation) and inspect again after 1-2 hours.
-
Optimize: The goal is to use the smallest possible volume of the organic co-solvent to minimize potential toxicity or off-target effects in your experiment while ensuring your compound remains in solution.
Strategy 3.3: Advanced Approach - Supersaturation and Precipitation Inhibitors
For drug delivery applications, creating a supersaturated solution can enhance bioavailability.[9] These are thermodynamically unstable systems that require a "parachute" in the form of a precipitation inhibitor to prevent the drug from crashing out.[10]
-
Concept: A supersaturated solution holds more dissolved solute than it normally could at equilibrium. This is achieved by starting with a high-energy form of the drug or by a solvent-shift method.
-
Precipitation Inhibitors: These are typically polymers that sterically hinder or form hydrogen bonds with the drug molecules, preventing them from aggregating into crystal nuclei.[11]
-
Common Inhibitors:
This is an advanced strategy primarily used in formulation science but demonstrates a kinetic approach to preventing precipitation.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the best all-purpose solvents for this compound? A: For general-purpose, high-concentration stocks, DMSO is an excellent choice. For aqueous experiments where pH can be controlled, water acidified with a small amount of HCl is ideal. A summary is provided in the table below.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility | Notes |
|---|---|---|---|
| Water (pH < 3) | High | High | Soluble as the protonated salt. |
| Water (pH > 5) | High | Low | Prone to precipitation as the free base. |
| Methanol / Ethanol | High | Soluble[4] | Good general-purpose polar protic solvents. |
| DMSO | High | High[4] | Excellent for high-concentration stocks. |
| Acetonitrile | Medium | Moderate | Lower solubility than more polar solvents.[13] |
| Hexane / Toluene | Low | Low/Insoluble[4] | Can be used as anti-solvents to force crystallization. |
(Note: Some solubility characteristics are inferred from structurally similar compounds like isonicotinamide and are intended as a guide.[13])
Q: Can I use heat to dissolve the compound if it precipitates? A: Yes, gentle heating can often redissolve precipitated compound, as solubility generally increases with temperature.[5] However, be cautious. If you cool the solution back down, it will likely precipitate again. This technique is useful for ensuring a compound is fully dissolved before use but does not solve the underlying stability issue. Always check the compound's thermal stability before heating.
Q: How do I know if the precipitate is my compound or something else? A: If the precipitation occurred immediately after mixing solutions, it is very likely your compound. To confirm, you can isolate the solid by centrifugation, wash it with a solvent in which it is insoluble (like cold water if it's the free base), dry it, and perform a simple characterization like a melting point analysis.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Buczyńska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(15), 4436. Available at: [Link]
- Rahimpour, E., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45.
-
ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Nicotinyl diethylamide. Retrieved from [Link]
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 60, 92-97.
-
ResearchGate. (n.d.). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques. Retrieved from [Link]
-
Coffman, R. E., & Kildsig, D. O. (1996). Effect of nicotinamide and urea on the solubility of riboflavin in various solvents. Journal of Pharmaceutical Sciences, 85(9), 951-954. Available at: [Link]
-
Zhao, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 762. Available at: [Link]
-
LookChem. (n.d.). n,n-diethylnicotinamide cas no.59-26-7. Shanghai Minstar Chemical Co., Ltd. Retrieved from [Link]
-
Ishizu, T., et al. (2007). Mechanistic Studies on Hydrotropic Solubilization of Nifedipine in Nicotinamide Solution. Chemical & Pharmaceutical Bulletin, 55(1), 110-114. Available at: [Link]
-
ResearchGate. (n.d.). Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K. Retrieved from [Link]
-
Hrvatin, S., & Vrečer, F. (2021). Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. Acta Pharmaceutica, 71(3), 363-391. Available at: [Link]
-
Li, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2399. Available at: [Link]
-
ResearchGate. (n.d.). Drug Precipitation Inhibitors in Supersaturable Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Retrieved from [Link]
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Air sensitivity and proper storage conditions for N,N-Diethylisonicotinamide
Welcome to the technical support guide for N,N-Diethylisonicotinamide (DEET-amide), a crucial reagent in various research and development applications. This document provides in-depth guidance on its air sensitivity and proper storage to ensure the integrity and reliability of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: Is this compound sensitive to air?
A1: While this compound is stable under normal conditions, prolonged exposure to air, especially in the presence of moisture and light, can lead to degradation.[1][2] The pyridine ring, a core component of its structure, can be susceptible to oxidation. It is also important to note that pyridine and its derivatives can absorb water from the atmosphere, which may affect their chemical properties over time.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4][5][6] Several suppliers recommend refrigeration at 4°C for long-term storage.[7] It is also advisable to store the compound under an inert gas, such as argon or nitrogen, to minimize contact with air and moisture.[4]
Q3: I've noticed a change in the color of my this compound. What does this indicate?
A3: A color change, often a darkening or yellowing of the liquid, is a common indicator of degradation.[1] This can be caused by exposure to air, light, or elevated temperatures. If you observe a significant color change, it is recommended to verify the purity of the compound before use in sensitive applications.
Q4: Can I store this compound at room temperature?
A4: While short-term storage at room temperature may be acceptable for immediate use, long-term storage at ambient temperatures is not recommended. Elevated temperatures can accelerate degradation processes.[8] For optimal stability, refrigeration is the preferred storage condition.
Q5: What are the signs of this compound degradation I should look for?
A5: Besides a visible color change, other signs of degradation can include the development of an unusual odor or the presence of particulate matter in the liquid. For quantitative assessment, analytical techniques such as HPLC or NMR can be used to determine the purity and identify potential degradation products.[9]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
Possible Cause:
-
Degradation of the Reagent: The most likely cause is the degradation of this compound due to improper storage or handling, leading to lower purity and the presence of interfering byproducts.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (refrigerated, under an inert atmosphere, and protected from light).
-
Assess Purity: If degradation is suspected, it is crucial to re-analyze the purity of the reagent using a suitable analytical method like HPLC or GC.
-
Use a Fresh Batch: If the purity is compromised, it is best to use a fresh, unopened vial of this compound for your experiments.
-
Inert Atmosphere Handling: When dispensing the reagent, use techniques that minimize its exposure to the atmosphere. This can include working in a glovebox or using a Schlenk line.
Issue 2: Visible Color Change or Particulate Formation
Possible Cause:
-
Oxidation and/or Hydrolysis: Exposure to oxygen and moisture in the air can lead to the formation of colored impurities and insoluble byproducts.
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect the reagent before use. Do not use it if there are significant color changes or visible particulates.
-
Filtration: If only minor particulate matter is observed, it may be possible to filter the solution using a syringe filter (ensure compatibility of the filter material with the solvent). However, this does not remove soluble impurities.
-
Preventative Measures: To prevent this issue, always handle the compound under an inert atmosphere and ensure the container is tightly sealed immediately after use.
Workflow for Handling Air-Sensitive Reagents
To ensure the integrity of this compound, follow this workflow for handling:
Caption: Workflow for handling this compound.
Section 3: Detailed Protocols
Protocol 1: Proper Storage of this compound
-
Upon Receipt: Visually inspect the container for any damage to the seal.
-
Inert Atmosphere: If the compound is not already stored under an inert atmosphere, it is recommended to do so. This can be achieved by gently purging the headspace of the container with dry argon or nitrogen before sealing.
-
Sealing: Ensure the container cap is tightly secured to prevent atmospheric exchange. For long-term storage, consider using parafilm to further seal the cap.
-
Temperature: Store the sealed container in a refrigerator at 4°C.[7]
-
Light Protection: Store the container in a dark location or use an amber-colored vial to protect the compound from light.
Protocol 2: Safe Handling and Dispensing
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture from the air onto the cold reagent.
-
Inert Environment: Perform all manipulations in a glovebox or under a positive pressure of an inert gas using a Schlenk line.
-
Dispensing: Use a clean, dry syringe or cannula to transfer the liquid. Avoid using plastic pipettes that may be incompatible with the reagent.
-
Resealing: After dispensing the desired amount, purge the headspace of the container with an inert gas before tightly resealing.
-
Cleanup: Clean any spills promptly with an appropriate absorbent material.[1][5]
Section 4: Technical Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 4°C[7] | Minimizes degradation kinetics. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[4] | Prevents oxidation and hydrolysis. |
| Light Exposure | Protect from light | Prevents photochemical degradation. |
| Container | Tightly sealed, amber vial | Prevents exposure to air and light. |
Section 5: Structural Considerations
The pyridine moiety in this compound is an electron-deficient aromatic ring, which can influence its reactivity. While generally stable, the nitrogen atom in the ring can be a site for oxidative processes.
Caption: Potential degradation pathways for this compound.
References
-
PubChem. This compound. Retrieved from [Link]
-
Loba Chemie. PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Washington State University. Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Fuge, R., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Food & Nutrition Research, 63. Retrieved from [Link]
-
Gao, H., et al. (2014). Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. Energy Procedia, 63, 1373-1383. Retrieved from [Link]
-
Sabbah, S., & Gaisford, S. (2018). Thermal Stability Study of Crystalline and Novel Spray-Dried Amorphous Nilotinib Hydrochloride. Molecular Pharmaceutics, 15(3), 1165-1173. Retrieved from [Link]
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- 9. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement [foodandnutritionresearch.net]
Troubleshooting N,N-Diethylisonicotinamide in biological assays
Technical Support Center: N,N-Diethylisonicotinamide (DEIA)
Welcome to the technical support resource for this compound (DEIA). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered when using DEIA in biological assays. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, properties, and use of this compound.
Q1: What is this compound and what are its basic properties?
This compound (DEIA), also known as N,N-diethylpyridine-4-carboxamide, is a derivative of isonicotinic acid.[1] It is structurally related to Nicotinamide (NAM), an amide of vitamin B3, and N,N-Diethylnicotinamide (Nikethamide), a respiratory stimulant.[2][3] Understanding its physical and chemical properties is the first step to successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 530-40-5 | [4] |
| Molecular Formula | C₁₀H₁₄N₂O | [1][4] |
| Molecular Weight | 178.23 g/mol | [1][4] |
| Appearance | Colorless to Yellow/Orange Liquid | [5] |
| Storage | Store at 4°C or room temperature, in a cool, dark place.[4][5] | |
| Purity | Typically ≥98% | [4] |
Note: The material may darken in color during storage, but this does not necessarily indicate degradation if stored properly.[6] However, for sensitive assays, a fresh lot is always recommended.
Q2: How do I properly dissolve and store DEIA?
Answer: Proper solubilization and storage are critical for experimental reproducibility.
-
Solubility: While DEIA is a liquid at room temperature, preparing a stock solution is standard practice. It is soluble in common organic solvents like DMSO and ethanol. For cell culture, a high-concentration stock in sterile DMSO is recommended.
-
Storage: Store the neat compound and stock solutions at 4°C for short-term use and consider -20°C for long-term storage to minimize degradation.[4] It is listed as "Air Sensitive," so storing under an inert gas like argon or nitrogen is best practice.[5]
Part 2: Core Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Scenario 1: Inconsistent or No Biological Effect Observed
Question: I've treated my cells with DEIA, but I'm not seeing the expected effect, or my results vary significantly between experiments. What's going wrong?
Answer: This is a common issue that can stem from several factors, from compound preparation to the biological system itself.
-
Compound Integrity:
-
Plausible Cause: The compound may have degraded due to improper storage (exposure to light, air, or incorrect temperature).
-
Solution: Purchase a fresh vial of DEIA. Always prepare fresh dilutions from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Concentration & Dosing:
-
Plausible Cause: The concentration used may be too low to elicit a response in your specific cell line or assay. The biological activity of nicotinamide-related compounds can be highly dose-dependent.[7][8]
-
Solution: Perform a dose-response curve to determine the optimal concentration range (e.g., from 1 µM to 50 mM). Some studies with the related compound Nicotinamide have used concentrations in the millimolar range to see effects on cell viability and differentiation.[7][8]
-
-
Mechanism of Action Mismatch:
-
Plausible Cause: DEIA's mechanism may not be active in your chosen model. Like its relative Nicotinamide, DEIA may function by influencing NAD+ dependent pathways.[9] It could act as an inhibitor of enzymes like sirtuins (Class III histone deacetylases) or Poly(ADP-ribose) polymerases (PARPs).[10] If your cell line has low expression of these targets or redundant pathways, you may not see an effect.
-
Solution: Confirm the expression of target enzymes (e.g., SIRT1, NNMT) in your cell line via Western blot or qPCR. Consider using a positive control compound known to inhibit these pathways, such as Nicotinamide itself.[11]
-
Caption: Troubleshooting workflow for absent biological effect.
Scenario 2: Unexpected Cell Toxicity or Death
Question: I've observed high levels of cytotoxicity after treating my cells with DEIA, even at concentrations where I expected a specific biological effect. How can I mitigate this?
Answer: Distinguishing between targeted apoptosis and non-specific toxicity is crucial. High concentrations of related compounds are known to induce apoptosis and reduce cell proliferation.[8][12]
-
Solvent Toxicity:
-
Plausible Cause: If using a DMSO stock, the final concentration of DMSO in your culture medium might be too high (typically >0.5%).
-
Solution: Always include a "vehicle control" in your experimental design (cells treated with the same final concentration of DMSO as your highest DEIA dose). Ensure the final DMSO concentration is non-toxic to your cell line, ideally ≤0.1%.
-
-
Concentration-Dependent Cytotoxicity:
-
Plausible Cause: DEIA, like many small molecules, will be toxic at high concentrations. This effect can be dose- and time-dependent.[13][14]
-
Solution: Run a comprehensive cell viability assay (e.g., MTT, WST-1, or trypan blue exclusion) with a wide range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the cytotoxic threshold and the therapeutic window for your specific cell line.
-
Table 2: Example Dose-Response Experiment Design for Cell Viability
| Parameter | Description |
| Cell Line | Your specific cell line (e.g., HeLa, A375) |
| Plating Density | Seed cells to be ~50-60% confluent at time of treatment. |
| Treatments | Vehicle (DMSO), DEIA (e.g., 0.1, 1, 10, 100 µM; 1, 10, 50 mM) |
| Time Points | 24h, 48h, 72h |
| Assay | WST-1 or MTT for metabolic activity; Annexin V/PI for apoptosis. |
| Replicates | Minimum of 3 technical replicates per condition. |
Protocol: Basic Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of your DEIA stock solution in complete culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different DEIA concentrations or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (24, 48, 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
Scenario 3: Concern About Off-Target Effects
Question: How can I be sure that the effects I'm observing are due to DEIA's intended mechanism and not off-target activity?
Answer: This is a critical question in drug development. Off-target effects occur when a compound interacts with unintended molecular targets.[15][16] Given DEIA's structural similarity to nicotinamide, its potential to affect broad metabolic and signaling pathways is high.
-
NAD+ Metabolism: Nicotinamide is a key component of the NAD+ salvage pathway.[9] Altering this pathway can have widespread effects on cellular redox state and the activity of NAD+-dependent enzymes.[17]
-
Sirtuin Inhibition: Nicotinamide is a well-known inhibitor of sirtuins (Class III HDACs), which regulate transcription and metabolism.[10]
-
Gene Expression Changes: High doses of nicotinamide have been shown to cause global changes in DNA methylation and gene expression.[18][19]
-
Use the Lowest Effective Concentration: Once you determine the optimal dose from your dose-response curve, use the lowest concentration that gives a robust on-target effect to minimize off-target engagement.
-
Use Controls:
-
Structural Analog: If available, use a structurally similar but biologically inactive analog of DEIA as a negative control.
-
Rescue Experiments: If you hypothesize DEIA is depleting a specific metabolite, try to "rescue" the phenotype by adding that metabolite back to the system.
-
-
Orthogonal Assays: Confirm your findings using a different experimental approach. If you see inhibition of a target enzyme in a biochemical assay, verify this by observing the downstream consequences in a cell-based assay.
This diagram illustrates the hypothesized mechanism of action for DEIA, based on the known functions of the related molecule, Nicotinamide.
Caption: Hypothesized mechanism of DEIA based on related compounds.
References
- ChemScene. This compound.
- Fisher Scientific. (2021).
- ChemicalBook.
- PubChem. This compound.
- ChemicalBook. N,N-DIETHYLNICOTINAMIDE.
- PubChem. N,N-Diethylnicotinamide.
- PubMed. Inhibitors of NAD+ dependent histone deacetylases (sirtuins).
- Bentham Science. Histone Deacetylase (HDAC)
- STEMCELL Technologies. Nicotinamide.
- Sigma-Aldrich. N,N-Diethylnicotinamide 99%.
- MDPI. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups.
- PubMed. Maternal nicotinamide supplementation causes global DNA hypomethylation, uracil hypo-incorporation and gene expression changes in fetal rats.
- NIH. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells.
- NIH. Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide.
- NIH. Development of a histone deacetylase 6 inhibitor and its biological effects.
- MDPI. Nicotinamide Counteracts Ultraviolet-B-Induced Cytotoxic Effects and Aquaporins Overexpression in the A375 Melanoma Cell Line.
- NIH.
- NIH. Nicotinamide inhibits melanoma in vitro and in vivo.
- MDPI. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution.
- NIH.
- R&D Systems. Nicotinamide | Poly(ADP-ribose) Polymerase Inhibitors.
- YouTube. How to measure and minimize off-target effects....
- CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
- Abcam. Mammalian cell tissue culture techniques protocol.
- NIH.
- SciSpace.
- TCI Chemicals. This compound.
- NIH.
- NIH. The effects of the neonicotinoid imidacloprid on gene expression and DNA methylation in the buff-tailed bumblebee Bombus terrestris.
- NIH. Off-target effects in CRISPR/Cas9 gene editing.
- SAGE Journals.
- PubMed.
- NIH.
- RSC Publishing. Macrocyclic peptides as allosteric inhibitors of nicotinamide: N-methyltransferase (NNMT).
- BenchSci. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit, Mammalian.
- Creative BioMart. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit.
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- 9. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Potential Interferences of N,N-Diethylisonicotinamide (DEIA) in Experimental Settings
Introduction: N,N-Diethylisonicotinamide (DEIA) is a pyridinecarboxamide derivative utilized in various laboratory applications.[1] Its structural similarity to biologically crucial molecules, particularly nicotinamide (a form of vitamin B3), presents a significant risk of unintended interactions and interferences in a wide range of experimental systems. This guide is designed for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and mitigate the potential artifacts introduced by DEIA, ensuring the integrity and reproducibility of your data.
This technical center moves beyond simple protocols to explain the biochemical and analytical causality behind potential issues. By understanding why an interference might occur, you can proactively design more robust experiments and accurately interpret unexpected results.
Section 1: Foundational Knowledge - Chemical & Safety Profile
This section provides the core chemical identity and essential safety information for DEIA.
Q1: What are the fundamental chemical properties of this compound (DEIA)?
A1: DEIA is a derivative of isonicotinic acid. Its key identifiers and properties are summarized below. Understanding these properties is the first step in predicting its behavior in aqueous and organic solutions used in experimental protocols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,N-diethylpyridine-4-carboxamide | [2] |
| Synonyms | N,N-Diethyl-4-pyridinecarboxamide, Isonicotinic acid diethylamide | [2] |
| CAS Number | 530-40-5 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O | [2][4] |
| Molecular Weight | 178.23 g/mol |[2] |
Q2: What are the primary safety and handling considerations for DEIA?
A2: The documented hazard classifications for DEIA can vary between suppliers. For instance, some safety data sheets (SDS) may classify it as non-hazardous[1], while others list warnings for acute oral toxicity, skin irritation, and eye irritation.[2]
Core Directive: Always consult the specific SDS provided by your chemical supplier before handling the compound. General best practices include:
-
Personal Protective Equipment (PPE): Wear appropriate gloves, eye protection, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors or mists.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]
Section 2: Troubleshooting Guide - Common Experimental Interferences
This section addresses specific problems that may arise when using DEIA, providing explanations for the interference and actionable troubleshooting steps.
FAQ 1: Cell-Based Assays
Q: My cell viability/metabolism assay (e.g., MTT, MTS, XTT, resazurin) is showing unexpected results after treatment with DEIA. What could be the cause?
A: The primary cause of interference in such assays is DEIA's structural analogy to nicotinamide, a precursor to the essential cofactors NAD+ and NADP+. Many cell viability assays rely on the activity of cellular dehydrogenases, which use NAD(H) or NADP(H) to reduce a substrate (e.g., MTT, resazurin) to a colored or fluorescent product.
Causality: DEIA or its metabolites can act as competitive inhibitors or allosteric modulators of these dehydrogenases, directly interfering with the assay chemistry. This can lead to a false reading of cell viability that is independent of the compound's true cytotoxic effect.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting DEIA interference in cell-based assays.
Experimental Protocol: Validating Assay Compatibility with DEIA
-
Objective: To determine if DEIA directly interferes with the chemistry of a colorimetric or fluorometric viability assay.
-
Materials: 96-well plate (clear for colorimetric, black for fluorescent), cell culture medium, DEIA stock solution, viability assay reagents (e.g., MTT, resazurin).
-
Procedure:
-
Prepare a serial dilution of DEIA in cell culture medium at 2X the final desired concentrations.
-
Add 50 µL of medium to all wells of the plate.
-
Add 50 µL of the 2X DEIA serial dilutions to triplicate wells (this creates a 1X final concentration). Include "vehicle only" control wells.
-
Do NOT add cells to these wells.
-
Add the viability assay reagent according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Read the plate on a spectrophotometer or fluorometer.
-
-
Interpretation: If you observe a dose-dependent change in signal in the absence of cells, this confirms direct chemical interference. The assay is not suitable for use with DEIA under these conditions.
FAQ 2: Enzymatic Assays
Q: I'm observing unexpected inhibition or activation in my enzymatic assay that involves NAD+/NADH or nicotinamide as a substrate. Could DEIA be the culprit?
A: Yes, this is a highly probable scenario. Enzymes that have a binding pocket for nicotinamide or the nicotinamide moiety of NAD+/NADH are prime candidates for off-target interactions with DEIA.
Causality: DEIA can act as a competitive inhibitor by physically occupying the substrate-binding site, preventing the natural substrate from binding. High-risk enzyme classes include:
-
Sirtuins (SIRTs): NAD+-dependent deacetylases involved in gene regulation and metabolism.
-
Poly(ADP-ribose) polymerases (PARPs): NAD+-dependent enzymes critical for DNA repair.
-
Nicotinamide N-Methyltransferase (NNMT): An enzyme that specifically methylates nicotinamide.[5]
Caption: Potential mechanism of competitive inhibition by DEIA.
FAQ 3: Analytical & Bioanalytical Methods
Q: I'm having trouble with the quantification of my target analyte in the presence of DEIA using LC-MS. What are potential issues?
A: Analytical interference is common when working with complex biological matrices. The issue can stem from DEIA itself, its metabolites, or its general chemical properties. The challenges observed with a structurally similar compound, DEET, in environmental monitoring highlight these potential pitfalls.[6]
Causality:
-
Ion Suppression/Enhancement: In electrospray ionization mass spectrometry (ESI-MS), high concentrations of a co-eluting compound like DEIA can suppress the ionization of your analyte of interest, leading to artificially low quantification.
-
Metabolite Interference: DEIA is likely metabolized in vivo or in cell culture.[7][8] These metabolites may have the same mass-to-charge ratio (isobaric interference) or similar retention times as your analyte, complicating detection.
-
Solvent and Blank Contamination: Solvents and reagents used in sample preparation can sometimes be a source of interfering compounds.[6]
Table 2: Troubleshooting Analytical Quantification in the Presence of DEIA
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Low Analyte Signal | Ion suppression by DEIA. | 1. Improve chromatographic separation to ensure DEIA and the analyte do not co-elute. 2. Dilute the sample. 3. Use an isotopically labeled internal standard for your analyte. |
| Unexplained Peaks | DEIA metabolites. | 1. Run a "metabolite identification" screen on a sample containing only DEIA incubated with liver microsomes or cells. 2. Use high-resolution mass spectrometry to differentiate between your analyte and potential metabolites. |
| Inconsistent Results | Poor extraction recovery or matrix effects. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 2. Prepare a matrix-matched calibration curve. |
Section 3: Proactive Experimental Design - A Checklist for Minimizing Interference
To ensure data integrity, potential interferences from DEIA should be considered during experimental design, not just during troubleshooting.
Q: How can I design my experiments to proactively minimize or account for potential interference from DEIA?
A: A robust experimental design incorporates a multi-faceted approach to controls and validation. Use the following checklist:
-
[ ] Run Comprehensive Controls:
-
Vehicle Control: Always include a control group treated with the same vehicle (e.g., DMSO, saline) used to dissolve DEIA, at the same final concentration.
-
Cell-Free / Reagent-Only Controls: As described in FAQ 1, test for direct chemical interactions between DEIA and your assay reagents.
-
-
[ ] Use Orthogonal Methods:
-
Do not rely on a single assay. If DEIA appears to reduce cell viability in an MTT assay, confirm this result using a mechanistically different method, such as measuring ATP content (e.g., CellTiter-Glo®) or assessing membrane integrity (e.g., LDH release or propidium iodide staining).
-
-
[ ] Characterize Metabolic Stability:
-
If using DEIA in cell culture or in vivo, understand if you are dealing with the parent compound or its metabolites. An initial screen using liver microsomes can reveal the rate of metabolism and the primary metabolic pathways.[9][10] This is critical if DEIA is being used as a formulation agent for another drug, as it could influence that drug's metabolism.
-
-
[ ] Perform Dose-Response Curves:
-
Always test DEIA over a range of concentrations. An observed effect that is not dose-dependent is a red flag for an experimental artifact.
-
-
[ ] Consult the Literature on Analogs:
-
Given the limited specific data on DEIA, review research on nicotinamide, Nikethamide (N,N-Diethylnicotinamide), and other nicotinamide analogs. Their known off-target effects can provide valuable clues to potential interferences.[11]
-
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C10H14N2O | CID 10735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 530-40-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential analytical interferences and seasonal variability in diethyltoluamide environmental monitoring programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of N,N-diethyl-meta-toluamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability and Metabolite Identification of N-Ethyl Pentedrone Using Rat, Mouse and Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Gateway: Optimizing N,N-Diethylisonicotinamide Derivatives
Welcome to the technical support center for the enhancement of N,N-Diethylisonicotinamide derivatives. This guide is structured to provide researchers, medicinal chemists, and drug development professionals with actionable insights and troubleshooting strategies for advancing this important class of molecules. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to overcome common hurdles in your research and development pipeline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of a research program involving this compound derivatives.
Q1: What is the foundational biological activity of this compound and the primary rationale for creating derivatives?
This compound, also known as Nikethamide, has a history of use as a respiratory stimulant.[1][2] Its mechanism involves the stimulation of the brain's respiratory center in the medulla oblongata and peripheral chemoreceptors, which sense blood oxygen and carbon dioxide levels.[2][3] The primary rationale for developing derivatives is twofold:
-
To Enhance Potency and Selectivity: The original molecule has a narrow therapeutic window and can induce side effects like restlessness and convulsions at higher doses.[2] Derivative synthesis aims to create analogues with higher affinity for specific targets and reduced off-target activity.
-
To Repurpose the Scaffold: The nicotinamide core is a privileged structure in medicinal chemistry. By modifying the scaffold, researchers aim to develop derivatives with entirely new biological activities, such as anticancer,[4] fungicidal,[5][6] or specific enzyme-inhibiting properties.[7][8]
Q2: What are the most significant challenges encountered when working with this class of compounds?
Researchers often face three major hurdles:
-
Poor Aqueous Solubility: Like many small molecules, nicotinamide derivatives can suffer from low water solubility, which complicates formulation and limits bioavailability.[9]
-
Limited Bioavailability: Even if a compound is potent in vitro, it may not reach its target in vivo due to poor absorption from the gastrointestinal tract or rapid first-pass metabolism in the liver.[10]
-
Metabolic Instability: The N,N-diethyl group and the pyridine ring are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and short duration of action.[11][12]
Q3: What does a typical Structure-Activity Relationship (SAR) exploration for these derivatives involve?
A systematic SAR study is crucial. It typically involves modifications at three key positions, as illustrated in the workflow diagram below. The goal is to understand how changes to the molecule's structure affect its biological activity.[13][14]
-
The Pyridine Ring: Introducing substituents (e.g., halogens, alkyl, or aryl groups) can modulate electronic properties, influence binding to the target protein, and block sites of metabolism.
-
The Amide Linker: While less common, modifications here can alter the molecule's conformation and hydrogen bonding capabilities.
-
The N,N-diethyl Group: Replacing the ethyl groups with other alkyl chains, cyclic structures (like piperazine), or incorporating them into a heterocyclic ring can significantly impact solubility, cell permeability, and metabolic stability.[15]
Section 2: Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low In Vitro Potency (High IC₅₀/EC₅₀ Value)
-
Problem: Your newly synthesized derivative shows weak activity in your primary biochemical or cellular assay.
-
Potential Cause 1: Suboptimal Target Engagement.
-
Scientific Rationale: The structural modifications made may have disrupted key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the biological target. Computer-based docking can often predict how ligand-enzyme interactions are affected by structural changes.[7][13]
-
Recommended Solution:
-
Systematic Scaffolding: Synthesize a small, focused library of analogs with systematic changes to the pyridine ring. For example, if your parent compound is unsubstituted, test derivatives with chloro, methyl, and methoxy groups at positions 2, 5, and 6 to probe the electronic and steric requirements of the binding pocket.
-
Bioisosteric Replacement: Replace the pyridine ring with other heterocycles (e.g., pyrimidine, thiophene) to explore different geometries and hydrogen bonding patterns.[16]
-
Molecular Modeling: If a crystal structure of the target is available, perform molecular docking studies to guide your synthetic efforts and prioritize compounds that are predicted to bind with high affinity.[6][7]
-
-
-
Potential Cause 2: Poor Compound Solubility in Assay Buffer.
-
Scientific Rationale: The compound may be precipitating out of the assay medium, leading to an artificially low concentration and thus, an overestimation of the IC₅₀ value. This is especially common for highly lipophilic molecules.
-
Recommended Solution:
-
Confirm Solubility: Before running the assay, determine the kinetic solubility of your compound in the final assay buffer. (See Protocol 2 below).
-
Use Co-solvents: While most assays use a small percentage of DMSO, you can cautiously increase it (typically up to 1-2%) if it doesn't affect the biological target's activity.
-
Incorporate Solubilizing Groups: Synthesize derivatives with improved hydrophilicity. For instance, replacing one of the N-ethyl groups with a hydroxyethyl or a morpholine moiety can significantly enhance aqueous solubility without compromising anticancer activity.[15]
-
-
Issue 2: High In Vitro Potency but Low Cellular Activity
-
Problem: The derivative is highly active against an isolated enzyme or receptor but shows little to no effect in cell-based assays.
-
Potential Cause: Poor Cell Membrane Permeability.
-
Scientific Rationale: The compound may be too polar or carry a formal charge at physiological pH, preventing it from crossing the lipid bilayer of the cell membrane to reach its intracellular target. A carboxyl group, for instance, can lead to poor cell permeability.[8]
-
Recommended Solution:
-
Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes (e.g., esterases) to release the active compound inside the cell. For example, a carboxylic acid can be converted to a methyl or ethyl ester.
-
Tune Lipophilicity (logP): Modify the structure to achieve a balanced logP (typically in the range of 1-3 for good permeability). This can be done by adding or removing lipophilic or hydrophilic substituents.
-
Run a Permeability Assay: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quantitatively measure the passive diffusion of your compounds.
-
-
Issue 3: Promising In Vitro Data but Poor In Vivo Efficacy/Bioavailability
-
Problem: Your lead compound fails to show the expected therapeutic effect in animal models despite excellent cellular activity.
-
Potential Cause 1: Rapid First-Pass Metabolism.
-
Scientific Rationale: After oral absorption, the compound passes through the liver, where it can be rapidly metabolized by CYP enzymes before reaching systemic circulation. Common metabolic pathways for N,N-diethylamides are N-dealkylation and oxidation of aromatic rings.[11][12]
-
Recommended Solution:
-
Metabolic Stability Assay: Incubate your compound with liver microsomes in vitro to determine its metabolic half-life. (See Protocol 3 below for a general workflow).
-
Block Metabolic Hotspots: Identify the primary sites of metabolism using techniques like mass spectrometry. Then, modify the structure at these positions to block metabolism. For example, replacing a metabolically labile C-H bond with a C-F bond.
-
Change Route of Administration: If oral bioavailability is the main issue, test alternative routes like intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.[4]
-
-
-
Potential Cause 2: Formulation Issues.
-
Scientific Rationale: The drug's poor solubility in the gastrointestinal tract can severely limit its absorption. Improving how the drug is formulated and delivered is a key strategy for enhancing bioavailability.[9]
-
Recommended Solution:
-
Lipid-Based Formulations: For highly lipophilic compounds, consider formulating them in self-emulsifying drug delivery systems (SEDDS). These systems form fine emulsions in the gut, which can enhance drug solubilization and absorption.[17]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix can prevent it from crystallizing and maintain it in a higher-energy, more soluble amorphous state.[9][10]
-
Particle Size Reduction: Technologies like micronization or nanosizing increase the surface area of the drug particles, which can significantly improve the dissolution rate and subsequent absorption.
-
-
Section 3: Key Experimental Protocols
Protocol 1: General Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives
This protocol is adapted from established methods and provides a reliable pathway to a variety of nicotinamide analogs.[16]
-
Objective: To synthesize this compound derivatives via an acylation reaction.
-
Materials:
-
Isonicotinic acid (or substituted variant)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diethylamine (or other secondary amine)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Procedure:
-
Acid Chloride Formation: Suspend the isonicotinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acyl chloride.
-
Acylation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the N,N-diethylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.[6][18]
-
-
Self-Validation: The purity of the final compound should be >95% as determined by analytical HPLC or NMR to ensure that impurities do not confound biological assay results.[19]
Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.[12]
-
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound (1 mM stock in DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Control compound with known stability (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
-
-
Step-by-Step Procedure:
-
Preparation: Pre-warm the phosphate buffer, microsome solution, and test compound solution to 37 °C.
-
Reaction Mixture (Non-P450 Control): In a microcentrifuge tube, mix the buffer, microsomes, and test compound (final concentration typically 1 µM). Incubate for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH-regenerating system. This is your T=0 time point. Immediately remove an aliquot and quench it in a tube containing cold acetonitrile with the internal standard.
-
Time Points: Incubate the remaining reaction mixture at 37 °C with shaking. Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the same manner.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis & Validation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant (k). The intrinsic clearance (CLint) and in vitro half-life (t½) can then be calculated. The results for the control compounds should fall within the expected range, validating the assay's performance.
Section 4: Data Summary Table
The following table summarizes hypothetical SAR data for a series of this compound derivatives targeting an enzyme, illustrating how structural changes can impact potency and solubility.
| Compound ID | R¹ (Pyridine Ring) | R² (Amide Group) | Enzyme IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Comment |
| Parent | H | -N(Et)₂ | 1250 | 50 | Starting point; moderate solubility but low potency. |
| DER-01 | 2-Cl | -N(Et)₂ | 350 | 35 | 2-Chloro substitution improves potency but slightly reduces solubility. |
| DER-02 | 5-Cl | -N(Et)₂ | 890 | 40 | 5-Chloro substitution is less favorable for potency. |
| DER-03 | 2-Cl | -N(Et)(CH₂CH₂OH) | 410 | >200 | Hydroxyethyl group dramatically improves solubility with minimal impact on potency.[15] |
| DER-04 | 2-Cl | Piperidin-1-yl | 280 | 65 | Piperidine ring maintains good potency and slightly improves solubility. |
| DER-05 | 2-F | -N(Et)₂ | 450 | 45 | Fluorine substitution offers a slight improvement in potency. |
References
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Pan, Y., et al. (2024). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. National Institutes of Health (NIH). Available at: [Link]
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Shmuel, Y., et al. (2022). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. National Institutes of Health (NIH). Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Sorrentino, C., et al. (2024). Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. MDPI. Available at: [Link]
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UPM Pharmaceuticals. (2024). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available at: [Link]
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Hilaris Publisher. (2023). Formulation Strategies for Optimal Bioavailability in Drug Delivery Systems. Hilaris Publisher. Available at: [Link]
-
Li, P., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
PubMed. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. National Library of Medicine. Available at: [Link]
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PubMed Central. (2015). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. National Library of Medicine. Available at: [Link]
-
Zhang, W., et al. (2023). Design, Synthesis, and Antitumor Biological Evaluation of Galaxamide and Its Analogs. MDPI. Available at: [Link]
-
ResearchGate. (2017). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. Available at: [Link]
-
RxList. (2021). Respiratory Stimulants: Drug Class, Uses, Side Effects, Drug Names. RxList. Available at: [Link]
-
PubMed. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. National Library of Medicine. Available at: [Link]
-
PubMed. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. National Library of Medicine. Available at: [Link]
-
PubMed. (1987). Metabolic effects of nicotinamide administration in rats. National Library of Medicine. Available at: [Link]
-
MDPI. (2018). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. MDPI. Available at: [Link]
-
PubMed Central. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. National Library of Medicine. Available at: [Link]
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PubMed Central. (2021). History of Respiratory Stimulants. National Library of Medicine. Available at: [Link]
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NCBI Bookshelf. (2014). Drug Development Challenges. National Center for Biotechnology Information. Available at: [Link]
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PubMed. (2023). Enhancing nicotinamide N-methyltransferase bisubstrate inhibitor activity through 7-deazaadenosine and linker modifications. National Library of Medicine. Available at: [Link]
-
PubMed. (1995). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. National Library of Medicine. Available at: [Link]
-
PPD. (2024). Global Survey Highlights Drug Development Challenges and Opportunities. PPD. Available at: [Link]
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PubMed Central. (2020). Countering opioid-induced respiratory depression by non-opioids that are respiratory stimulants. National Library of Medicine. Available at: [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
PubMed. (1992). Metabolism of N,N-diethyl-m-toluamide (DEET) by Liver Microsomes From Male and Female Rats. Simultaneous Quantitation of DEET and Its Metabolites by High Performance Liquid Chromatography. National Library of Medicine. Available at: [Link]
-
MDPI. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Frontiers. (2016). Opportunities and Challenges for Drug Development: Public–Private Partnerships, Adaptive Designs and Big Data. Frontiers. Available at: [Link]
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The Scientist. (2025). The biggest barriers in drug development today. The Scientist. Available at: [Link]
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Slideshare. (2022). Respiratory stimulants. Slideshare. Available at: [Link]
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Validation & Comparative
A Tale of Two Pyridines: A Comparative Guide to the Biological Effects of N,N-Diethylisonicotinamide and Nicotinamide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioactive molecules, structural nuances often dictate profound differences in biological function. This guide provides a comprehensive comparison between the well-characterized vitamin B3 amide, nicotinamide, and the lesser-known N,N-Diethylisonicotinamide. Due to a significant lack of published biological data for this compound, this guide will draw necessary comparisons with its structural isomer, N,N-Diethylnicotinamide (Nikethamide), a compound with a documented history as a central nervous system and respiratory stimulant. This comparative approach will illuminate how the addition of two ethyl groups to the amide of the pyridine carboxamide structure fundamentally alters its interaction with biological systems, shifting its role from a vital cellular metabolite to a pharmacological agent with distinct stimulant properties.
At a Glance: Key Distinctions
| Feature | Nicotinamide | This compound / N,N-Diethylnicotinamide (Nikethamide) |
| Primary Biological Role | NAD+ Precursor, Cellular Metabolism, DNA Repair | Central Nervous System & Respiratory Stimulant (Nikethamide) |
| Mechanism of Action | Incorporated into NAD+ salvage pathway | Believed to modulate neurotransmitter and chemoreceptor activity in the brainstem (Nikethamide)[1] |
| Key Cellular Pathways | NAD+ dependent signaling (Sirtuins, PARPs)[2][3] | Direct stimulation of medullary respiratory centers (Nikethamide)[1] |
| Therapeutic Applications | Treatment of pellagra, dermatology (acne, anti-aging) | Historically used for respiratory depression (Nikethamide)[1] |
| Toxicity Profile | Generally well-tolerated; high doses can cause gastrointestinal upset and liver toxicity. | Narrow therapeutic window; can induce convulsions and cardiac arrhythmias at high doses (Nikethamide)[1][4] |
Section 1: Nicotinamide - The Metabolic Workhorse
Nicotinamide, also known as niacinamide, is a water-soluble B vitamin that is a cornerstone of cellular metabolism and bioenergetics.[5] Its primary and most critical function is to serve as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for a vast array of enzymatic reactions.[2]
Mechanism of Action: The NAD+ Salvage Pathway
Nicotinamide is a key component of the NAD+ salvage pathway, the primary route for NAD+ biosynthesis in most mammalian tissues.[6] This pathway recycles nicotinamide produced by NAD+-consuming enzymes. The process is initiated by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN).[5] NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+.[2]
Figure 1: The NAD+ Salvage Pathway.
Biological Effects and Signaling Pathways
The biological effects of nicotinamide are intrinsically linked to the functions of NAD+. As a substrate for various enzymes, NAD+ is crucial for:
-
Cellular Respiration and Energy Production: NAD+ is a critical coenzyme in redox reactions, particularly in glycolysis, the citric acid cycle, and oxidative phosphorylation, accepting and donating electrons to drive ATP synthesis.[2]
-
DNA Repair and Genomic Stability: NAD+ is the sole substrate for poly(ADP-ribose) polymerases (PARPs), enzymes that are activated by DNA damage and play a pivotal role in DNA repair.[5]
-
Gene Expression and Cellular Signaling: The sirtuin family of deacetylases utilizes NAD+ to remove acetyl groups from proteins, thereby regulating gene expression, metabolism, and cellular stress responses.[3] Nicotinamide itself can act as an inhibitor of sirtuins at higher concentrations.[7]
Due to these fundamental roles, nicotinamide has been investigated and utilized in various therapeutic and cosmetic applications, including the treatment of the vitamin B3 deficiency disease pellagra, and in dermatology for its anti-inflammatory and skin barrier-enhancing properties.[5]
Section 2: N,N-Diethyl-Substituted Pyridine Carboxamides - A Shift to Neuro-Stimulation
While this compound remains largely uncharacterized in scientific literature beyond its identity as a chemical intermediate, its structural isomer, N,N-Diethylnicotinamide (commonly known as Nikethamide), offers a compelling case study in how structural modification dramatically alters biological activity.
Mechanism of Action: A Central Nervous System Stimulant
Nikethamide functions as a central nervous system (CNS) and respiratory stimulant.[1][8] Its primary site of action is the medulla oblongata in the brainstem, which houses the respiratory control centers.[1] While the precise molecular mechanism is not fully elucidated, it is believed that Nikethamide enhances the sensitivity of central chemoreceptors to carbon dioxide and may also modulate the activity of various neurotransmitters within the CNS.[1] This leads to an increased rate and depth of breathing.[4]
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A Comparative Guide to the Efficacy of N,N-Diethylisonicotinamide and Standard Therapeutic Agents in Respiratory Depression
This guide provides an in-depth, objective comparison of N,N-Diethylisonicotinamide, historically known as Nikethamide, with standard therapeutic agents for the management of respiratory depression. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data, mechanistic insights, and experimental protocols to offer a comprehensive evaluation of these compounds.
Executive Summary
This compound (Nikethamide) is a central nervous system (CNS) stimulant historically used as an analeptic, or respiratory stimulant, to counteract respiratory depression from drug overdoses or anesthesia.[1][2] Its use has significantly declined due to a narrow therapeutic window and the development of safer, more effective alternatives.[1][3][4] Modern management of respiratory depression focuses on addressing the underlying cause and employing agents with more specific mechanisms of action. This guide compares Nikethamide primarily with Doxapram, another analeptic, and Naloxone, the standard of care for opioid-induced respiratory depression. The comparison will highlight differences in mechanism, efficacy, and safety, supported by available data and established experimental protocols.
Mechanistic Pathways: A Tale of Two Strategies
The fundamental difference between Nikethamide and modern agents lies in their mechanism of action. Nikethamide employs a generalized stimulation of the CNS, whereas agents like Naloxone offer a targeted, receptor-specific antagonism.
This compound (Nikethamide): Central and Peripheral Stimulation
Nikethamide acts primarily on the medulla oblongata, the brainstem region controlling autonomic functions like breathing.[1][5] It stimulates the respiratory centers, increasing the rate and depth of respiration.[1][6] It is also believed to enhance the sensitivity of central chemoreceptors to carbon dioxide and stimulate peripheral chemoreceptors in the carotid and aortic bodies.[5][6] This dual action results in a potent, but non-specific, respiratory drive. However, at higher doses, this generalized stimulation can extend to the entire CNS, leading to convulsions and other adverse effects, highlighting its narrow therapeutic index.[4]
Standard Agent: Doxapram - A More Selective Analeptic
Doxapram, while also an analeptic, exhibits a more selective mechanism. It primarily stimulates peripheral chemoreceptors in the carotid bodies, which in turn stimulate the respiratory center in the brainstem.[7][8] At higher doses, it also directly stimulates the central respiratory centers.[8] This preferential action on peripheral receptors is thought to provide a slightly better safety profile compared to Nikethamide. A 1967 double-blind study concluded that Doxapram was superior in stimulating respiration compared to Nikethamide and other analeptics of the era.[9]
Standard Agent: Naloxone - The Opioid Antagonist
Naloxone represents the modern, targeted approach. It is a competitive antagonist at μ-, κ,- and δ-opioid receptors, with a high affinity for the μ-opioid receptor.[10][11] Opioid-induced respiratory depression (OIRD) is a direct result of μ-opioid receptor activation in the brainstem. Naloxone reverses this by displacing opioids from these receptors, thereby restoring the natural respiratory drive.[12] Its action is highly specific to opioid effects and it has no stimulant properties of its own, making it ineffective for respiratory depression from other causes (e.g., barbiturates, benzodiazepines).[13][14]
Mechanistic Pathway Diagram
The following diagram illustrates the distinct sites of action for Nikethamide, Doxapram, and Naloxone in the context of respiratory control.
Caption: Comparative Mechanisms of Action for Respiratory Stimulants.
Comparative Efficacy Data
Direct, modern head-to-head clinical trials comparing Nikethamide with current standard-of-care agents are scarce due to its obsolescence. The data presented is synthesized from historical studies, preclinical models, and clinical information for the respective agents.
| Parameter | This compound (Nikethamide) | Doxapram | Naloxone |
| Primary Indication | Central respiratory depression (historical use)[1][6] | Post-anesthesia respiratory depression, drug-induced CNS depression, COPD with hypercapnia[15] | Opioid-induced respiratory depression[10][16] |
| Onset of Action | IV: Within minutes[1] | IV: 20-40 seconds[17] | IV: ~2 minutes; IM: ~5 minutes[11] |
| Peak Effect | Varies | 1-2 minutes[18] | Varies by route |
| Duration of Action | Short-acting | 5-12 minutes[18][17] | 30-90 minutes[11][12] |
| Therapeutic Index | Narrow: Therapeutic dose is close to toxic/convulsive dose[3][4] | Moderate: Wider margin of safety than Nikethamide, but can cause CNS stimulation[9][19] | Wide: Very safe in the absence of opioids; main risk is precipitating withdrawal in dependent individuals[11] |
| Efficacy Notes | Considered less effective and more dangerous than modern alternatives.[1][9] | Effective in stimulating tidal volume and respiratory rate.[7] A 1967 study found it superior to Nikethamide.[9] | Highly effective for OIRD.[10] Multiple or continuous doses may be needed for potent synthetic opioids like fentanyl.[10][16] |
Experimental Protocols & Methodologies
To evaluate the efficacy of a respiratory stimulant, a common preclinical model involves measuring respiratory parameters in an animal model following the induction of respiratory depression.
Protocol: Evaluating Reversal of Opioid-Induced Respiratory Depression in a Rodent Model
This protocol outlines a method to compare the efficacy of Nikethamide and Naloxone in reversing morphine-induced respiratory depression.
I. Objective: To quantify the reversal of opioid-induced respiratory depression by measuring changes in respiratory rate and arterial blood gases.
II. Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Morphine sulfate
-
This compound (Nikethamide)
-
Naloxone hydrochloride
-
Saline (0.9% NaCl)
-
Whole-body plethysmography system
-
Arterial blood gas analyzer
-
Intravenous (IV) catheters
III. Experimental Workflow:
Caption: Workflow for Preclinical Evaluation of Respiratory Stimulants.
IV. Step-by-Step Methodology:
-
Animal Preparation: Acclimate animals and surgically implant a catheter into the jugular or femoral vein for IV administration. Allow for full recovery.
-
Baseline Measurement: Place the conscious, unrestrained rat into the whole-body plethysmograph. Allow a 30-minute adaptation period, then record baseline respiratory parameters (respiratory rate, tidal volume) for 15 minutes.
-
Induction of Depression: Administer a standard dose of morphine sulfate (e.g., 10 mg/kg, IV) to induce significant respiratory depression. The causality for this choice is that morphine is a well-characterized μ-opioid agonist that reliably depresses respiration.
-
Monitoring: Continuously monitor respiratory parameters. Peak depression is typically observed 15-20 minutes post-administration.
-
Treatment Administration: At the point of peak depression, randomly assign animals to treatment groups and administer one of the following via the IV catheter:
-
Group 1 (Control): Saline
-
Group 2 (Standard): Naloxone (e.g., 0.1 mg/kg)
-
Group 3 (Test): Nikethamide (dose-ranging study required, e.g., 10, 20, 40 mg/kg)
-
-
Post-Treatment Monitoring: Record respiratory parameters continuously for at least 60 minutes post-treatment.
-
Blood Gas Analysis: At the end of the monitoring period, collect an arterial blood sample under anesthesia to measure PaO₂, PaCO₂, and pH to assess gas exchange efficacy.
-
Data Analysis: Calculate minute ventilation (VE). Compare the percentage reversal of respiratory depression and the arterial blood gas values across the groups using appropriate statistical methods (e.g., ANOVA). The self-validating aspect of this protocol is the inclusion of both a negative (saline) and positive (Naloxone) control, which establishes the bounds of the biological effect.
Discussion and Conclusion
The evidence clearly indicates that while this compound (Nikethamide) was a historically relevant respiratory stimulant, it has been superseded by agents with superior safety and efficacy profiles.[1][5] Its mechanism as a generalized CNS stimulant carries an inherent risk of dose-dependent toxicity, including seizures, which is a significant drawback.[4]
In contrast, Doxapram offers a more selective, though still generalized, stimulant effect.[7][8] The modern standard of care, however, has moved towards mechanism-based treatments. For opioid-induced respiratory depression, the most common cause of drug-induced respiratory failure, Naloxone is the undisputed first-line agent.[10][13][16] Its targeted antagonism provides rapid and effective reversal with a wide margin of safety.
For researchers in drug development, the trajectory from Nikethamide to Naloxone serves as a compelling case study in the evolution of pharmacology from broad-acting stimulants to highly specific receptor modulators. Future research in respiratory stimulants is focused on novel mechanisms, such as BKCa channel inhibitors, which may offer respiratory drive without reversing opioid-induced analgesia, representing the next frontier in this field.[9]
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Comparative study of the properties of N,N-Diethylisonicotinamide derivatives
An In-Depth Comparative Analysis of N,N-Diethylisonicotinamide and Its Derivatives for Researchers and Drug Development Professionals
Introduction
This compound and its structural isomers, including the widely recognized insect repellent N,N-Diethyl-meta-toluamide (DEET), belong to a class of compounds with significant biological and chemical interest. While DEET has been the gold standard in insect repellents for decades, the broader family of diethylamide derivatives of pyridinecarboxylic acids presents a rich landscape for comparative study.[1] Variations in the substitution pattern on the pyridine ring can profoundly influence physicochemical properties, biological activity, and safety profiles.
This guide provides a comprehensive comparative analysis of this compound and related derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their properties, mechanisms of action, and the experimental methodologies used for their evaluation. By synthesizing data from authoritative sources and explaining the causality behind experimental choices, this document serves as a technical resource for understanding the subtle yet critical differences within this important class of molecules.
Physicochemical Properties: The Foundation of Performance
A molecule's fundamental physical and chemical characteristics govern its behavior in both formulation and biological systems. Properties such as solubility, melting point, and lipophilicity (log P) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various delivery systems.[2] For instance, solubility in polar and non-polar solvents affects formulation choices, while lipophilicity is a key factor in skin permeation.[3]
The following table compares the key physicochemical properties of this compound with its well-studied isomer, DEET (N,N-Diethyl-meta-toluamide), and the related compound N,N-Diethylnicotinamide.
| Property | This compound | N,N-Diethyl-meta-toluamide (DEET) | N,N-Diethylnicotinamide (Nikethamide) |
| Molecular Formula | C₁₀H₁₄N₂O | C₁₂H₁₇NO | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol [4] | 191.27 g/mol | 178.23 g/mol [5] |
| Appearance | Colorless to Yellow Liquid | Colorless to Slightly Yellow Oil[1] | Clear light yellow viscous liquid or crystalline solid[6][7] |
| Melting Point | Not specified | < -50 °C | 23 °C[7] |
| Boiling Point | Not specified | 288-292 °C | 296-300 °C[7] |
| Density | 1.028 g/cm³[3] | 0.998 g/mL | 1.06 g/mL at 25 °C[7] |
| Solubility | Soluble in water, methanol, DMSO[3] | - | Water soluble[7] |
| pKa | Not specified | - | 3.46[7] |
Data synthesized from various sources. Specific values can vary based on experimental conditions.
Synthesis of N,N-Diethylamide Derivatives
The synthesis of this compound and its derivatives is most commonly achieved through the formation of an amide bond between the corresponding carboxylic acid and diethylamine. This process typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Common synthetic strategies include:
-
Acyl Chloride Formation: The carboxylic acid (e.g., isonicotinic acid) is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with diethylamine to form the final amide product.[8]
-
Coupling Reagents: Direct coupling of the carboxylic acid and amine can be facilitated by various reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide).[9]
-
Enzymatic Synthesis: Modern, greener approaches utilize enzymes like lipase to catalyze the amidation reaction, often under milder conditions and with higher specificity, reducing the need for harsh reagents.[9]
The choice of synthetic route is critical as it can influence yield, purity, and the environmental impact of the process. For instance, the acyl chloride method is robust but generates acidic byproducts, whereas enzymatic methods offer a more sustainable alternative.
Mechanism of Action in Insect Repellency
The biological activity of DEET and its analogs as insect repellents is complex and not fully elucidated. Research suggests a multi-modal mechanism that involves disrupting an insect's ability to locate a host rather than simply being a passive odorant.[10] The primary hypotheses involve interactions with the insect's sensory nervous system.[1][11]
-
Olfactory System Disruption: DEET does not block odor receptors but rather "confuses" the insect by scrambling the signals from attractive scents, like those from a human host.[11] It can activate certain olfactory receptor neurons (ORNs) while inhibiting others, leading to a corrupted odor code that prevents the insect from orienting towards the attractant.[11][12]
-
Gustatory (Taste) Repellency: Studies have shown that DEET and other repellents also act as feeding deterrents by activating bitter-taste neurons on contact.[10][12] This provides a secondary line of defense if an insect lands on a treated surface.
-
Neurotoxicity and Cholinergic System Effects: At higher concentrations, DEET can exhibit neurotoxic effects by targeting octopaminergic synapses, which are crucial for neurotransmission in insects.[13] Some reports also indicate an inhibitory effect on acetylcholinesterase (AChE), an enzyme vital for nerve function, although this is considered a secondary mechanism and DEET is a poor AChE inhibitor compared to standard insecticides.[10][13]
The relative contribution of each mechanism can vary between different derivatives, highlighting the importance of comparative neurophysiological studies.
Performance Evaluation: Standardized Experimental Protocols
To objectively compare the performance and safety of different this compound derivatives, standardized and validated experimental protocols are essential. These protocols ensure that data is reproducible and comparable across different studies and laboratories.
Protocol 1: Repellency Efficacy - The Arm-in-Cage Test
This is the gold-standard laboratory method for determining the Complete Protection Time (CPT) of a topical repellent against biting insects.[14] The protocol's design is critical for obtaining reliable data; for example, using starved female mosquitoes ensures a high motivation to bite, providing a rigorous challenge for the repellent.[15]
Methodology:
-
Subject Preparation: A defined area (e.g., 600 cm²) on a human volunteer's forearm is marked.[16]
-
Repellent Application: A precise volume (e.g., 1 mL) of the test compound formulation is applied evenly over the marked skin area. A control arm is treated with the solvent vehicle alone.[16]
-
Mosquito Preparation: A cage containing a standardized number (e.g., 50-200) of host-seeking, 5-15 day-old female mosquitoes (e.g., Aedes aegypti) that have been starved is used.[15][17]
-
Exposure: The treated forearm is inserted into the cage for a fixed period (e.g., 30 seconds to 3 minutes) at regular intervals (e.g., every 15-30 minutes).[14][16]
-
Endpoint Determination: The time to the first confirmed bite (or landing, depending on the specific protocol) is recorded. This duration is the Complete Protection Time (CPT).[14]
-
Data Analysis: CPT values are recorded for multiple subjects to calculate a mean protection time for each derivative.
Protocol 2: Dermal Absorption - In Vitro Franz Diffusion Cell Assay
Understanding the rate and extent of a compound's absorption through the skin is paramount for safety assessment. The Franz diffusion cell is a reliable in vitro system that mimics dermal absorption, providing a quantitative measure of percutaneous penetration without requiring human or animal testing for initial screening.[18]
Methodology:
-
Skin Preparation: A section of human or porcine skin is excised and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[18]
-
Receptor Fluid: The receptor chamber is filled with a phosphate-buffered saline (PBS) solution, maintained at 37°C to simulate physiological conditions.[18]
-
Compound Application: A known amount of the this compound derivative formulation is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, aliquots are taken from the receptor fluid and replaced with fresh buffer.
-
Quantification: The concentration of the derivative in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of the compound that has permeated the skin per unit area is plotted against time. The steady-state flux (permeation rate) is determined from the linear portion of this curve.
Comparative Performance and Toxicity Data
The ultimate utility of a compound is defined by its efficacy and safety. The tables below synthesize experimental data to provide a direct comparison of this compound derivatives and other common repellents.
Table 1: Repellency Efficacy Comparison
This table compares the mean Complete Protection Time (CPT) for various repellent active ingredients. Higher CPT indicates longer-lasting efficacy.
| Active Ingredient | Concentration (%) | Mean CPT (minutes) | Reference |
| DEET | 23.8% | 301.5 | [19] |
| DEET | 20.0% | ~300 | [20] |
| Picaridin | 19.2% | >540 (9 hours) | [20] |
| Picaridin | 20.0% | ~240-480 (4-8 hours) | [20] |
| IR3535 | 7.5% | 22.9 | [19] |
| Soybean Oil-based | 2.0% | 94.6 | [19] |
Note: Direct CPT data for this compound is not widely available in the cited literature, highlighting a gap for future research. The data for DEET, Picaridin, and IR3535 provide a benchmark for performance.
Table 2: Acute Toxicity and Neurotoxicity Comparison
This table summarizes key toxicological endpoints. A higher LD₅₀ value indicates lower acute toxicity, and a higher NOAEL (No-Observed-Adverse-Effect-Level) indicates a lower risk of specific toxic effects at that dose.
| Compound | Species | Route | LD₅₀ (mg/kg BW) | Neurotoxicity NOAEL (mg/kg/day) | Reference |
| DEET | Rat | Oral | 1369 - 1714 | 200 | [21][22] |
| Picaridin | Rat | Oral | >5000 | 200 | [21] |
| IR3535 | Rat | Oral | >10000 | 1000 | [21] |
| Permethrin | Rat | Oral | 383 - 4000 | 25 | [21] |
| N,N-diethylphenylacetamide (DEPA) | Mouse | Inhalation (LC₅₀) | 1714 mg/m³ | - | [22] |
Data synthesized from various sources. Values can vary based on formulation and isomer ratio.[21] The data illustrates that while DEET is highly effective, alternatives like Picaridin and IR3535 exhibit a more favorable acute toxicity profile.
Structure-Activity Relationships (SAR)
The study of structure-activity relationships (SAR) is crucial for designing new derivatives with improved efficacy and safety. For nicotinamide and isonicotinamide derivatives, key structural modifications can significantly alter biological activity:[23]
-
Position of the Amide Group: The location of the N,N-diethylcarboxamide group on the pyridine ring (positions 2, 3, or 4) is a primary determinant of receptor binding affinity and repellent activity. DEET is the meta isomer (position 3), which has been empirically found to be highly effective.
-
Substituents on the Pyridine Ring: Adding or modifying other groups on the ring can impact potency. For instance, in antifungal nicotinamide derivatives, the position of amino and isopropyl groups was found to be critical for activity.[24]
-
Amide Substituents: While this guide focuses on diethylamides, modifying the alkyl groups on the nitrogen atom can also tune the compound's lipophilicity and interaction with biological targets.
Systematic investigation of these structural variations allows for the rational design of new molecules with optimized properties, moving from a lead compound to a clinical candidate.[25]
Conclusion
The comparative study of this compound derivatives reveals a class of compounds with diverse and tunable properties. While DEET remains a benchmark for insect repellency, its isomers and related analogs present opportunities for developing alternatives with potentially superior safety profiles or different activity spectra. The physicochemical properties, biological mechanisms, and toxicological profiles are intricately linked to their specific molecular structures.
Future research should focus on a systematic evaluation of under-studied derivatives like this compound using the standardized protocols outlined in this guide. Such studies will enable a more complete understanding of the structure-activity relationships governing repellency and safety, paving the way for the next generation of active ingredients for use in public health and consumer products.
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A Comparative Analysis of N,N-Diethylisonicotinamide and N,N-Diethylnicotinamide for Researchers
An In-Depth Guide to the Structural, Pharmacological, and Toxicological Differences Between Two Key Analeptic Agents
Introduction
N,N-Diethylisonicotinamide (DEIA), also known as Ethamivan, and N,N-Diethylnicotinamide (DENA), commonly known as Nikethamide, are structural isomers that have long held a place in pharmacology as central nervous system (CNS) and respiratory stimulants.[1][2] While both compounds share the same molecular formula, C10H14N2O, the seemingly minor difference in the substitution pattern on the pyridine ring—DEIA being the 4-substituted (para) isomer and DENA the 3-substituted (meta) isomer—gives rise to distinct pharmacological, pharmacokinetic, and toxicological profiles.
This guide provides a comprehensive comparative analysis of these two analeptics, designed for researchers, scientists, and drug development professionals. By delving into their chemical properties, mechanisms of action, and the experimental data that defines them, this document aims to equip the scientific community with the nuanced understanding required for informed experimental design and application.
Part 1: Chemical and Physical Properties: The Isomeric Distinction
The foundational differences between DEIA and DENA stem from their isomeric nature. The position of the N,N-diethylcarboxamide group on the pyridine ring influences the electron distribution and overall molecular geometry, which in turn affects their physical properties and biological interactions.
Diagram: Chemical Structures of DEIA and DENA
Caption: Structural difference between DEIA (4-position) and DENA (3-position).
A summary of their key chemical and physical properties is presented below.
| Property | This compound (DEIA) | N,N-Diethylnicotinamide (DENA) |
| Synonyms | Ethamivan, N,N-Diethyl-4-pyridinecarboxamide | Nikethamide, Coramine, Nicotinic acid diethylamide |
| CAS Number | 530-40-5[3] | 59-26-7[1][4][5][6] |
| Molecular Formula | C10H14N2O[3] | C10H14N2O[1][4][6][7] |
| Molecular Weight | 178.24 g/mol [8] | 178.23 g/mol [1][4][5][6][7] |
| Appearance | Colorless to Yellow to Orange clear liquid[8] | Clear light yellow viscous liquid or crystalline solid[1][4] |
| Melting Point | Not specified (liquid at room temp.) | 23 °C[1][5][6] |
| Boiling Point | 120 °C[8] | 296-300 °C[1][4][5][6][9] |
| Density | 1.06 g/mL[8] | 1.06 g/mL at 25 °C[1][4][5][6] |
| Solubility | Data not readily available | Water soluble[9] |
| pKa | Data not readily available | 3.46[1][10] |
Part 2: Pharmacodynamics and Mechanism of Action
Both DEIA and DENA are classified as analeptics or respiratory stimulants.[1][2][9][11] Their primary mechanism involves the stimulation of the medullary respiratory center in the brainstem, leading to an increased rate and depth of breathing.[2][12][13] This action is primarily achieved through the stimulation of central and peripheral chemoreceptors that are sensitive to blood gas levels, particularly carbon dioxide.[12][13][14]
While the precise molecular targets are not fully elucidated, it is believed that these compounds modulate the activity of various neurotransmitters and receptors within the CNS.[12] The differing positions of the diethylamide group likely result in varied affinities for these targets, which may account for observed differences in potency and side-effect profiles.
Diagram: Proposed Analeptic Signaling Pathway
Caption: General pathway for respiratory stimulants acting on central and peripheral sites.
Part 3: Pharmacokinetics: ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates are critically important. For DEIA and DENA, their structural isomerism can lead to different pharmacokinetic behaviors.
-
Absorption: Both are readily absorbed following administration.
-
Distribution: They distribute to various tissues, with a primary action in the CNS.
-
Metabolism: DENA is extensively metabolized in the liver, with both the metabolites and a small amount of the unchanged drug being excreted in the urine.[2]
-
Excretion: Primarily renal.
Detailed comparative pharmacokinetic studies are limited in publicly accessible literature, representing a knowledge gap for further research.
Part 4: Efficacy, Potency, and Toxicology
Historically, both agents were used to counteract respiratory depression from anesthetic or sedative overdoses.[15] However, their use has declined due to a narrow therapeutic window and the availability of safer alternatives.[12]
High doses of these analeptics can lead to significant side effects, including:
-
Convulsions[16]
-
Restlessness and excitement[16]
-
Hypertension and cardiac arrhythmias[2]
-
Nausea and vomiting[2]
The toxicological profiles are a key differentiator. The LD50 (the dose lethal to 50% of a test population) provides a quantitative measure of acute toxicity.
| Toxicological Data | This compound (DEIA) | N,N-Diethylnicotinamide (DENA) |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[3] | Toxic if swallowed, causes serious eye irritation.[5][17] |
| LD50 (Oral, Mouse) | Not readily available | 188 mg/kg[16] |
| LD50 (i.p., Rat) | Not readily available | 272 mg/kg[1][10] |
| LD50 (i.v., Rat) | Not readily available | 191 mg/kg[17] |
The data indicates that DENA is toxic by multiple routes of administration, highlighting the potential for adverse events, especially at higher doses.
Part 5: Experimental Protocol: Comparative Assessment of Analeptic Activity
To empirically determine the relative potency and efficacy of DEIA and DENA, a standardized in-vivo model is essential. The following protocol outlines a robust methodology for this purpose.
Objective: To compare the respiratory stimulant effects of intravenously administered DEIA and DENA in an anesthetized rabbit model.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetic agent (e.g., pentobarbital sodium)
-
This compound (DEIA) solution (10 mg/mL in saline)
-
N,N-Diethylnicotinamide (DENA) solution (10 mg/mL in saline)
-
Saline solution (0.9% NaCl) as a vehicle control
-
Respiratory monitoring equipment (pneumotachograph)
-
Arterial blood gas analyzer
-
Intravenous catheters
Methodology:
-
Animal Preparation: Anesthetize the rabbit with pentobarbital sodium to a level that produces respiratory depression (e.g., a 25-30% decrease from baseline respiratory rate). Surgically place catheters in the femoral artery (for blood gas analysis) and marginal ear vein (for drug administration).
-
Baseline Measurement: Once a stable plane of anesthesia and respiratory depression is achieved, record baseline physiological parameters for 15 minutes, including respiratory rate, tidal volume, and arterial blood gases (PaO2, PaCO2, pH).
-
Drug Administration: Divide animals into three groups: Vehicle control, DEIA, and DENA. Administer the assigned compound as a slow intravenous bolus. Use a dose-escalation design (e.g., 1, 5, 10 mg/kg) to determine dose-response relationships.
-
Post-Administration Monitoring: Continuously record respiratory rate and tidal volume. Collect arterial blood samples at 5, 15, 30, and 60 minutes post-injection.
-
Data Analysis: Calculate the percentage change from baseline for all measured parameters. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of DEIA, DENA, and vehicle at each dose and time point.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
Diagram: Experimental Workflow
Caption: Workflow for in-vivo comparison of analeptic drug efficacy.
Conclusion
While this compound and N,N-Diethylnicotinamide are closely related structural isomers, the position of the diethylcarboxamide group imparts meaningful differences in their physicochemical and pharmacological properties. DENA (Nikethamide) is more extensively characterized in the available literature, with established physical constants and toxicological data. Both compounds act as respiratory stimulants by targeting the medullary control centers, but their narrow therapeutic index has limited their clinical use. For researchers in drug development, understanding these nuances is paramount. The structural difference serves as a compelling case study in how minor molecular modifications can alter biological activity, offering a foundation for the rational design of novel CNS-acting agents with improved safety and efficacy profiles. Further direct, side-by-side comparative studies, particularly in pharmacokinetics and receptor binding affinity, are warranted to fully delineate their respective profiles.
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Methods for assessing the purity of synthesized N,N-Diethylisonicotinamide
An In-Depth Guide to the Analytical Assessment of N,N-Diethylisonicotinamide Purity A Comparative Analysis for Pharmaceutical Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
This compound, a pyridine-4-carboxamide derivative, serves as a crucial building block in various pharmaceutical syntheses.[1] The purity of this active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can introduce unintended and potentially harmful pharmacological effects.
Regulatory bodies, led by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines to control impurities in new drug substances.[2][3] This guide provides a comprehensive comparison of modern analytical methods for assessing the purity of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a robust and self-validating purity assessment strategy.
The Regulatory Landscape: Understanding ICH Purity Thresholds
Before delving into analytical techniques, it is essential to understand the regulatory framework that defines our objectives. The ICH Q3A(R2) guideline provides a clear rationale for the reporting, identification, and control of impurities in new drug substances.[4][5]
Key thresholds dictate the level of scrutiny required for any given impurity:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For most APIs, this is ≥0.05%.[2]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This typically ranges from 0.10% to 0.05%, depending on the maximum daily dose of the drug.[2]
-
Qualification Threshold: The level at which an impurity's biological safety must be established.[4]
These thresholds are the primary drivers for selecting analytical methods. The chosen techniques must possess sufficient sensitivity and specificity to detect, quantify, and, if necessary, identify impurities at or below these mandated levels.
A Multi-Detector Approach: The Core of a Robust Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. A robust strategy relies on orthogonal methods —techniques that measure the same attribute based on different physicochemical principles. This approach ensures that impurities not detected by one method (e.g., due to lack of a chromophore for UV detection) are captured by another, providing a comprehensive and trustworthy purity profile.
Caption: Orthogonal workflow for comprehensive purity analysis.
Part 1: Chromatographic Methods for Separation and Quantitation
Chromatography is the cornerstone of purity assessment, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For this compound, a reverse-phase (RP-HPLC) method using a C18 column is the industry standard, separating molecules based on their hydrophobicity.
Expertise & Experience: HPLC is the preferred method for routine purity testing and quantitation due to its high precision, reproducibility, and ability to resolve closely related impurities. The choice of a UV detector is logical as the pyridine ring in this compound provides strong chromogenic activity, enabling sensitive detection. The goal is to develop a "stability-indicating" method, one that can separate the API from all potential degradation products and process-related impurities.[6]
Workflow Diagram: HPLC Purity Method
Caption: Standard workflow for HPLC-based purity analysis.
Protocol: HPLC Purity of this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 70% B
-
25-30 min: Hold at 70% B
-
30.1-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 261 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
System Suitability: Prepare a solution containing this compound and a known related impurity. Verify that the resolution between the two peaks is >2.0 and the tailing factor for the main peak is <1.5.
-
Calculation: Determine purity by area percent normalization, assuming all components have a similar response factor at the detection wavelength.
Gas Chromatography (GC)
Principle: GC is suitable for analyzing volatile and thermally stable compounds. Samples are vaporized and separated based on their partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a capillary column.
Expertise & Experience: While HPLC is generally superior for non-volatile impurities, GC is an excellent orthogonal technique for detecting residual solvents (ICH Q3C) and volatile organic impurities that may not be visible by HPLC.[3] A Flame Ionization Detector (FID) is typically used for its broad applicability to organic compounds. For this compound, GC can confirm purity and detect specific volatile impurities from the synthesis process.[8][9]
Protocol: GC Purity of this compound
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[10]
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Prepare a 1.0 mg/mL solution in a suitable solvent like methanol or isopropanol.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This allows for the determination of the mass-to-charge ratio (m/z) of eluting compounds, providing definitive identification.[11]
Expertise & Experience: LC-MS is the definitive tool for meeting the ICH Q3A identification threshold.[5] When an impurity in the HPLC-UV chromatogram exceeds 0.10%, its identity must be determined. LC-MS can provide the molecular weight of the impurity, and fragmentation data (MS/MS) can elucidate its structure. This technique is critical for understanding the impurity profile and ensuring product safety.[12][13]
Part 2: Spectroscopic Methods for Structural Confirmation
Spectroscopic methods provide information about the chemical structure of the molecule and are used for identity confirmation and structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed information about the structure and chemical environment of atoms within a molecule. It is the most powerful technique for unambiguous structure elucidation.[14][15]
Expertise & Experience: For a synthesized batch of this compound, ¹H and ¹³C NMR serve as an unequivocal identity test against a reference standard.[1][16] Furthermore, quantitative NMR (qNMR) can be used as a primary assay method to determine purity without the need for a specific reference standard of the API itself, by comparing the integral of a sample peak to that of a certified internal standard of known purity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR measures the absorption of infrared radiation by a sample, which excites molecular vibrations (e.g., stretching, bending). The resulting spectrum is a unique "molecular fingerprint."
Expertise & Experience: FTIR is a rapid and simple method for confirming the identity of this compound. The spectrum should be compared to that of a known reference standard. Key functional groups, such as the C=O stretch of the tertiary amide (~1630 cm⁻¹) and C-N stretches, provide characteristic bands.[17][18][19] While not a quantitative purity method, significant differences in the fingerprint region compared to the standard can indicate the presence of impurities or a different polymorphic form.
Part 3: Thermal Analysis for Absolute Purity
Thermal analysis techniques measure changes in material properties as a function of temperature.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For a crystalline solid, the presence of impurities broadens the melting range and depresses the melting point.
Expertise & Experience: DSC provides a unique method for determining the absolute molar purity of a highly purified (>98.5%) crystalline substance without the need for reference standards of the impurities themselves.[20] Based on the van't Hoff equation, the shape of the melting endotherm can be used to calculate the mole fraction of impurities.[20] It is an excellent orthogonal technique to chromatography, as its measurement is independent of the chemical structure or response factor of the impurities.
Protocol: Purity by DSC
-
Instrumentation: A calibrated DSC instrument, capable of heating rates as low as 0.5 °C/min.[21]
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Heating Program: Heat the sample from ambient temperature through the melt at a slow rate, typically 1-2 °C/min, under a nitrogen purge.[22]
-
Data Analysis: Use the instrument's software to apply the van't Hoff equation to the leading edge of the melting peak to calculate the mole percent purity.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[23]
Expertise & Experience: TGA is not a direct purity method for organic impurities but is essential for quantifying inorganic impurities (e.g., residual catalysts), non-volatile components, and bound water or solvents.[24] A TGA scan will show the temperature at which the compound begins to decompose and can quantify the percentage of non-combustible material remaining at high temperatures (residue on ignition).
Comparative Summary and Strategic Implementation
The selection of methods depends on the stage of drug development and the specific question being asked. A comprehensive strategy integrates these techniques to build a complete purity profile.
| Method | Primary Use | Strengths | Limitations | Regulatory Role |
| HPLC-UV | Quantitation of impurities, Purity assay | High precision, robust, stability-indicating | Requires chromophore, response factors can vary | Core Method: Purity testing, stability studies |
| GC-FID | Volatile impurities, Residual solvents | High sensitivity for volatiles, orthogonal to HPLC | Sample must be volatile and thermally stable | Required: Residual solvent testing (ICH Q3C) |
| LC-MS | Impurity identification | Definitive mass information, high sensitivity | Complex instrumentation, quantitative challenges | Required: Structural elucidation for impurities >0.10% |
| NMR | Identity confirmation, Structure elucidation | Unambiguous structural data, qNMR for primary assay | Lower sensitivity than chromatography, expensive | Core Method: Identity confirmation, structural proof |
| FTIR | Identity confirmation | Fast, simple, provides "fingerprint" | Not quantitative, low sensitivity for impurities | Required: Identity test |
| DSC | Absolute purity of high-purity samples | Does not require impurity standards, orthogonal | Only for >98.5% pure crystalline materials | Supporting data for reference standard characterization |
| TGA | Water/solvent content, Inorganic residue | Accurate quantitation of mass loss | Does not identify the source of mass loss | Supporting data for water content, sulfated ash |
Recommended Strategy:
-
Initial Characterization: Use NMR and FTIR to confirm the identity and structure of the synthesized this compound.
-
Method Development: Develop a stability-indicating HPLC-UV method. This will be the primary tool for purity determination in all subsequent batches.
-
Impurity Profiling: Analyze the initial batch by LC-MS to identify any impurities detected by HPLC that are above the identification threshold.
-
Routine Analysis: Use the validated HPLC-UV method for routine quality control and stability testing. Use GC to monitor for residual solvents.
-
Reference Standard Qualification: For the designated reference standard lot, use DSC to determine absolute purity and TGA to measure water/inorganic content.
By employing this multi-faceted, orthogonal approach, drug development professionals can generate a scientifically sound, trustworthy, and regulatory-compliant purity profile for this compound, ensuring the quality and safety of the final pharmaceutical product.
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A Comparative Guide to the Antioxidant Properties of N,N-Diethylisonicotinamide Complexes
In the dynamic field of medicinal chemistry and drug development, the quest for novel therapeutic agents with potent antioxidant properties is relentless. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Metal complexes of various organic ligands have emerged as a promising class of antioxidants, often exhibiting enhanced activity compared to the free ligands. This guide provides a comprehensive comparison of the potential antioxidant properties of N,N-Diethylisonicotinamide (DEINA) complexes with various transition metals.
This compound, a derivative of nicotinamide (Vitamin B3), presents an intriguing scaffold for the development of metallodrugs. The pyridine nitrogen and the amide oxygen atoms offer potential coordination sites for metal ions, leading to the formation of stable complexes with diverse geometries and electronic properties. These characteristics, in turn, can significantly influence their biological activity, including their ability to scavenge free radicals. While direct experimental data on the antioxidant properties of a wide range of DEINA complexes is emerging, we can draw valuable insights from closely related nicotinamide complexes to predict and compare their potential efficacy.
This guide will delve into the synthesis and characterization of these complexes, detail the standard methodologies for evaluating their antioxidant capacity, present a comparative analysis based on available data for analogous compounds, and explore the underlying mechanisms of their antioxidant action.
Synthesis and Characterization of this compound Complexes
The synthesis of this compound complexes with divalent transition metals such as Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)) is typically achieved through the reaction of the corresponding metal salt (e.g., chloride or sulfate) with the DEINA ligand in a suitable solvent, often with gentle heating. The resulting complexes can be isolated as crystalline solids and their structures elucidated using a variety of spectroscopic and analytical techniques.
Key characterization techniques include:
-
Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the DEINA ligand. A shift in the vibrational frequencies of the C=O (amide) and C=N (pyridine) bonds upon complexation provides evidence of their involvement in bonding with the metal ion.
-
UV-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere around the metal ion.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules.
The general synthetic route can be visualized as follows:
Caption: General workflow for the synthesis of M(II)-DEINA complexes.
Evaluating Antioxidant Properties: Standard Methodologies
A comprehensive assessment of antioxidant activity requires the use of multiple assays that probe different aspects of radical scavenging. The most commonly employed methods include the DPPH, ABTS, and FRAP assays. The underlying principle of these assays is the quenching of a colored radical or the reduction of a metal complex, which can be monitored spectrophotometrically.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, a deep violet-colored compound. The reduction of DPPH results in a color change to a pale yellow, which is measured by the decrease in absorbance at approximately 517 nm.[1][2]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the this compound complexes in a suitable solvent (e.g., DMSO, methanol) to obtain a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[3][4][5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is monitored by the decrease in absorbance at 734 nm.[3][6]
Experimental Protocol:
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the this compound complexes in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the increase in absorbance at 593 nm.[7][8][9]
Experimental Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the this compound complexes at various concentrations.
-
Reaction: Add a small volume of the sample solution to the FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard, typically FeSO₄·7H₂O. The results are expressed as Fe²⁺ equivalents.
Caption: Principles of common antioxidant activity assays.
Comparative Analysis of Antioxidant Properties
While extensive data on the antioxidant properties of this compound complexes is not yet widely published, a study on the mixed-ligand metal(II) complexes of aspirin and nicotinamide by O. T. Ogunniran et al. provides a valuable framework for comparison.[10] Nicotinamide is structurally very similar to DEINA, differing only by the substitution on the amide nitrogen. This study revealed that the metal complexes exhibited significant antioxidant activity, in some cases surpassing that of the standard antioxidant, ascorbic acid.[10]
The reported order of decreasing antioxidant activity for the nicotinamide complexes was: Mn(II) > Co(II) > Fe(II) > Cu(II) = Ni(II) > Zn(II) .[10] This trend suggests that the nature of the central metal ion plays a crucial role in the radical scavenging ability of the complex.
| Complex | Antioxidant Activity (% Inhibition) |
| Nicotinamide (Ligand) | ~70% |
| Aspirin (Co-ligand) | ~70% |
| Mn(II) Complex | Highest among complexes |
| Co(II) Complex | High |
| Fe(II) Complex | Moderate-High |
| Cu(II) Complex | Moderate |
| Ni(II) Complex | Moderate |
| Zn(II) Complex | Lowest among complexes |
| Ascorbic Acid (Standard) | Lower than the free ligands and some complexes |
Data adapted from Ogunniran et al. (2016) for mixed aspirin-nicotinamide complexes. The exact percentage inhibitions were not provided in the abstract, but the relative order of activity was stated.[10]
Based on these findings, it is reasonable to hypothesize that this compound complexes would exhibit a similar trend in antioxidant activity. The electron-donating nature of the ethyl groups in DEINA might slightly modulate the electronic properties of the complexes compared to their nicotinamide counterparts, potentially influencing their antioxidant capacity. Further experimental validation is necessary to confirm this hypothesis.
Structure-Activity Relationship and Mechanism of Action
The antioxidant activity of metal complexes is influenced by several factors, including the nature of the metal ion, the type of ligand, and the overall geometry of the complex.[11]
-
The Role of the Metal Ion: The redox potential of the central metal ion is a key determinant of antioxidant activity. Metals with accessible and stable multiple oxidation states, such as Mn(II)/Mn(III) and Fe(II)/Fe(III), can facilitate electron transfer reactions with free radicals. The observed high activity of the Mn(II) complex in the nicotinamide study aligns with this principle.[10]
-
The Role of the Ligand: The nicotinamide (and by extension, the DEINA) ligand itself possesses antioxidant properties.[12][13][14] Nicotinamide can scavenge ROS and enhance the body's natural antioxidant defense systems.[12] Upon coordination to a metal ion, the electron density distribution on the ligand is altered, which can either enhance or diminish its intrinsic antioxidant capacity.
-
Coordination Geometry: The geometry of the complex can influence the accessibility of the metal center and the ligand to free radicals. A more open coordination sphere may allow for easier interaction with ROS.
The proposed mechanism of antioxidant action for these complexes likely involves a combination of pathways:
-
Direct Radical Scavenging: The complex can directly donate an electron or a hydrogen atom to a free radical, thereby neutralizing it. This can occur at either the metal center or the ligand.
-
Redox Cycling of the Metal Ion: The metal ion can cycle between different oxidation states, acting as a catalyst in the dismutation of superoxide radicals, mimicking the action of superoxide dismutase (SOD) enzymes.
-
Stabilization of the Ligand Radical: Upon donating a hydrogen atom, the ligand forms a radical. The coordination to a metal ion can help to stabilize this radical, making the initial hydrogen donation more favorable.
Caption: Potential antioxidant mechanisms of metal-DEINA complexes.
Conclusion and Future Directions
This compound complexes represent a promising avenue for the development of novel antioxidants. Based on the available data for analogous nicotinamide complexes, it is anticipated that DEINA complexes with transition metals like Mn(II) and Co(II) will exhibit significant radical scavenging properties. The synthesis of these complexes is straightforward, and their antioxidant potential can be rigorously evaluated using a battery of standard in vitro assays.
Future research should focus on the systematic synthesis and characterization of a broader range of M(II)-DEINA complexes and the comprehensive evaluation of their antioxidant activities using multiple assays. Furthermore, elucidating the precise structure-activity relationships through computational and experimental studies will be crucial for the rational design of more potent and selective antioxidant metallodrugs. Investigating the biological activity of these complexes in cellular models of oxidative stress will be the next critical step in translating these promising in vitro findings into tangible therapeutic applications.
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A Comparative Guide to NAD+ Modulation: N,N-Diethylisonicotinamide vs. NMN and NR
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the expanding landscape of cellular metabolism and longevity research, the modulation of nicotinamide adenine dinucleotide (NAD+) levels has emerged as a key therapeutic strategy. NAD+ is a critical coenzyme in every living cell, central to energy metabolism, DNA repair, and cellular signaling. Its decline with age is linked to a host of age-related diseases. Consequently, the scientific community is keenly investigating compounds that can effectively and safely elevate NAD+ levels.
Among the most studied NAD+ precursors are Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR). More recently, other molecules are being explored for their potential indirect effects on cellular metabolism. This guide provides an in-depth, evidence-based comparison of N,N-Diethylisonicotinamide (DEINA), also known as Nikethamide, with the well-established NAD+ precursors, NMN and NR. We will delve into their distinct mechanisms of action, present available experimental data on their efficacy in modulating NAD+ levels, and provide detailed protocols for relevant experimental validation.
The Central Role of NAD+ in Cellular Function
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular bioenergetics and signaling. It exists in two forms: an oxidized form (NAD+) and a reduced form (NADH). The ratio of NAD+ to NADH is a critical indicator of the cell's redox state and plays a pivotal role in a multitude of biological processes:
-
Redox Reactions and Energy Metabolism: NAD+ is a crucial coenzyme for dehydrogenases involved in glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation. By accepting electrons to form NADH, it facilitates the transfer of energy from nutrients to ATP, the cell's primary energy currency.
-
NAD+-Consuming Enzymes: NAD+ is a substrate for several key enzyme families that regulate a wide array of cellular functions:
-
Sirtuins: These NAD+-dependent deacetylases are critical regulators of gene expression, metabolism, and cellular stress responses. Their activity is intrinsically linked to NAD+ availability.
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are essential for DNA repair and genomic stability. They consume NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage.
-
CD38 and CD157: These ectoenzymes are involved in calcium signaling and immune responses, and they hydrolyze NAD+.
-
Given the fundamental importance of NAD+, strategies to counteract its age-related decline are of significant therapeutic interest.
NMN and NR: Direct Precursors in the NAD+ Salvage Pathway
The primary route for NAD+ biosynthesis in mammals is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+. Both NMN and NR are key intermediates in this pathway.
Mechanism of Action
-
Nicotinamide Riboside (NR): NR is a form of vitamin B3 that can be taken up by cells and converted to NMN by nicotinamide riboside kinases (NRKs). This NMN then enters the final step of the salvage pathway.
-
Nicotinamide Mononucleotide (NMN): NMN is the immediate precursor to NAD+. It is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). While it was initially thought that NMN needed to be converted to NR to enter cells, the discovery of a specific NMN transporter (Slc12a8) in some tissues suggests a direct uptake mechanism is also possible.
The metabolic pathways for NMN and NR are illustrated below:
NAD+ Biosynthesis via the Salvage Pathway
This compound (DEINA / Nikethamide): A Central Nervous System Stimulant
This compound, more commonly known as Nikethamide, has a long history of use as a respiratory and central nervous system (CNS) stimulant.[1][2] Its primary mechanism of action is distinct from that of NAD+ precursors.
Mechanism of Action
Nikethamide acts primarily on the medulla oblongata in the brainstem, which controls vital functions like respiration and circulation.[3] It is believed to increase the sensitivity of central chemoreceptors to carbon dioxide, thereby stimulating the respiratory rate and depth. At higher doses, it can cause generalized CNS stimulation and convulsions.[3]
Crucially, a thorough review of the scientific literature reveals a lack of direct evidence linking this compound to the NAD+ salvage pathway or a significant increase in cellular NAD+ levels. Its chemical structure, a diethylamide of nicotinic acid, does not suggest it would serve as a direct precursor in the established NAD+ biosynthetic pathways in the same manner as NMN or NR.
The known mechanism of action for Nikethamide is depicted below:
Known Mechanism of Action of Nikethamide
Comparative Analysis: DEINA vs. NMN and NR
The following table summarizes the key differences between this compound, NMN, and NR based on current scientific understanding.
| Feature | This compound (Nikethamide) | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) |
| Primary Mechanism of Action | Central nervous system and respiratory stimulant.[2] | Direct precursor to NAD+ in the salvage pathway.[4][5] | Precursor to NMN in the NAD+ salvage pathway.[4][5] |
| Direct Impact on NAD+ Levels | No direct evidence of significant increase. | Demonstrated to increase NAD+ levels in various tissues.[6] | Shown to effectively raise NAD+ levels in blood and some tissues.[4][6] |
| Metabolic Pathway | Does not directly enter NAD+ biosynthesis pathways. | Converted to NAD+ by NMNATs.[4][5] | Converted to NMN by NRKs.[4][5] |
| Supporting Experimental Data | Extensive pharmacological data as a CNS stimulant.[2] | Numerous preclinical and clinical studies showing increased NAD+ and metabolic benefits.[6] | Robust clinical data demonstrating safety and efficacy in raising blood NAD+ levels.[4][6] |
Quantitative Comparison of NMN and NR on NAD+ Levels
Several human clinical trials have investigated the efficacy of NMN and NR in raising NAD+ levels. The results can vary based on dosage, duration, and the tissue or fluid being measured.
| Study Type | Compound | Dosage | Duration | Tissue/Fluid | Fold Increase in NAD+ (approximate) | Reference |
| Human Clinical Trial | NR | 100, 300, 1000 mg/day | 2 weeks | Whole Blood | 1.22x, 1.51x, 2.42x | [4] |
| Human Clinical Trial | NMN | 300 mg/day | 60 days | Serum | 1.38x | [7] |
| Human Clinical Trial | NMN | 250-500 mg/day | Not specified | Not specified | 1.38x | [5] |
| Human Clinical Trial | NR | 500 mg twice daily | 6 weeks | Peripheral Blood Mononuclear Cells | ~1.6x | [8] |
| Human Clinical Trial | NR + Pterostilbene | 250 mg NR + 50 mg Pterostilbene | 8 weeks | Whole Blood | 1.4x | [8] |
| Human Clinical Trial | NR + Pterostilbene | 500 mg NR + 100 mg Pterostilbene | 8 weeks | Whole Blood | 1.9x | [8] |
It is important to note that direct head-to-head comparative studies of NMN and NR in humans are still emerging, and the optimal precursor may be tissue-dependent.[9][10]
Experimental Protocols
For researchers investigating the effects of these compounds on NAD+ metabolism, standardized and validated protocols are essential.
Protocol 1: Quantification of Intracellular NAD+ Levels by HPLC
This protocol provides a robust method for accurately measuring NAD+ concentrations in cell or tissue extracts using High-Performance Liquid Chromatography.[11]
Materials:
-
Perchloric acid (HClO4)
-
Potassium carbonate (K2CO3)
-
Phosphate buffer (pH 7.0)
-
Methanol (HPLC grade)
-
NAD+ standard
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Cells):
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells by adding a specific volume of pre-chilled 0.6 M HClO4.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Keep on ice for 15 minutes.
-
Centrifuge at 15,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding one-third volume of 3 M K2CO3.
-
Vortex and keep on ice for 10 minutes.
-
Centrifuge at 15,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution with phosphate buffer (Mobile Phase A) and methanol (Mobile Phase B). A typical gradient might be:
-
0-5 min: 100% A
-
5-6 min: Linear gradient to 95% A / 5% B
-
6-11 min: 95% A / 5% B
-
11-13 min: Linear gradient to 85% A / 15% B
-
13-23 min: 85% A / 15% B
-
23-24 min: Linear gradient to 100% A
-
24-30 min: 100% A
-
-
Detect NAD+ by UV absorbance at 261 nm.
-
Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.
-
Sources
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- 2. trumelabs.com [trumelabs.com]
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Safety Operating Guide
N,N-Diethylisonicotinamide proper disposal procedures
An In-Depth Guide to the Proper Disposal of N,N-Diethylisonicotinamide
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound (CAS RN: 530-40-5), ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Assessment: A Case for Prudent Caution
This compound is a pyridine derivative. An initial review of safety literature reveals conflicting classifications, which necessitates a cautious approach. While one Safety Data Sheet (SDS) classifies the substance as non-hazardous under European regulations[1], other authoritative sources and suppliers identify significant hazards.
The Globally Harmonized System (GHS) classifications available through PubChem and several supplier SDSs indicate that this compound should be considered hazardous[2][3][4]. The principle of laboratory safety dictates that in the face of conflicting data, the most stringent precautions should be adopted. Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Table 1: Summary of Hazard Classifications for this compound
| Hazard Statement | GHS Classification | Primary Risk |
| Harmful if swallowed[2][3][4] | Acute Toxicity, Oral (Category 3 or 4) | Ingestion can lead to toxic effects. |
| Causes skin irritation[2][3][4] | Skin Corrosion/Irritation (Category 2) | Direct contact can cause skin inflammation. |
| Causes serious eye irritation[2][3][4] | Serious Eye Damage/Eye Irritation (Category 2/2A) | Splashes can result in significant eye injury. |
| May cause respiratory irritation[2][4] | Specific Target Organ Toxicity, Single Exposure (Category 3, Respiratory tract irritation) | Inhalation of vapors or aerosols is harmful. |
This assessment establishes the fundamental causality for the rigorous disposal protocol that follows: we are handling a substance that is toxic upon ingestion, an irritant to skin, eyes, and the respiratory system, and belongs to a class of compounds (pyridines) that require careful waste management[5][6].
The Disposal Workflow: A Self-Validating System
The entire disposal process, from the point of generation to final collection, must be a self-validating system grounded in regulatory compliance and safety. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle to grave" framework for hazardous waste management that all laboratories must adhere to[7][8]. The following workflow ensures this compliance.
Caption: Waste Disposal Decision Workflow for this compound.
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol provides detailed methodologies for handling and disposing of this compound waste streams.
Required Personal Protective Equipment (PPE)
Before handling any waste, ensure the following PPE is worn to mitigate exposure risks identified in Table 1.
-
Gloves: Chemical-resistant gloves are mandatory. Butyl rubber is an excellent choice for pyridine derivatives[5][9].
-
Eye Protection: Safety glasses with side-shields or, preferably, chemical splash goggles to prevent contact with splashes[5].
-
Lab Coat: A standard, fully-buttoned laboratory coat to protect clothing and skin[5].
-
Ventilation: All handling of open containers of this compound or its waste should occur within a certified chemical fume hood to prevent inhalation of vapors[5][6].
Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Select a Container: Use a designated hazardous waste container that is leak-proof and constructed of a compatible material like high-density polyethylene (HDPE)[10]. The container must have a screw-top or other securely sealing lid. Never use food-grade containers[7].
-
Collect Waste:
-
Carefully transfer waste into the designated container.
-
Crucially, do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids [5][11]. Commingling can lead to vigorous, exothermic reactions.
-
Keep the container closed at all times except when actively adding waste. This is a primary EPA regulation and prevents the release of vapors[7][12].
-
Labeling and Storage
Accurate labeling is a legal requirement and essential for safety.
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic to minimize the risk of spills or unauthorized access[5][10].
Handling Spills
Accidents require immediate and correct action.
-
Assess the Spill:
-
Cleanup Protocol (Small Spill):
-
Ensure your PPE is on and the area is well-ventilated.
-
Contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a chemical spill pillow[5][6].
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable container[2].
-
Label this container as hazardous waste containing this compound.
-
Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste[10].
-
Final Disposal
The final step is the transfer of waste to a licensed professional.
-
Contact EHS: Do not attempt to dispose of the waste yourself. Never pour it down the drain or place it in the regular trash[6].
-
Schedule Pickup: Arrange for the collection of the hazardous waste container through your institution's EHS office. They will work with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in compliance with all federal and state regulations, likely via high-temperature incineration[10][14][15].
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only with scientific rigor but also with the utmost respect for safety and environmental integrity.
References
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Purdue University. Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10735, this compound. PubChem. [Link]
-
Safety Data Sheet. (2018). Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. EPA. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. EPA. [Link]
-
Arkansas State University. Hazardous Waste Management. A-State Knowledge Base. [Link]
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- 4. This compound | C10H14N2O | CID 10735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pfw.edu [pfw.edu]
- 8. epa.gov [epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
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- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of N,N-Diethylisonicotinamide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of N,N-Diethylisonicotinamide, a compound utilized in various research applications. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to build a culture of safety and confidence in your laboratory.
Understanding the Hazard Profile: A Case for Prudent Practice
This compound (CAS No. 530-40-5) presents a hazard profile that necessitates careful consideration and adherence to safety protocols.[1] According to aggregated data from notifications to the ECHA C&L Inventory, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
While some suppliers may classify this substance as non-hazardous, a conservative approach that accounts for the potential hazards identified in more comprehensive datasets is the most responsible course of action for ensuring laboratory safety.[2] This principle of assuming a higher level of risk in the face of conflicting information is a cornerstone of robust laboratory safety management.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, drawing from established safety standards.
| Body Part | Recommended Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133, EN166 | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 | Prevents skin contact, which can lead to irritation.[3][4] |
| Body | Laboratory coat or disposable gown. | Provides a barrier against accidental spills and contamination of personal clothing.[3] | |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if aerosols are generated.[3] | NIOSH/MSHA or EN 149 | Minimizes the inhalation of vapors or aerosols that may cause respiratory tract irritation.[3] |
Visualizing the PPE Workflow: Donning and Doffing Protocol
Proper sequencing for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination. The following diagram illustrates the correct procedure.
Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan: From Receipt to Disposal
A comprehensive plan that covers every stage of the chemical's lifecycle in the laboratory is essential for safe and compliant operations.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Handling and Use: A Step-by-Step Protocol
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[3]
-
Assemble all necessary equipment and materials before beginning work to minimize movement and potential for spills.
-
-
Dispensing:
-
When handling the solid form, avoid creating dust.
-
If working with a solution, prevent the generation of vapors or mists.[2]
-
Use appropriate tools (e.g., spatula, pipette) for transferring the chemical.
-
-
During Use:
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3][5]
-
Clean-up:
-
Wearing appropriate PPE, carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Report: Report the incident to the appropriate laboratory safety personnel.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Collection:
-
Collect all waste, including unused material and contaminated items (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
By integrating these safety protocols into your daily laboratory workflow, you can confidently handle this compound while protecting yourself, your colleagues, and the integrity of your research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
